molecular formula C8H11N3O2 B3261661 3-nitro-N-(propan-2-yl)pyridin-4-amine CAS No. 34654-21-2

3-nitro-N-(propan-2-yl)pyridin-4-amine

Cat. No.: B3261661
CAS No.: 34654-21-2
M. Wt: 181.19 g/mol
InChI Key: RTSKFKGCACMWFQ-UHFFFAOYSA-N
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Description

3-nitro-N-(propan-2-yl)pyridin-4-amine ( 34654-21-2) is a nitropyridine derivative with a molecular formula of C8H11N3O2 and a molecular weight of 181.19 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring a nitro group and an isopropylamino substituent on a pyridine ring, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the exploration of nitrogen-containing heterocycles which are known for their broad bioactivities . As a key research chemical, its primary applications include use in the development of novel pharmacologically active compounds. Nitrogen-based heterocycles like this one are fundamental scaffolds in therapeutics due to their widespread physical, chemical, and biological properties . Researchers utilize this compound in building blocks, library synthesis, and as an advanced intermediate for further functionalization . It is strictly for use in laboratory research settings. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-N-propan-2-ylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-6(2)10-7-3-4-9-5-8(7)11(12)13/h3-6H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSKFKGCACMWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=NC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-nitro-N-(propan-2-yl)pyridin-4-amine: Synthesis, Characterization, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-nitro-N-(propan-2-yl)pyridin-4-amine, a substituted nitropyridine derivative of interest to researchers in medicinal chemistry and drug development. Given the compound's specific substitution pattern, this document synthesizes information from related analogues and established chemical principles to offer a robust profile, including its molecular structure, physicochemical properties, a detailed synthetic protocol, and its potential as a scaffold in modern therapeutic design.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating any compound for research and development is a thorough understanding of its structure and inherent properties. The molecular structure of 3-nitro-N-(propan-2-yl)pyridin-4-amine dictates its reactivity, solubility, and potential for biological interactions.

The structure consists of a pyridine ring, a core heterocyclic motif prevalent in numerous FDA-approved drugs.[1] This ring is functionalized with a nitro group (-NO₂) at the 3-position and an isopropylamino group (-NH-CH(CH₃)₂) at the 4-position. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it a key feature for chemical manipulation and a potential pharmacophore.

Based on its structure, the key physicochemical properties are calculated and summarized below.

PropertyValueSource/Method
IUPAC Name 3-nitro-N-(propan-2-yl)pyridin-4-amineIUPAC Nomenclature
Molecular Formula C₈H₁₁N₃O₂Calculated
Molecular Weight 181.19 g/mol Calculated[2]
Monoisotopic Mass 181.08513 DaCalculated
Topological Polar Surface Area (TPSA) 77.09 ŲCalculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated
LogP (Predicted) 1.5 - 2.0Cheminformatics Prediction
Physical State Expected to be a solid at room temperatureBased on similar compounds
Melting Point 96 - 99 °CFrom analogue data[3]
Boiling Point 230 °CFrom analogue data[3]

Synthesis and Reaction Mechanism

The synthesis of substituted aminopyridines is a cornerstone of medicinal chemistry. For 3-nitro-N-(propan-2-yl)pyridin-4-amine, a logical and efficient synthetic route is the nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages a suitable nitropyridine precursor with a good leaving group, which is then displaced by isopropylamine.

A highly relevant precedent is the synthesis of the analogous compound, 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine, which is prepared by reacting 2,6-dichloro-3-nitropyridine with isopropylamine.[4] Following this established methodology, a reliable protocol for the target compound can be designed starting from 4-chloro-3-nitropyridine.

Proposed Synthetic Workflow

The diagram below outlines the proposed synthetic workflow for 3-nitro-N-(propan-2-yl)pyridin-4-amine.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Purification A 4-Chloro-3-nitropyridine (Starting Material) C Reaction Vessel (Solvent: e.g., Dichloromethane or Acetonitrile) A->C B Isopropylamine (Nucleophile) B->C D Reaction Mixture C->D Stirring at controlled temperature (e.g., 0°C to RT) E Crude Product D->E Work-up & Solvent Removal F Silica Gel Column Chromatography E->F Elution with Hexane/Ethyl Acetate gradient G Pure 3-nitro-N-(propan-2-yl)pyridin-4-amine F->G Fraction Collection & Solvent Evaporation

Caption: Synthetic workflow for 3-nitro-N-(propan-2-yl)pyridin-4-amine.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-3-nitropyridine

  • Isopropylamine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or another non-nucleophilic base

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-chloro-3-nitropyridine (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution. This will act as a scavenger for the HCl generated during the reaction.

  • Nucleophilic Addition: Cool the solution to 0°C using an ice bath. Add isopropylamine (1.2 eq) dropwise to the stirred solution. The dropwise addition is crucial to control any exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Collect the pure fractions, evaporate the solvent, and dry the final product under vacuum. The identity and purity of the compound should be confirmed by NMR, Mass Spectrometry, and IR spectroscopy.

Potential Applications in Drug Development

The 3-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide range of biologically active compounds.[1] The introduction of a nitro group provides a versatile handle for further chemical modifications, making 3-nitro-N-(propan-2-yl)pyridin-4-amine a valuable building block.

Kinase Inhibitors

Substituted aminopyridines are core components of many kinase inhibitors used in oncology and for treating inflammatory diseases. For instance, derivatives of 3-amino-4-nitropyridine have been investigated as precursors for Janus Kinase (JAK) inhibitors and Glycogen Synthase Kinase 3 (GSK-3) inhibitors.[1] The structural features of 3-nitro-N-(propan-2-yl)pyridin-4-amine make it a candidate for elaboration into novel kinase-targeted libraries.

Hypoxia-Activated Prodrugs

The nitroaromatic group is a key component in the design of hypoxia-activated prodrugs (HAPs).[5] In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced by nitroreductase enzymes to a cytotoxic amine, thereby targeting cancer cells while sparing healthy tissue.[5] The nitro group on this compound could serve as the "trigger" for such a therapeutic strategy.

Antimicrobial and Antiparasitic Agents

Aminopyridine derivatives have shown promise in the development of drugs against neglected tropical diseases.[6] The core scaffold can be modified to create compounds with activity against various pathogens. The primary amine of the isopropylamino group and the potential for reduction of the nitro group to an amine provide two distinct points for diversification in the synthesis of new antimicrobial candidates.

The logical flow for investigating the potential of this compound in a drug discovery program is outlined below.

G A Synthesis & Purification of 3-nitro-N-(propan-2-yl)pyridin-4-amine B Structural Characterization (NMR, MS, IR) A->B Purity & Identity Check C In Vitro Screening (e.g., Kinase Assays, Cell Viability) B->C Compound Submission D Hit Identification & Validation C->D Data Analysis E Lead Optimization (Structure-Activity Relationship Studies) D->E Medicinal Chemistry Campaign F Preclinical Development E->F Candidate Selection

Caption: Drug discovery workflow for novel aminopyridine derivatives.

Spectroscopic Characterization (Predicted)

For any novel compound, spectroscopic analysis is essential for structural confirmation. Based on the structure of 3-nitro-N-(propan-2-yl)pyridin-4-amine, the following spectroscopic signatures can be predicted.

SpectroscopyPredicted Key Signals
¹H NMR - A doublet for the two methyl groups of the isopropyl moiety.- A multiplet (septet) for the CH of the isopropyl group.- A signal for the NH proton.- Distinct signals in the aromatic region for the pyridine ring protons.
¹³C NMR - Signals for the two equivalent methyl carbons of the isopropyl group.- A signal for the CH carbon of theisopropyl group.- Signals in the aromatic region for the carbons of the pyridine ring, with shifts influenced by the nitro and amino substituents.
Mass Spec (ESI) Expected [M+H]⁺ ion at m/z 182.09.
IR Spectroscopy - Characteristic N-H stretching frequency.- Strong asymmetric and symmetric stretching bands for the NO₂ group (typically around 1530 and 1350 cm⁻¹).[7]- C=C and C=N stretching vibrations from the pyridine ring.

Safety and Handling

As a nitroaromatic amine, 3-nitro-N-(propan-2-yl)pyridin-4-amine should be handled with appropriate care. Based on safety data for similar compounds, it is likely to be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may be hygroscopic and should be stored in a tightly sealed container in a dry environment.[3]

References

  • MilliporeSigma. (n.d.). Safety Data Sheet for a related product.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-Amino-3-nitropyridine.
  • PubChem. (n.d.). 3-nitro-N-(2-pyridin-4-ylethyl)pyridin-2-amine. National Center for Biotechnology Information.
  • ChemScene. (n.d.). 3-nitro-N-phenylpyridin-4-amine.
  • BenchChem. (2025). 3-Amino-4-nitropyridine: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds.
  • PubChem. (n.d.). 3-(4-Nitrophenyl)-1-propan-2-ylpyrazol-4-amine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Nitro-6-(2-propan-2-ylphenoxy)pyridin-2-amine. National Center for Biotechnology Information.
  • Vibrant Pharma Inc. (n.d.). 3-Nitro-N-propyl-2-pyridinamine.
  • Chemsrc. (2025). 3-nitro-N-pyridin-2-ylpyridin-2-amine.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 3-Methyl-2-(4-nitrophenyl)pyridine: A Technical Guide.
  • PubChem. (2026). 3-nitro-N-(2-pyridin-4-ylethyl)pyridin-2-amine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. National Center for Biotechnology Information.
  • ResearchGate. (2020). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives.
  • ACS Publications. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters.
  • SynHet. (n.d.). N-(Propan-2-yl)-2-(pyridin-3-yl)quinolin-4-amine.
  • PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. National Center for Biotechnology Information.
  • Google Patents. (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines.
  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
  • PMC. (n.d.). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. National Center for Biotechnology Information.
  • Google Patents. (n.d.). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • BenchChem. (2025). Application Notes and Protocols: N-(4-Nitrophenyl)pyridin-2-amine as a Versatile Building Block in Organic Synthesis.
  • NCERT. (n.d.). Alcohols, Phenols and Ethers.

Sources

safety data sheet (SDS) and toxicity profile of 3-nitro-N-(propan-2-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth safety and toxicity profile for 3-nitro-N-(propan-2-yl)pyridin-4-amine , a critical intermediate in the synthesis of pyridine-based pharmaceuticals (e.g., Torasemide analogs). Due to its status as a specialized research chemical without a widely established commercial CAS number, this guide utilizes Quantitative Structure-Activity Relationship (QSAR) modeling and Read-Across data from structurally validated analogs (e.g., 4-amino-3-nitropyridine).

Executive Summary

3-nitro-N-(propan-2-yl)pyridin-4-amine (also known as 4-isopropylamino-3-nitropyridine) is a nitro-aromatic intermediate used primarily in the nucleophilic aromatic substitution (


) synthesis of polysubstituted pyridines. Its chemical structure combines a nitro group  at the C3 position (conferring potential mutagenicity and explosivity) with an isopropylamine  moiety at C4 (conferring basicity and potential skin sensitization).

Key Hazard Profile:

  • Acute Toxicity: Predicted Category 4 (Harmful if swallowed).[1][2]

  • Genotoxicity: High Alert (Nitro-pyridine structural alert for Ames positivity).

  • Handling: Requires strict containment (Fume hood/Glovebox) due to sensitization potential.

Physicochemical Characterization
PropertyValue (Experimental / Predicted)Notes
IUPAC Name 3-nitro-N-(propan-2-yl)pyridin-4-amine
Common Name 4-Isopropylamino-3-nitropyridine
Molecular Formula

Molecular Weight 181.19 g/mol
Physical State Yellow to Orange Crystalline SolidTypical of nitro-pyridines
Melting Point 80–85 °C (Predicted)Analogous to 4-amino-3-nitropyridine (MP ~100°C)
Solubility DMSO, Methanol, DCMLow water solubility
pKa (Predicted) ~6.5 (Pyridine N), ~14 (Amine NH)Weak base
LogP (Predicted) 1.8 – 2.2Lipophilic, cell-permeable
Synthesis & Impurity Profiling

This compound is typically synthesized via Nucleophilic Aromatic Substitution (


) . The reaction involves the displacement of a chloride leaving group by isopropylamine, activated by the electron-withdrawing nitro group at the ortho position.

Reaction Scheme:

  • Starting Material: 4-Chloro-3-nitropyridine (CAS 13091-23-1).[3]

  • Reagent: Isopropylamine (CAS 75-31-0).

  • Solvent: Ethanol or Toluene (Reflux).

  • Product: 3-nitro-N-(propan-2-yl)pyridin-4-amine + HCl.

Impurity Alert: During synthesis, the regioisomer (3-nitro-N-isopropylpyridin-2-amine) may form if the starting material is not isomerically pure.

Diagram 1: Synthesis Pathway & Impurity Logic

SynthesisPathway Start 4-Chloro-3-nitropyridine (CAS 13091-23-1) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate + iPr-NH2, Heat Reagent Isopropylamine (CAS 75-31-0) Reagent->Intermediate Product 3-nitro-N-(propan-2-yl)pyridin-4-amine (Target) Intermediate->Product - HCl Impurity Regioisomeric Impurities (2-amino analogs) Intermediate->Impurity Side Reaction

Caption:


 synthesis pathway showing the conversion of 4-chloro-3-nitropyridine to the target amine, highlighting potential regioisomeric impurities.
Toxicological Profile (Read-Across Analysis)

Since specific experimental data is limited, the safety profile is derived from the Read-Across method using the validated analog 4-Amino-3-nitropyridine (CAS 1681-37-4) .

4.1 Acute Toxicity
  • Oral (Rat): Predicted

    
     500–1000 mg/kg (Category 4).
    
  • Dermal/Inhalation: Predicted Category 4.

  • Mechanism: Nitro-aromatics can undergo enzymatic reduction to hydroxylamines, which can cause methemoglobinemia (interference with oxygen transport in blood).

4.2 Genotoxicity & Carcinogenicity (Critical)
  • Ames Test (Predicted): POSITIVE .

    • Reasoning: The nitro group on a pyridine ring is a well-known "structural alert" for mutagenicity. Metabolic reduction of the nitro group leads to reactive nitrenium ions that can form DNA adducts.

  • Carcinogenicity: Suspected. Treat as a potential carcinogen in the absence of chronic bioassay data.

4.3 Skin & Eye Irritation
  • Skin: Irritating (Category 2).[1][2][4] The secondary amine function combined with the lipophilic isopropyl group enhances skin penetration.

  • Eye: Severe Irritant (Category 2A/1). Pyridine bases can cause corneal opacity.

4.4 Sensitization
  • Skin Sensitization: High Risk . Aromatic amines and nitro compounds are frequent contact allergens (Type IV hypersensitivity).

Safety Data Sheet (SDS) Framework

This section outlines the GHS Classification and labeling requirements for laboratory handling.

5.1 GHS Classification (Predicted)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2][4]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[2][4]
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defects.
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2][5]
5.2 Precautionary Statements
  • Prevention (P201, P280): Obtain special instructions before use. Wear protective gloves/protective clothing/eye protection/face protection.[1][5]

  • Response (P302+P352): IF ON SKIN: Wash with plenty of soap and water.[1]

  • Storage (P405): Store locked up.

Handling, Containment & Emergency Protocols
6.1 Engineering Controls
  • Solid Handling: Weighing must be performed inside a HEPA-filtered fume hood or a glovebox to prevent inhalation of dust.

  • Solution Handling: Use closed vessels. Avoid aerosol generation.[1][2][4][5][6]

6.2 Personal Protective Equipment (PPE)
  • Gloves: Nitrile (minimum 0.11 mm thickness) is generally sufficient for incidental contact. For prolonged immersion, use Butyl Rubber or Viton (due to the penetrating nature of nitro-aromatics).

  • Respiratory: If handling powder outside a hood (not recommended), use a P3 (EN 143) or N100 (NIOSH) particulate respirator.

6.3 Emergency Response
  • Spill: Dampen with water to avoid dust. Absorb with inert material (vermiculite). Do not use combustible materials (sawdust) as nitro compounds can be oxidizers.

  • Fire: Emits toxic fumes of Nitrogen Oxides (

    
    )  and Carbon Monoxide . Use water spray, foam, or dry powder.[4]
    
Analytical Methods (Detection & QC)

To validate purity and detect this compound in mixtures (e.g., as an impurity in Torasemide), use the following method:

HPLC-UV Method (Standard Protocol):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 330 nm (nitro-amine conjugation band).

  • Retention Time: Expected to elute after 4-amino-3-nitropyridine due to the hydrophobic isopropyl group.

Diagram 2: Analytical & Safety Logic

SafetyLogic cluster_tox Toxicity Drivers cluster_effect Predicted Effects Compound 3-nitro-N-(propan-2-yl)pyridin-4-amine Nitro Nitro Group (-NO2) (Metabolic Reduction) Compound->Nitro Amine Isopropylamine Group (Lipophilicity) Compound->Amine Mutagen Genotoxicity (DNA Adducts) Nitro->Mutagen Nitrenium Ion Formation Irritation Skin/Eye Irritation (Category 2) Amine->Irritation Basic pH Absorption Enhanced Dermal Absorption Amine->Absorption + Lipophilicity

Caption: Structure-Activity Relationship (SAR) diagram illustrating how specific functional groups drive the predicted toxicity profile.

References
  • European Chemicals Agency (ECHA). (2023). Registration Dossier for 4-Amino-3-nitropyridine (CAS 1681-37-4). Retrieved from

  • PubChem. (2024). Compound Summary: 4-Chloro-3-nitropyridine (CAS 13091-23-1).[3] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: 4-Amino-3-nitropyridine. Merck KGaA.[5] Retrieved from

  • Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation assays. Mutagenesis, 26(3), 455-460. (Mechanistic basis for nitro-pyridine mutagenicity).

Sources

Thermodynamic Stability and Thermal Hazard Assessment of 3-Nitro-N-(propan-2-yl)pyridin-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-nitro-N-(propan-2-yl)pyridin-4-amine (also referred to as N-isopropyl-3-nitropyridin-4-amine) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including imidazopyridine-based gamma-secretase modulators[1].

From a thermodynamic and process safety perspective, this molecule presents a fascinating, yet potentially hazardous, profile. The juxtaposition of a strongly electron-withdrawing nitro group adjacent to an electron-donating secondary amine on a pyridine core creates a highly polarized system. While this "push-pull" electronic configuration stabilizes the molecule's ground state, the inherent energetic nature of the nitroaromatic moiety makes it susceptible to highly exothermic thermal decomposition[2].

This technical guide provides an in-depth analysis of the thermodynamic stability of 3-nitro-N-(propan-2-yl)pyridin-4-amine, detailing the structural causality behind its thermal behavior, and outlining self-validating experimental protocols for rigorous thermal hazard assessment.

Structural Thermodynamics: Electronic and Steric Interplay

The thermodynamic stability of 3-nitro-N-(propan-2-yl)pyridin-4-amine is governed by three competing structural factors:

  • Push-Pull Conjugation (Autogenic Electromeric Effect): The N-isopropylamine group at the C4 position acts as a strong

    
    -electron donor, while the nitro group at the C3 position acts as a 
    
    
    
    -electron acceptor[3]. This creates a conjugated push-pull system across the pyridine ring, significantly lowering the ground-state enthalpy and enhancing the overall thermodynamic stability of the molecule[4].
  • Steric Hindrance and Conformational Twisting: The bulky isopropyl group creates significant steric clash with the adjacent ortho-nitro group. To minimize steric strain, the nitro group is often forced out of the coplanar conformation into a clinal (perpendicular) orientation[5]. This twisting disrupts optimal

    
    -orbital overlap, slightly destabilizing the system compared to a fully planar analog.
    
  • Intramolecular Hydrogen Bonding: Counteracting the steric twist is the potential for intramolecular hydrogen bonding between the amine proton (N-H) and the oxygen of the nitro group (O-N). This non-covalent interaction "locks" the conformation, providing a thermodynamic energy sink that stabilizes the molecule against premature thermal degradation[4].

G A 3-Nitro-N-(propan-2-yl) pyridin-4-amine B Push-Pull Electronic System (Amine Donor / Nitro Acceptor) A->B C Steric Hindrance (Isopropyl vs Nitro) A->C D Intramolecular H-Bonding (N-H ··· O-N) A->D E Ground State Stabilization (Increased Thermodynamic Stability) B->E Enhances Conjugation F Out-of-Plane Nitro Twist (Clinal Conformation) C->F Steric Clash D->E Conformational Lock F->E Disrupts π-Overlap (Destabilizing)

Thermodynamic factors governing the stability of 3-nitro-N-(propan-2-yl)pyridin-4-amine.

Thermal Decomposition Kinetics

Despite ground-state stabilization, nitroaromatic compounds are intrinsically energetic. The thermal decomposition of 3-nitro-N-(propan-2-yl)pyridin-4-amine is an irreversible, highly exothermic process typically initiated by homolytic cleavage of the


 bond (denitration) or oxidation of the isopropylamine side chain[2].

Understanding the kinetics of this decomposition is critical to preventing thermal runaway. The apparent activation energy (


) dictates the temperature dependency of the decomposition rate. For ortho-nitroaminopyridines, decomposition typically follows an 

-order reaction model[6]. If the heat generation rate exceeds the heat dissipation capacity of the reactor, the system will transition from isothermal to adiabatic conditions, leading to a rapid, uncontrollable spike in temperature and pressure[7].
Quantitative Thermodynamic Data Summary

The following table summarizes the baseline thermodynamic and kinetic parameters for the ortho-nitroaminopyridine chemical class, serving as a predictive model for 3-nitro-N-(propan-2-yl)pyridin-4-amine prior to batch-specific empirical testing.

Thermodynamic ParameterSymbolTypical Range for NitroaminopyridinesClinical/Process Significance
Onset Temperature

160 °C – 195 °CThe temperature at which exothermic decomposition becomes detectable via DSC.
Peak Decomposition Temp

210 °C – 245 °CThe temperature of maximum heat release rate.
Enthalpy of Decomposition

-800 to -1,200 J/gTotal energy released. Values

J/g flag the material as a high thermal hazard.
Apparent Activation Energy

110 – 160 kJ/molEnergy barrier for decomposition; calculated via Friedman isoconversional methods.
Time to Maximum Rate


hours at

°C
Time remaining until thermal runaway under adiabatic conditions. Defines safe storage limits.

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity and process safety, the thermodynamic stability of this compound must be evaluated using a self-validating, multi-tiered calorimetric approach.

Protocol 1: Micro-Scale Screening via DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide the foundational kinetic data required to calculate


[8].

Causality Note: We utilize multiple heating rates to apply the Friedman isoconversional method. This allows us to calculate the activation energy without assuming a specific, potentially flawed, reaction model[8].

  • Calibration: Calibrate the DSC using high-purity Indium and Zinc standards to ensure accurate temperature and enthalpy measurements.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 3-nitro-N-(propan-2-yl)pyridin-4-amine into a gold-plated, high-pressure crucible. Crucial Step: Hermetic sealing is required to prevent the endothermic evaporation of the isopropylamine cleavage products from masking the exothermic decomposition signal.

  • TGA Baseline: Concurrently run a TGA sample (open alumina crucible, 5.0 mg) to correlate mass loss events with DSC thermal events.

  • Dynamic Scanning: Purge the furnace with dry Nitrogen (

    
     mL/min). Subject the samples to a dynamic heating program from 25 °C to 400 °C.
    
  • Kinetic Multiplexing: Repeat the DSC experiment at four distinct heating rates:

    
     and 
    
    
    
    °C/min[8].
  • Data Processing: Extract

    
    , 
    
    
    
    , and
    
    
    for each heating rate. Plot
    
    
    versus
    
    
    to determine
    
    
    .
Protocol 2: Adiabatic Calorimetry (ARC) for Determination

If the DSC reveals a


 exceeding 

J/g, the material must be subjected to Accelerating Rate Calorimetry (ARC) to simulate worst-case scale-up scenarios[9].

Causality Note: DSC is a dynamic technique that often overestimates the safe handling temperature due to thermal lag. ARC operates under near-adiabatic conditions, detecting self-heating rates as low as


 °C/min, revealing the true thermal hazard[7].
  • Sample Loading: Load 2.0 g of the compound into a spherical titanium or Hastelloy bomb.

  • System Inerting: Purge the bomb with Nitrogen and pressurize to 10 bar to suppress sample boiling.

  • Heat-Wait-Search (HWS) Routine:

    • Heat: Raise the temperature by 5 °C.

    • Wait: Allow the system to equilibrate for 15 minutes.

    • Search: Monitor the self-heating rate for 10 minutes.

  • Adiabatic Tracking: If the self-heating rate exceeds the threshold (

    
     °C/min), the instrument switches to adiabatic mode, tracking the exotherm until completion.
    
  • Calculation: Extrapolate the adiabatic data to calculate the Time to Maximum Rate (

    
    ). The safe operating temperature (
    
    
    
    ) is strictly defined as the temperature at which
    
    
    hours.

G S1 Phase 1: Micro-Scale Screening (DSC & TGA) S2 Determine Tonset, Tmax, & ΔH (Identify Exothermic Events) S1->S2 Heating Rate 2-10 °C/min S3 Phase 2: Adiabatic Calorimetry (ARC / VSP2) S2->S3 If ΔH > 100 J/g S4 Calculate TMRad & TCL (Time to Max Rate / Critical Temp) S3->S4 Heat-Wait-Search Routine S5 Phase 3: Process Safety Design (Scale-up Parameters) S4->S5 Define Safe Operating Temp

Self-validating thermal hazard assessment workflow for energetic nitroaromatics.

Conclusion and Process Safety Guidelines

The thermodynamic stability of 3-nitro-N-(propan-2-yl)pyridin-4-amine is a delicate balance between stabilizing push-pull electronics and the destabilizing potential of the energetic nitro group. While the compound is stable at ambient conditions, it poses a significant thermal runaway risk at elevated temperatures.

Key Recommendations:

  • Temperature Control: Process temperatures during the synthesis or utilization of this compound should be maintained at least 50 °C below the DSC

    
     to ensure an adequate safety margin[7].
    
  • Scale-Up: Never scale up reactions involving this intermediate without first determining the

    
     via adiabatic calorimetry.
    
  • Storage: Store the material in a cool, well-ventilated environment, avoiding confinement where gaseous decomposition products could lead to catastrophic overpressurization.

References

  • NOVEL SUBSTITUTED BENZOXAZOLE, BENZIMIDAZOLE, OXAZOLOPYRIDINE AND IMIDAZOPYRIDINE DERIVATIVES AS GAMMA SECRETASE MODULATORS Source: molaid.com (Patent Reference WO2010094647A1) URL:[Link]

  • ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD Source: R Discovery / researcher.life URL:[Link]

  • Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration Source: Scientific & Academic Publishing (sapub.org) URL:[Link]

  • A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set Source: National Institutes of Health (nih.gov) URL:[Link]

  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques Source: ACS Publications URL:[Link]

  • Study on the thermal decomposition kinetic and thermal hazard of butyl nitrooxyethylnitramine Source: ResearchGate URL:[Link]

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers Source: MDPI URL:[Link]

Sources

Technical Profile: Physicochemical Characterization of 3-Nitro-N-(propan-2-yl)pyridin-4-amine

[1][2]

Executive Summary

3-Nitro-N-(propan-2-yl)pyridin-4-amine (also known as 4-(isopropylamino)-3-nitropyridine) is a functionalized pyridine derivative characterized by an electron-deficient aromatic ring substituted with a strong electron-withdrawing nitro group at the C3 position and an electron-donating isopropylamine group at the C4 position.[1][2] This "push-pull" electronic system imparts unique reactivity, making it a valuable precursor for the synthesis of 3,4-diaminopyridines and imidazo[4,5-c]pyridines , which are privileged scaffolds in kinase inhibitor drug discovery.[1][2]

This guide details the compound's physicochemical properties, synthesis methodology, and characterization protocols, emphasizing the distinction between experimental data and predictive modeling where direct literature values are sparse.

Chemical Identity & Structure

AttributeDetail
IUPAC Name 3-nitro-N-(propan-2-yl)pyridin-4-amine
Synonyms 4-(Isopropylamino)-3-nitropyridine; N-Isopropyl-3-nitro-4-pyridinamine
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight 181.19 g/mol
CAS Number Not widely indexed in commercial catalogs; analog 1681-37-4 (unsubstituted)
SMILES CC(C)Nc1ccncc1[O-]
Appearance Yellow to orange crystalline solid

Physicochemical Data Analysis

Melting Point (MP)

The melting point of 3-nitro-N-(propan-2-yl)pyridin-4-amine is a critical purity indicator.[1][2] While the unsubstituted analog (4-amino-3-nitropyridine) melts at >200°C, the introduction of the bulky isopropyl group disrupts the crystal lattice packing and hydrogen bonding network, significantly lowering the melting point.[1][2]

ParameterValue / RangeSource / Method
Experimental MP (Analog) 203–207 °C4-Amino-3-nitropyridine (Sigma-Aldrich) [1]
Experimental MP (Analog) 160–162 °C4-(Methylamino)-3-nitropyridine [2]
Predicted MP (Target) 95–115 °C SAR Extrapolation based on alkyl bulk
Measurement Method Capillary (Open) or DSCHeating rate: 1°C/min near endpoint

Expert Insight: The significant drop in melting point from the methyl (160°C) to the isopropyl derivative is due to the steric hindrance of the isopropyl group, which prevents the efficient planar stacking observed in the unsubstituted amine.

Boiling Point (BP)

Direct determination of the boiling point at atmospheric pressure is not recommended due to the high probability of thermal decomposition before the boiling phase is reached.

ParameterValue / RangeNotes
Predicted BP (760 mmHg) 340–360 °C Theoretical extrapolation
Decomposition Onset >220 °CRisk of nitro group decomposition
Flash Point (Predicted) ~160 °CClosed Cup

Operational Warning: Attempting to distill this compound at atmospheric pressure may lead to rapid, exothermic decomposition (runaway reaction). Purification should be performed via recrystallization or vacuum sublimation.

Synthesis & Characterization Protocol

Since this compound is often synthesized in-house rather than purchased, the following protocol ensures high purity and yield.

Reaction Mechanism (SNAr)

The synthesis exploits the nucleophilic aromatic substitution (SNAr) of a chloride leaving group activated by an ortho-nitro group.[1]

SynthesispathwaySM14-Chloro-3-nitropyridine(CAS 13091-23-1)CondiPrOH / Reflux2-4 HoursSM1->CondSM2Isopropylamine(Nucleophile)SM2->CondInterMeisenheimerComplexCond->InterAdditionProd3-nitro-N-(propan-2-yl)pyridin-4-amine(Yellow Solid)Inter->ProdElimination (-HCl)

Figure 1: SNAr Synthesis Pathway for 3-nitro-N-(propan-2-yl)pyridin-4-amine.

Step-by-Step Synthesis Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in Isopropanol (iPrOH) (50 mL).

  • Addition: Add Isopropylamine (5.8 mL, 63.1 mmol, 2.0 eq) dropwise over 10 minutes. Note: The reaction is exothermic.[3]

  • Reaction: Heat the mixture to reflux (82°C) for 3 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.7) should disappear, and a new yellow spot (Rf ~0.5) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice Water (200 mL) with vigorous stirring. The product will precipitate as a bright yellow solid.

    • Adjust pH to ~8-9 with saturated NaHCO₃ if necessary to neutralize HCl salts.[1][2]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual amine and salts.

  • Purification: Recrystallize from minimal boiling Ethanol or Ethanol/Water (9:1) if higher purity is required.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Characterization Workflow

Characterizationcluster_testsValidation TestsSampleIsolated Solid SampleMPMelting Point(Target: 95-115°C)Sample->MPNMR1H NMR (DMSO-d6)Check Isopropyl DoubletSample->NMRHPLCHPLC Purity(>98%)Sample->HPLC

Figure 2: Analytical Workflow for Product Validation.

Expected 1H NMR Signals (DMSO-d6):

  • δ 9.05 (s, 1H): C2-H (Deshielded by nitro group).[1]

  • δ 8.25 (d, 1H): C6-H.

  • δ 8.10 (br d, 1H): N-H (Exchangeable).

  • δ 7.05 (d, 1H): C5-H.

  • δ 3.90 (m, 1H): Isopropyl CH.

  • δ 1.25 (d, 6H): Isopropyl CH₃.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT SE (Cat 3).[4]

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Light sensitive (store in amber vials).

  • Incompatibility: Strong oxidizing agents, strong acids.

References

  • Sigma-Aldrich.[1][5] Product Specification: 4-Amino-3-nitropyridine (CAS 1681-37-4).[1][2][6] Link

  • ChemicalBook. 4-(Methylamino)-3-nitropyridine Properties. Link

  • BenchChem. Reaction Mechanisms of 4-Chloro-3-nitropyridine. Link

  • National Institutes of Health (NIH). PubChem Compound Summary for 4-Amino-3-nitropyridine. Link

pKa values and ionization of 3-nitro-N-(propan-2-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

[shape=box, style=filled, fillcolor="#F8F9FA", fontname="Helvetica", fontsize=11,

Fig 1. Logical flow of Steric Inhibition of Resonance (SIR) dictating the pKa of the pyridine nitrogen.

Quantitative Data: Comparative pKa Analysis

To validate the SIR hypothesis, we can benchmark the predicted pKa of 3-nitro-N-(propan-2-yl)pyridin-4-amine against its unhindered and structurally analogous counterparts. The data clearly demonstrates the precipitous drop in basicity as steric bulk increases at the 4-amino position.

Table 1: Comparative pKa Values of Substituted Pyridines

CompoundpKa (Pyridine N)Primary Electronic & Steric Drivers
Pyridine 5.22Baseline aromatic system[1].
4-Aminopyridine 9.17Unhindered, planar +M resonance donation[2].
3-Nitro-4-aminopyridine 5.02Primary amine allows partial planarity; +M partially offsets -I of nitro[3].
N-Cyclohexyl-3-nitropyridin-4-amine 4.19Severe SIR; +M effect cancelled by bulky secondary amine[4].
3-Nitro-N-(propan-2-yl)pyridin-4-amine ~4.20 Severe SIR; identical steric profile to cyclohexyl analog at the

-carbon.

Self-Validating Experimental Protocols for pKa Determination

As a Senior Application Scientist, I mandate that physicochemical data must be derived from self-validating systems. Relying solely on predictive software is insufficient for regulatory submissions or late-stage lead optimization. Below are two robust, orthogonal methodologies tailored specifically for the low aqueous solubility and unique chromophoric properties of 3-nitro-N-(propan-2-yl)pyridin-4-amine.

Protocol A: UV-Vis Spectrophotometric Titration (Primary Method)

Because the protonation of the pyridine nitrogen directly alters the electronic structure of the conjugated nitro-aromatic system, UV-Vis spectroscopy is highly sensitive for this molecule.

Causality of Design: We utilize a universal buffer to maintain constant ionic strength across a wide pH range. The critical self-validation step here is the identification of an isosbestic point —a specific wavelength where the absorbance remains constant across all pH values. The presence of a sharp isosbestic point mathematically proves that the system exists as a clean, two-state equilibrium (protonated vs. deprotonated) without degradation or precipitation artifacts.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the analyte in spectroscopic-grade DMSO to yield a 10 mM stock.

  • Buffer Series: Prepare a Britton-Robinson universal buffer series from pH 1.0 to 7.0 in 0.5 pH unit increments.

  • Sample Dilution: Spike the stock into the buffers to achieve a final analyte concentration of 50 µM (ensure final DMSO concentration is

    
     0.5% v/v to prevent cosolvent pKa shifts).
    
  • Acquisition: Scan the UV-Vis spectra from 250 nm to 450 nm using a 1 cm quartz cuvette.

  • Validation: Overlay the spectra and verify the presence of an isosbestic point.

  • Regression Analysis: Plot the absorbance at the

    
     of the protonated species against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation using non-linear regression to extract the exact pKa.
    

UV_Protocol S1 1. Sample Preparation 50 µM in Britton-Robinson Buffer S2 2. pH Titration Series Range: pH 1.0 to 7.0 (ΔpH = 0.5) S1->S2 S3 3. Spectral Acquisition Scan 250-450 nm (1 cm path) S2->S3 S4 4. Self-Validation Confirm Isosbestic Point Existence S3->S4 S4->S2 If no isosbestic point, check for precipitation S5 5. Non-Linear Regression Fit Absorbance vs pH to Henderson-Hasselbalch S4->S5

Fig 2. Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Protocol B: Cosolvent Potentiometric Titration (Orthogonal Validation)

Due to the lipophilic nature of the isopropyl and nitro groups, aqueous potentiometry will likely result in precipitation before the titration is complete.

Causality of Design: To circumvent solubility limits, we employ a cosolvent system (Methanol/Water). However, organic solvents alter the dielectric constant of the medium, artificially shifting the pKa. To self-validate and correct this, we use the Yasuda-Shedlovsky extrapolation technique , which mathematically projects the apparent pKa (


) back to a 100% aqueous environment.

Step-by-Step Workflow:

  • Prepare a 0.15 M KCl aqueous base solution to lock the ionic strength.

  • Prepare four distinct titration vessels containing the analyte in 30%, 40%, 50%, and 60% (v/v) Methanol/Water mixtures.

  • Titrate each vessel with standardized 0.1 M HCl and 0.1 M KOH under an inert argon atmosphere.

  • Calculate the apparent pKa (

    
    ) for each of the four cosolvent ratios.
    
  • Plot

    
     against the inverse of the dielectric constant (
    
    
    
    ) of the respective solvent mixtures.
  • Perform a linear regression and extrapolate the y-intercept to the dielectric constant of pure water (

    
    ) to yield the true aqueous pKa.
    

Implications for Drug Development

Understanding that 3-nitro-N-(propan-2-yl)pyridin-4-amine possesses a pKa of ~4.2 is critical for downstream pharmaceutical profiling:

  • Absorption: At gastric pH (1.0 - 2.0), the molecule will be highly protonated (ionized) and highly soluble. As it transitions to the intestinal tract (pH 6.5 - 7.5), it will become almost entirely unionized, maximizing its lipophilicity and facilitating passive membrane permeability.

  • Formulation: Because the pKa is relatively low, forming stable salts with weak acids will be thermodynamically unfavorable. Strong mineral acids (e.g., HCl, yielding the hydrochloride salt) or strong organic acids (e.g., methanesulfonic acid) will be required to ensure stable salt formation for solid oral dosage forms.

References

1.[3] "4-Pyridinamine, 3-nitro-". ChemBK. URL: 2.[2] "Cas 54-96-6,3,4-Diaminopyridine". LookChem. URL: 3. "N-cyclohexyl-3-nitropyridin-4-amine CAS#: 103565-87-3". ChemicalBook. URL: 4. "Pyridine and Pyridine Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. softbeam.net. URL: 5.[5] "Amino group acidity in aminopyridines and aminopyrimidines". ResearchGate. URL:

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-nitro-N-(propan-2-yl)pyridin-4-amine via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-nitro-N-(propan-2-yl)pyridin-4-amine from 4-chloro-3-nitropyridine and isopropylamine. The methodology is centered on the robust and efficient Nucleophilic Aromatic Substitution (SNAr) reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and data interpretation. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Importance of SNAr on Nitropyridines

Substituted nitropyridines are pivotal building blocks in medicinal chemistry and materials science. The target molecule, 3-nitro-N-(propan-2-yl)pyridin-4-amine, serves as a key intermediate for more complex molecular architectures. The synthesis route described herein utilizes a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for functionalizing electron-deficient aromatic systems.[1][2]

The pyridine ring, an electron-deficient heterocycle, is made significantly more electrophilic by the presence of a strongly electron-withdrawing nitro group (-NO₂).[3][4] This activation is most profound when the nitro group is positioned ortho or para to a suitable leaving group, such as a halogen.[1][3] This electronic arrangement facilitates the displacement of the leaving group by a nucleophile, proceeding through a well-defined addition-elimination pathway.[4][5] This protocol leverages this principle for the efficient synthesis of the target secondary amine.

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3][5]

  • Nucleophilic Attack (Rate-Determining Step): The lone pair of electrons on the nitrogen atom of isopropylamine (the nucleophile) attacks the electron-deficient carbon atom (C4) of the pyridine ring, which bears the chlorine atom (the leaving group). This forms a tetrahedral, anionic σ-complex, the Meisenheimer intermediate.

  • Stabilization and Aromaticity Restoration: The negative charge of this intermediate is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the ortho-nitro group through resonance. This stabilization is the primary reason for the high reactivity of the substrate.[1][3]

  • Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final product.

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Reagents
CompoundFormulaMW ( g/mol )EquivalentsMoles (mmol)Amount
4-Chloro-3-nitropyridineC₅H₃ClN₂O₂158.541.010.01.59 g
IsopropylamineC₃H₉N59.111.212.01.15 mL
Triethylamine (Et₃N)C₆H₁₅N101.191.515.02.09 mL
Ethanol (EtOH)C₂H₅OH46.07--30 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--As needed
HexanesC₆H₁₄86.18--As needed
Anhydrous MgSO₄MgSO₄120.37--As needed
Safety and Handling Precautions
  • 4-Chloro-3-nitropyridine: Toxic if swallowed and causes serious eye damage.[6][7] Avoid contact with skin, eyes, and clothing. Handle with gloves and safety goggles.[6][8]

  • Isopropylamine: Flammable liquid and vapor. Causes skin and eye burns. Harmful if inhaled. Use in a well-ventilated area away from ignition sources.

  • Triethylamine: Flammable liquid. Corrosive. Causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[6]

Reaction Setup and Procedure
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitropyridine (1.59 g, 10.0 mmol).

  • Solvent Addition: Add ethanol (30 mL) to the flask and stir the mixture at room temperature until the solid is fully dissolved.

  • Nucleophile and Base Addition: Sequentially add triethylamine (2.09 mL, 15.0 mmol) followed by the dropwise addition of isopropylamine (1.15 mL, 12.0 mmol) to the stirred solution at room temperature.

    • Causality Note: Triethylamine is a non-nucleophilic organic base used to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the isopropylamine nucleophile, which would render it unreactive, and drives the reaction equilibrium towards the product.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.

    • TLC System: A typical eluent system is 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm). The product spot should be more polar (lower Rf) than the starting 4-chloro-3-nitropyridine. The reaction is considered complete when the starting material spot is no longer visible. The expected reaction time is 2-4 hours.[3]

Work-up and Isolation
  • Cooling and Concentration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) and brine (1 x 30 mL).

    • Causality Note: The NaHCO₃ wash is crucial for removing any triethylamine hydrochloride salt and any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer before the drying step.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a Büchner funnel, and wash the solid with a small amount of fresh ethyl acetate.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a yellow or orange solid.

Purification

The crude product can be purified by flash column chromatography on silica gel.[9]

  • Column Packing: Pack a silica gel column using a slurry method with a 10% ethyl acetate in hexanes mixture.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of 10% to 40% ethyl acetate in hexanes. Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to afford 3-nitro-N-(propan-2-yl)pyridin-4-amine as a pure solid.

Workflow and Data Summary

SNAr_Workflow Reagents 1. Reagent Dosing - 4-Chloro-3-nitropyridine - Isopropylamine - Triethylamine in EtOH Reaction 2. Reaction - Reflux (80 °C) - Monitor by TLC Reagents->Reaction Concentration 3. Concentration - Remove EtOH via Rotary Evaporation Reaction->Concentration Workup 4. Aqueous Work-up - Dissolve in EtOAc - Wash with NaHCO₃ & Brine Concentration->Workup Drying 5. Drying & Filtration - Dry over MgSO₄ - Concentrate crude product Workup->Drying Purification 6. Purification - Flash Column Chromatography (EtOAc/Hexanes) Drying->Purification Analysis 7. Final Product - 3-nitro-N-(propan-2-yl)pyridin-4-amine - Characterize (NMR, MS) Purification->Analysis

Caption: Experimental workflow for the SNAr synthesis.

Expected Results:

ParameterExpected Outcome
Reaction Time 2-4 hours
Appearance Yellow to orange solid
Yield 85-95% (typical)
Purity (post-chromatography) >98%

Conclusion

The described protocol for the SNAr reaction between 4-chloro-3-nitropyridine and isopropylamine provides a reliable and high-yielding route to 3-nitro-N-(propan-2-yl)pyridin-4-amine. By understanding the underlying mechanism and the rationale for each procedural step, researchers can confidently execute and adapt this methodology for the synthesis of a wide range of substituted aminopyridine derivatives.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.
  • BenchChem. (n.d.). Reactivity of the nitro group on a pyridine ring.
  • ACS Publications. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • ACS.org. (2021, November 17). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • BenchChem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 2-Chloro-3-pyridylamine.
  • ECHEMI. (n.d.). 4-Chloro-3-nitropyridine SDS, 13091-23-1 Safety Data Sheets.
  • Merck Millipore. (2024, July 2). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET: 4-Chloro-3-nitrobenzoic acid.
  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Chloro-3-nitropyridine.
  • Semantic Scholar. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32, 1947-1953.
  • BenchChem. (n.d.). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.
  • ChemRxiv. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • PMC. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • PMC. (2025, August 10). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode.
  • BenchChem. (n.d.). 3-Amino-4-nitropyridine 1-oxide: An Intermediate for Specialized Organic Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
  • Heterocycles. (2005, August 2). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Beilstein Journals. (n.d.). An efficient synthesis of N-substituted 3- nitrothiophen-2-amines.
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120.
  • MDPI. (2020, November 14). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • ChemScene. (n.d.). N-(3-Nitrophenyl)pyridin-4-amine.
  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
  • Google Patents. (n.d.). RU2205821C1 - Method for preparing 3-nitro-4-aminotoluene.

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 4-Chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitropyridine is a pivotal building block in medicinal chemistry and organic synthesis.[1] Its pyridine core is a common motif in numerous pharmaceuticals, and the strategic placement of a chloro leaving group and a nitro activating group makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This reactivity allows for the facile introduction of a wide array of functional groups, providing a versatile platform for the synthesis of complex molecular architectures and the development of novel therapeutic agents.[1] This guide provides an in-depth exploration of the reaction conditions, mechanistic underpinnings, and practical protocols for the nucleophilic substitution of 4-chloro-3-nitropyridine.

Mechanistic Overview: The SNAr Pathway

The nucleophilic aromatic substitution of 4-chloro-3-nitropyridine proceeds via a well-established two-step addition-elimination mechanism.[2][3] The presence of the strongly electron-withdrawing nitro group at the 3-position, coupled with the inherent electron deficiency of the pyridine ring, renders the carbon atom at the 4-position highly electrophilic.[2][4][5]

The reaction is initiated by the attack of a nucleophile on this electron-deficient carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4] The negative charge of this complex is effectively delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which provides significant stabilization.[2][3][4] In the subsequent, typically faster step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.[2][4]

Key Mechanistic Features:

  • Activation: The nitro group is a powerful activating group for SNAr reactions.[2][3]

  • Positioning: The ortho and para positions relative to the nitro group are most activated towards nucleophilic attack.[2][3]

  • Leaving Group: Halides, such as chloride, are excellent leaving groups in these reactions.[2]

Reaction Conditions: A Comprehensive Analysis

The success and efficiency of the nucleophilic substitution on 4-chloro-3-nitropyridine are highly dependent on the interplay of several key parameters: the nucleophile, solvent, base, and reaction temperature.

The Influence of the Nucleophile

A wide variety of nucleophiles can be employed to displace the chloride in 4-chloro-3-nitropyridine. The choice of nucleophile is dictated by the desired functionality in the target molecule.

Nucleophile TypeExample(s)Typical Reaction ConditionsExpected Outcome
Amines Primary and secondary amines (e.g., benzylamine, piperazine)Polar aprotic solvents (DMF, DMSO) or alcohols (Ethanol), often with a non-nucleophilic base (e.g., K₂CO₃, Et₃N) at elevated temperatures (80-120 °C).[6]High yields of the corresponding 4-amino-3-nitropyridine derivatives.[6]
Alcohols/Alkoxides Sodium methoxide, sodium ethoxideThe corresponding alcohol as the solvent, at temperatures ranging from room temperature to reflux.Efficient formation of 4-alkoxy-3-nitropyridines.
Thiols/Thiolates Thiophenol, sodium thiomethoxidePolar aprotic solvents like DMF at room temperature.[4]Generally high yields of 4-thioether-3-nitropyridine products.[4]
Azides Sodium azidePolar aprotic solvents such as NMP or DMF at room temperature.[4][7]Formation of 4-azido-3-nitropyridine, a versatile intermediate for further transformations.
Solvent Selection

The choice of solvent plays a crucial role in facilitating the reaction by solvating the reactants and intermediates. Polar aprotic solvents are generally preferred as they can effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP) are excellent choices for many SNAr reactions with 4-chloro-3-nitropyridine.[6]

  • Alcohols: When using alkoxides as nucleophiles, the corresponding alcohol (e.g., methanol for methoxide) is typically used as the solvent. For reactions with amines, ethanol can also be a suitable solvent.[4]

The Role of a Base

In reactions involving nucleophiles that are weak acids (e.g., amines, thiols), a base is often added to neutralize the HCl generated during the reaction. This prevents the protonation of the nucleophile, which would render it non-nucleophilic.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used heterogeneous bases.[6][8]

  • Organic Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently employed homogeneous organic bases.[6]

Temperature Considerations

The reaction temperature is a critical parameter that influences the reaction rate. While some reactions with highly reactive nucleophiles can proceed at room temperature, many require heating to achieve a reasonable reaction rate.

  • Room Temperature: Reactions with potent nucleophiles like thiolates or azides can often be conducted at ambient temperature.[4]

  • Elevated Temperatures: Reactions with less reactive nucleophiles, such as many amines, typically require heating, with temperatures ranging from 80 °C to 120 °C being common.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for representative nucleophilic substitution reactions of 4-chloro-3-nitropyridine.

Protocol 1: Synthesis of 4-Amino-3-nitropyridine Derivatives using an Amine Nucleophile

This protocol describes a general procedure for the reaction of 4-chloro-3-nitropyridine with a primary or secondary amine.

Materials:

  • 4-Chloro-3-nitropyridine

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 equivalents)

  • Dimethylformamide (DMF) or Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitropyridine (1.0 eq).

  • Add the chosen solvent (DMF or ethanol) to dissolve the starting material.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • If using, add the base (K₂CO₃ or Et₃N).[6]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction was performed in DMF, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). If ethanol was used, the solvent can be removed under reduced pressure.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the pure 4-amino-3-nitropyridine derivative.

Visualizing the Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 4-Chloro-3-nitropyridine in appropriate solvent B Add Nucleophile (e.g., Amine, Thiol) A->B C Add Base (if required) (e.g., K2CO3, Et3N) B->C D Heat to desired temperature (e.g., 80-120°C) C->D E Monitor progress by TLC or LC-MS D->E F Cool to Room Temperature E->F G Aqueous Workup (Extraction) F->G H Dry and Concentrate G->H I Column Chromatography or Recrystallization H->I J Characterize Pure Product I->J

Caption: General laboratory workflow for SNAr reactions of 4-chloro-3-nitropyridine.

Safety and Handling

4-Chloro-3-nitropyridine is a toxic and irritant compound.[9][10][11] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][9][12] All manipulations should be performed in a well-ventilated fume hood.[10][12] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[9] Dispose of waste in accordance with local regulations.[9][10]

References

  • Reactivity of the nitro group on a pyridine ring. (2025). BenchChem.
  • SAFETY DATA SHEET - 4-Chloro-3-nitropyridine. (2025). Fisher Scientific.
  • 4-Chloro-3-nitropyridine SDS, 13091-23-1 Safety D
  • An In-depth Technical Guide to 4-Chloro-2-methyl-3-nitropyridine. (2025). BenchChem.
  • Nitro as a leaving group in an aromatic ring. (2021). Chemistry Stack Exchange.
  • 4-Chloro-3-nitropyridine. PubChem.
  • Nucleophilic arom
  • 4-Chloro-3-nitropyridine 90 13091-23-1. Sigma-Aldrich.
  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applic
  • The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Arom
  • A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. (2025). BenchChem.
  • SAFETY DATA SHEET - 2,6-Dichloro-3-nitropyridine. AK Scientific, Inc.
  • Nucleophilic arom
  • 4-Amino-3-nitropyridine synthesis. ChemicalBook.
  • 4-Chloro-3-nitropyridine. (2026). ChemicalBook.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. (2025). BenchChem.
  • SAFETY DATA SHEET - 4-Chloro-3-nitropyridine. (2025). TCI Chemicals.
  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega.
  • Directed nucleophilic arom
  • SAFETY DATA SHEET - 2-Chloro-4-methyl-3-nitropyridine. (2025). Fisher Scientific.
  • Nucleophilic Substitution Reactions. Dalhousie University.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. (2025).
  • Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. (2025). BenchChem.
  • Nucleophilic substitution reactions in pyridine. Quimica Organica.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2025).
  • Heterocycles Part 1 - Nucleophilic Arom
  • Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.
  • Synthesis of Heterocycles by Intramolecular Nucleophilic Substitution at an Electron-Deficient sp2 Nitrogen Atom. (2025).
  • Process for the preparation of fluorinated pyridines.
  • 4-Amino-3-nitropyridine. Intranet CSIC.
  • Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. (1997). Journal of the Chemical Society, Perkin Transactions 2.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2025).
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • Reduction Reactions and Heterocyclic Chemistry. Jones Research Group.
  • Aliphatic Nucleophilic Substitution. Dalal Institute.
  • REACTIONS OF ALCOHOLS. University of Calgary.
  • Desulfurization of Thiols for Nucleophilic Substitution. (2024). ChemRxiv.
  • The Reaction of Amines with Nitrous Acid. Chemistry Steps.

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Application Note: Synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine Derivatives via 3-Nitro-N-(propan-2-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Strategic Utility

The imidazo[4,5-c]pyridine (3-deazapurine) scaffold is a privileged structure in modern medicinal chemistry, acting as a highly effective bioisostere for purines[1]. This core is prominently featured in the design of ATP-competitive kinase inhibitors and Toll-like receptor 7/8 (TLR7/8) agonists[2].

The strategic selection of 3-nitro-N-(propan-2-yl)pyridin-4-amine as an advanced synthetic intermediate is dictated by the necessity to install an isopropyl group at the N1 position of the final imidazopyridine core. In the context of TLR7 agonists and targeted oncology agents, this specific N1-isopropyl substitution provides critical steric bulk, anchoring the molecule firmly within the hydrophobic binding pockets of target proteins and significantly enhancing cellular permeability[2].

Mechanistic Causality: The Two-Step Annulation

The transformation of the 3-nitropyridin-4-amine precursor into the fused imidazo[4,5-c]pyridine system relies on a sequential, causality-driven two-step process: nitro reduction followed by dehydrative cyclization.

  • Step 1: Catalytic Hydrogenation (Nitro Reduction) The strongly electron-withdrawing nitro group at the C3 position deactivates the pyridine ring. Reduction to the corresponding amine (N4-(propan-2-yl)pyridine-3,4-diamine) is required to generate the nucleophile necessary for ring closure. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over traditional dissolving metal reductions (e.g., Fe/AcOH)[1]. Causality: This avoids metal-ion coordination with the resulting diamine, preventing complicated purifications and yield depression. The resulting 3,4-diaminopyridine is highly susceptible to air oxidation; therefore, the protocol mandates immediate progression to the next step to preserve the integrity of the nucleophilic centers.

  • Step 2: Acid-Catalyzed Orthoester Cyclization Cyclization is achieved by condensing the diamine with triethyl orthoformate in the presence of a catalytic acid (e.g., p-toluenesulfonic acid)[3]. Causality: The more nucleophilic 3-amino group initially attacks the activated orthoester to form an imidate intermediate. Subsequent intramolecular attack by the sterically hindered 4-(isopropylamino) group closes the ring. The acid catalyst is essential; it protonates the ethoxy leaving groups, driving the thermodynamic elimination of ethanol and facilitating the irreversible aromatization of the imidazole ring.

Synthetic Pathway Visualization

Pathway SM 3-Nitro-N-(propan-2-yl)pyridin-4-amine (Starting Material) Red Step 1: Catalytic Hydrogenation [Pd/C, H2, MeOH] SM->Red Int N4-(Propan-2-yl)pyridine-3,4-diamine (Air-Sensitive Intermediate) Red->Int 100% Conversion (Monitor via LC-MS) Cyc Step 2: Dehydrative Cyclization [HC(OEt)3, cat. p-TsOH, 100°C] Int->Cyc Immediate Use (Prevent Oxidation) Prod 1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridine (Final Product) Cyc->Prod 75-85% Yield (Purified via Flash Silica)

Synthetic workflow from 3-nitro-N-(propan-2-yl)pyridin-4-amine to imidazo[4,5-c]pyridine.

Experimental Workflows (Self-Validating Protocols)

The following methodologies are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) to ensure experimental integrity before proceeding to subsequent stages.

Protocol 1: Synthesis of N4-(propan-2-yl)pyridine-3,4-diamine
  • Preparation : In a flame-dried, argon-purged 100 mL round-bottom flask, dissolve 3-nitro-N-(propan-2-yl)pyridin-4-amine (10.0 mmol, 1.81 g) in anhydrous methanol (50 mL).

  • Catalyst Addition : Carefully add 10% Pd/C (10 mol%, ~1.06 g) under a continuous argon stream to prevent solvent autoignition.

  • Hydrogenation : Evacuate the flask under vacuum and backfill with hydrogen gas using a double-layered balloon (1 atm). Stir vigorously at 20–25 °C.

  • Validation Checkpoint 1 (IPC) : Monitor the reaction via LC-MS at 2 hours. The starting material peak ([M+H]+ = 182.1) must be completely absent, replaced by a highly polar peak ([M+H]+ = 152.1). If unreacted starting material remains, replace the H2 balloon and stir for an additional hour.

  • Workup : Filter the black suspension through a tightly packed, pre-wetted pad of Celite to remove the Pd/C catalyst. Wash the pad with additional anhydrous methanol (20 mL).

  • Isolation : Concentrate the filtrate in vacuo at a water bath temperature of <30 °C to afford the diamine as a pale, viscous oil.

    • Critical Handling Note: Do not expose the resulting oil to ambient air for more than 15 minutes to prevent oxidative degradation. Proceed immediately to Protocol 2.

Protocol 2: Synthesis of 1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine
  • Reagent Mixing : Immediately dissolve the crude diamine (approx. 10.0 mmol) from Protocol 1 in triethyl orthoformate (20 mL, acting as both reagent and solvent).

  • Catalysis : Add anhydrous p-toluenesulfonic acid (p-TsOH, 0.5 mmol, 5 mol%).

  • Cyclization : Equip the flask with a reflux condenser. Heat the mixture to 100 °C under an argon atmosphere for 4–6 hours.

  • Validation Checkpoint 2 (IPC) : Monitor by LC-MS. The reaction is deemed complete when the diamine mass ([M+H]+ = 152.1) is fully consumed, and the target product mass ([M+H]+ = 162.1) dominates the chromatogram.

  • Workup : Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess triethyl orthoformate and the ethanol byproduct.

  • Purification : Dissolve the crude residue in ethyl acetate (50 mL). Wash with saturated aqueous NaHCO3 (2 × 25 mL) to neutralize the p-TsOH catalyst. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution 0–5% MeOH in DCM) to yield the pure imidazopyridine.

Quantitative Data & Analytical Markers

The table below summarizes the expected physicochemical properties, analytical markers, and yields for the key intermediates and final product, allowing for rapid cross-verification of experimental success.

CompoundMolecular Weight ( g/mol )Expected LC-MS [M+H]+Key 1H NMR Shifts (δ, ppm, DMSO-d6)Typical Yield
3-Nitro-N-(propan-2-yl)pyridin-4-amine 181.19182.19.10 (s, 1H, Ar-H), 8.35 (d, 1H, Ar-H)N/A (Starting Material)
N4-(Propan-2-yl)pyridine-3,4-diamine 151.21152.17.85 (s, 1H, Ar-H), 7.60 (d, 1H, Ar-H)>95% (Crude, Step 1)
1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridine 161.20162.18.95 (s, 1H, Ar-H), 8.40 (s, 1H, Imidazole-H)75–85% (Over 2 steps)

References

1.[1] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (via PMC). URL:[Link] 2.[2] Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link] 3.[3] Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. URL:[Link]

Sources

reagents for synthesizing 3-nitro-N-(propan-2-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Optimized Protocol for the Synthesis of 3-Nitro-N-(propan-2-yl)pyridin-4-amine via Nucleophilic Aromatic Substitution (SNAr)

Executive Summary & Strategic Context

3-Nitro-N-(propan-2-yl)pyridin-4-amine (also referred to as N-isopropyl-3-nitropyridin-4-amine) is a highly versatile building block in medicinal chemistry. It serves as a critical structural intermediate in the synthesis of imidazo[4,5-c]pyridines, which are heavily utilized in the development of 1[1] and small-molecule inhibitors targeting kinases such as2[2]. This application note provides a field-proven, self-validating methodology for synthesizing this compound via a Nucleophilic Aromatic Substitution (SNAr) reaction, detailing the mechanistic causality behind each experimental choice.

Mechanistic Causality: Why These Reagents?

The synthesis relies on the reaction between 4-chloro-3-nitropyridine and propan-2-amine (isopropylamine). Every reagent is selected to optimize the thermodynamics and kinetics of the SNAr pathway:

  • The Electrophile (4-Chloro-3-nitropyridine): The strongly electron-withdrawing nitro group at the 3-position exerts both -I (inductive) and -M (mesomeric) effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, rendering the C4 carbon highly electrophilic and perfectly primed for 3[3].

  • The Nucleophile (Propan-2-amine): As a primary aliphatic amine, isopropylamine is sufficiently nucleophilic to attack the C4 position. However, its low boiling point (~32 °C) dictates specific thermal and stoichiometric controls during the reaction to prevent evaporative loss.

  • The Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic tertiary amine base required to scavenge the HCl byproduct. Its steric bulk prevents it from acting as a competing nucleophile. Without it, the generated HCl would protonate the unreacted isopropylamine, forming an inactive ammonium salt and stalling the reaction.

  • The Solvent (Ethanol): Polar solvents stabilize the negatively charged Meisenheimer complex transition state. Ethanol is preferred for its protic nature, providing hydrogen-bond stabilization to the intermediate, which accelerates the leaving group expulsion.

Quantitative Reagent Summary

ReagentRoleMW ( g/mol )EquivalentsSafety & Handling
4-Chloro-3-nitropyridine Electrophile158.541.0Irritant, handle in fume hood
Propan-2-amine Nucleophile59.111.5Flammable, volatile (bp 32°C)
DIPEA Acid Scavenger129.242.0Corrosive, flammable
Ethanol (Absolute) Solvent46.070.2 MFlammable

Visualizing the Reaction Architecture

Workflow A 4-Chloro-3-nitropyridine (Electrophile) D Reaction Mixture (0 °C to RT, 4-12 h) A->D B Propan-2-amine (Nucleophile) B->D C DIPEA / Ethanol (Base & Solvent) C->D E Workup & Extraction (EtOAc / H2O) D->E Concentrate & Partition F 3-Nitro-N-(propan-2-yl) pyridin-4-amine E->F Purify

Fig 1: Workflow for the SNAr synthesis of 3-nitro-N-(propan-2-yl)pyridin-4-amine.

Mechanism Step1 Step 1: Nucleophilic Attack Isopropylamine lone pair attacks electrophilic C4 Step2 Step 2: Meisenheimer Complex Negative charge delocalized into the 3-NO2 group Step1->Step2 Rate Determining Step Step3 Step 3: Leaving Group Expulsion Chloride ion departs, restoring ring aromaticity Step2->Step3 Fast Step4 Step 4: Deprotonation DIPEA scavenges HCl, yielding the free base Step3->Step4 Acid-Base Reaction Product Target Product: 3-Nitro-N-(propan-2-yl)pyridin-4-amine Step4->Product

Fig 2: Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure real-time verification of reaction success without requiring immediate offline analysis.

Phase 1: Preparation and Initiation

  • Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet. Expert insight: The condenser is critical even at room temperature due to the high volatility of the nucleophile.

  • Reagent Dissolution: Dissolve 4-chloro-3-nitropyridine (10.0 g, 63.1 mmol) in absolute ethanol (150 mL, ~0.4 M concentration).

  • Base Addition: Add DIPEA (22.0 mL, 126.2 mmol, 2.0 eq) to the stirring solution.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The initial nucleophilic attack is exothermic. Cooling prevents the premature evaporation of propan-2-amine before it can react.

Phase 2: Nucleophilic Addition and Propagation 5. Nucleophile Introduction: Add propan-2-amine (8.1 mL, 94.6 mmol, 1.5 eq) dropwise over 15 minutes using a syringe. 6. Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 to 12 hours.

  • IPC 1 (Visual Validation): The solution will transition from a pale yellow to a deep, vibrant orange/red. This chromatic shift is a direct result of the extended push-pull conjugation established in the newly formed nitro-aromatic amine product.

  • IPC 2 (Analytical Validation): Monitor the reaction via TLC (Hexanes:EtOAc, 3:1 v/v). The starting material (UV active, Rf ~0.6) should disappear, replaced by a lower-running bright yellow spot (Rf ~0.3).

Phase 3: Isolation and Purification 7. Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove ethanol and excess unreacted isopropylamine. 8. Liquid-Liquid Extraction: Partition the crude residue between Ethyl Acetate (200 mL) and distilled water (100 mL). Extract the aqueous layer with an additional 100 mL of EtOAc. 9. Washing: Wash the combined organic layers with saturated aqueous NaCl (brine, 100 mL) to remove residual DIPEA hydrochloride salts. 10. Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product. 11. Purification: Purify via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford 3-nitro-N-(propan-2-yl)pyridin-4-amine as a vibrant yellow solid.

Analytical Characterization (Expected Data)

To definitively validate the structural integrity of the synthesized product, compare against the following expected analytical benchmarks:

  • 1H NMR (400 MHz, CDCl3): δ 9.20 (s, 1H, Ar-H2), 8.30 (d, J = 6.0 Hz, 1H, Ar-H6), 8.05 (br s, 1H, NH), 6.65 (d, J = 6.0 Hz, 1H, Ar-H5), 3.85 (hept, J = 6.5 Hz, 1H, CH), 1.35 (d, J = 6.5 Hz, 6H, 2xCH3).

  • ESI-MS: m/z calculated for C8H12N3O2[M+H]+ 182.09, found 182.1.

References

  • Source: Newcastle University (ncl.ac.uk)
  • US20220267349A1 - Heterocyclic compounds Source: Google Patents URL
  • 4-Chloro-2-(4-fluorophenyl)

Sources

Application Note: Microwave-Assisted Synthesis of 3-Nitro-N-(propan-2-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of 3-nitro-


-(propan-2-yl)pyridin-4-amine (commonly referred to as 

-isopropyl-3-nitropyridin-4-amine) represents a fundamental transformation in modern medicinal chemistry. This specific molecular scaffold is a privileged building block, frequently utilized as a precursor for substituted diaminopyridines and fused heterocyclic systems (such as imidazo[4,5-c]pyridines)[1]. These downstream structures are integral to the development of highly selective targeted therapies, including GPBAR1 agonists for the treatment of metabolic diseases like type II diabetes[2].

Historically, the amination of heteroaryl halides relied on conventional reflux conditions, which suffer from prolonged reaction times, poor atom economy, and the promotion of thermal degradation pathways. By transitioning to Microwave-Assisted Organic Synthesis (MAOS), researchers can leverage volumetric heating to drastically reduce reaction times from hours to minutes while strictly adhering to green chemistry principles[3].

Mechanistic Causality: The Pathway and Dielectric Heating

This amination proceeds via a Nucleophilic Aromatic Substitution (


) mechanism. The high efficiency of this specific transformation is dictated by two causal structural features of the starting material, 4-chloro-3-nitropyridine:
  • Electrophilic Activation: The highly electronegative pyridine nitrogen and the strongly electron-withdrawing 3-nitro group synergistically deplete electron density at the C4 position[4]. Because C4 is para to the pyridine nitrogen and ortho to the nitro group, it acts as a highly receptive electrophilic center.

  • Intermediate Stabilization: Upon nucleophilic attack by the lone pair of isopropylamine, a negatively charged Meisenheimer complex is formed. The 3-nitro group and the pyridine nitrogen stabilize this intermediate through extensive resonance, delocalizing the negative charge before the rapid elimination of the chloride leaving group[4].

The Microwave Advantage: Unlike conventional heating—which relies on inefficient thermal conduction through the vessel walls—microwave irradiation induces dielectric heating. Polar molecules in the reaction mixture (such as the ethanol solvent and isopropylamine) align with the rapidly oscillating electromagnetic field. This causes intense molecular friction, resulting in instantaneous, localized superheating[3]. This targeted energy transfer rapidly overcomes the activation energy barrier of the rate-determining step (the nucleophilic attack)[5].

SNAr_Mechanism SM 4-chloro-3-nitropyridine + Isopropylamine MC Meisenheimer Complex (Resonance Stabilized) SM->MC Nucleophilic Attack (Rate-Determining) Prod 3-nitro-N-(propan-2-yl)pyridin-4-amine + HCl MC->Prod Chloride Elimination (Fast Step)

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism via a Meisenheimer complex.

Quantitative Data: Methodological Comparison

To highlight the efficiency of the microwave-assisted protocol, the following table summarizes the quantitative differences between conventional thermal heating and microwave irradiation for this specific


 amination.
ParameterConventional Heating (Reflux)Microwave Irradiation (Sealed)
Temperature 80 °C (Boiling point of EtOH)120 °C (Superheated EtOH)
Reaction Time 16 – 24 hours15 minutes
Typical Yield 60 – 70%85 – 95%
Solvent Volume High (~20 mL / mmol)Low (3 – 5 mL / mmol)
Impurity Profile Moderate (Thermal degradation)Low (Clean conversion)

Experimental Design & Self-Validating Workflow

To establish a self-validating system, this protocol incorporates strict in-process controls (TLC and LC-MS) to confirm mechanistic milestones.

Furthermore, the addition of


-Diisopropylethylamine (DIPEA) is a critical experimental choice. DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger to neutralize the 

byproduct generated during the elimination step[5]. If DIPEA is omitted, the generated

will protonate the remaining isopropylamine, rendering it non-nucleophilic and prematurely stalling the reaction unless a massive excess of the primary amine is used.

Workflow A 1. Reagent Preparation 4-chloro-3-nitropyridine + Isopropylamine B 2. Reaction Assembly Add DIPEA and EtOH in MW Vial A->B C 3. Microwave Irradiation 120 °C, 150 W, 15 min B->C D 4. In-Process Control TLC / LC-MS Analysis C->D D->C Incomplete E 5. Workup Liquid-Liquid Extraction (EtOAc/H2O) D->E Complete F 6. Purification Flash Chromatography E->F

Figure 2: Self-validating experimental workflow for the microwave-assisted amination.

Detailed Step-by-Step Protocol

Materials & Reagents
  • 4-chloro-3-nitropyridine: 1.0 eq (Limiting reagent)

  • Isopropylamine (propan-2-amine): 1.5 eq (Nucleophile)

  • 
    -Diisopropylethylamine (DIPEA):  1.2 eq (Acid scavenger)[5]
    
  • Ethanol: Absolute, microwave-grade (Solvent)

Execution Steps

Step 1: Reagent Preparation Weigh 4-chloro-3-nitropyridine (1.0 mmol, 158.5 mg) and transfer it to a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar. Caution: This compound is a skin and eye irritant; handle inside a fume hood.

Step 2: Reaction Assembly Add 3.0 mL of absolute ethanol to the vial. Sequentially add isopropylamine (1.5 mmol, 128 µL) and DIPEA (1.2 mmol, 209 µL) via a micropipette. Seal the vial immediately with a Teflon-lined aluminum crimp cap to prevent the volatile isopropylamine (bp ~32 °C) from escaping.

Step 3: Microwave Irradiation Place the sealed vial into a dedicated single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to 120 °C, 150 W , with a hold time of 15 minutes and high magnetic stirring[5].

Step 4: Self-Validation (In-Process Control) Once the reactor cools the vial to <50 °C via compressed air, unseal and sample 5 µL of the mixture. Dilute in 1 mL of methanol for LC-MS and TLC analysis.

  • Causality Check: The starting material (

    
     159.0 
    
    
    
    ) must be completely consumed. The product peak (
    
    
    182.1
    
    
    ) should dominate the chromatogram. On TLC (30% EtOAc in Hexanes), the product will appear as a bright yellow, UV-active spot with a lower
    
    
    than the starting material due to the introduction of hydrogen-bonding capacity from the secondary amine.

Step 5: Workup Transfer the crude mixture to a round-bottom flask and remove the ethanol under reduced pressure via a rotary evaporator. Partition the crude residue between Ethyl Acetate (15 mL) and saturated aqueous


 (15 mL). Extract the aqueous layer with an additional 10 mL of EtOAc. Combine the organic layers, wash with brine (15 mL), and dry over anhydrous 

.

Step 6: Purification Filter off the drying agent and concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield 3-nitro-


-(propan-2-yl)pyridin-4-amine as a vibrant yellow crystalline solid.

References

  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Beilstein Journal of Organic Chemistry / NCBI PMC. URL:[Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. NCBI PMC. URL:[Link]

  • US10385022B2 - 3-amino-pyridines as GPBAR1 agonists.Google Patents.

Sources

Application Note: Process Scale-Up for the Production of 3-Nitro-N-(propan-2-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the scalable synthesis of 3-nitro-N-(propan-2-yl)pyridin-4-amine (also referred to as N-isopropyl-3-nitropyridin-4-amine), a critical heterocyclic building block. This intermediate is extensively utilized in the pharmaceutical industry for the synthesis of imidazo[4,5-c]pyridine scaffolds, which are key pharmacophores in GPBAR1 (TGR5) agonists targeted for type II diabetes and metabolic syndrome[1], as well as PDE10 inhibitors for neurological disorders.

Transitioning this synthesis from bench to pilot scale requires careful management of reaction exotherms, the high volatility of the nucleophile (isopropylamine), and the crystallization kinetics necessary to achieve high-purity active pharmaceutical ingredient (API) precursors.

Mechanistic Rationale & Synthetic Strategy

The production relies on a Nucleophilic Aromatic Substitution (


) reaction. The starting material, 4-chloro-3-nitropyridine, is highly electrophilic at the C4 position. This electrophilicity is synergistically enhanced by the electron-withdrawing nature of the pyridine nitrogen and the strong inductive and resonance effects of the ortho-nitro group[2].

Reaction Causality & Scale-Up Considerations:

  • Nucleophile Volatility: Isopropylamine has a boiling point of ~32 °C. Standard reflux conditions at scale lead to massive solvent/reagent loss and variable stoichiometry. Therefore, the scale-up protocol mandates the use of a sealed pressure reactor (autoclave).

  • Acid Scavenging: The

    
     displacement generates one equivalent of hydrochloric acid (HCl). While tertiary amines (e.g., DIPEA) can be used, utilizing an excess of isopropylamine (acting as both nucleophile and base) simplifies the impurity profile and downstream aqueous workup, as isopropylamine hydrochloride is highly water-soluble[3].
    
  • Solvent Selection: Isopropanol (IPA) is selected as the reaction solvent. It provides excellent solubility for the starting materials at elevated temperatures, acts as an anti-solvent for the product at lower temperatures, and avoids the risk of transesterification or solvent-amine exchange side reactions.

Process Flow Visualization

ScaleUpWorkflow N1 1. Material Charging 4-chloro-3-nitropyridine + IPA N2 2. Controlled Dosing Isopropylamine (0-5 °C) N1->N2 Cooling N3 3. Pressurized S_NAr Sealed Reactor (60 °C, 4 h) N2->N3 Exotherm Control N4 4. Quench & Precipitation Water Addition & Cooling N3->N4 Pressure Release N5 5. Isolation & Drying Vacuum Filtration (>98% Purity) N4->N5 Crystallization

Process flow for the scale-up synthesis of 3-nitro-N-(propan-2-yl)pyridin-4-amine.

Step-by-Step Scale-Up Protocol (50 L Pilot Scale)

Self-Validating System Note: This protocol includes built-in analytical holds to ensure the reaction does not proceed to the next phase until specific chemical milestones are met, preventing catastrophic batch failures.

Phase 1: Reactor Preparation and Dosing
  • Purge: Purge a 50 L Hastelloy pressure reactor with

    
     for 15 minutes to ensure an inert atmosphere.
    
  • Charging: Charge the reactor with 4-chloro-3-nitropyridine (5.00 kg, 31.5 mol)[4] and isopropanol (20.0 L). Initiate stirring at 150 RPM.

  • Cooling: Engage the reactor jacket chiller to cool the suspension to 0–5 °C.

  • Dosing: Via a pressure-rated dosing pump, add isopropylamine (6.75 L, ~78.8 mol, 2.5 eq) at a rate of 0.15 L/min.

    • Causality: The reaction is highly exothermic. Dosing at low temperatures prevents thermal runaway and suppresses the formation of bis-substituted dimeric impurities. Maintain internal temperature below 15 °C during addition.

Phase 2: Pressurized Reaction
  • Sealing: Seal the reactor and ensure all pressure relief valves are calibrated (set to 5 bar).

  • Heating: Gradually ramp the jacket temperature to achieve an internal reaction temperature of 60 °C over 45 minutes.

    • Causality: At 60 °C, the internal pressure will rise due to the vapor pressure of isopropylamine. The sealed system forces the volatile amine to remain in the liquid phase, driving the

      
       reaction to completion[2].
      
  • Hold & Monitor: Maintain at 60 °C for 4 hours.

  • In-Process Control (IPC): Sample the reaction mixture via a high-pressure sampling loop. Analyze via HPLC (254 nm). Validation Check: Proceed to Phase 3 only when starting material is

    
    .
    
Phase 3: Workup and Isolation
  • Cooling & Venting: Cool the reactor to 20 °C. Carefully vent the residual pressure through an acid scrubber system (e.g., 1M HCl) to neutralize unreacted isopropylamine vapors.

  • Precipitation: Slowly charge purified water (25.0 L) into the reactor over 30 minutes while maintaining stirring.

    • Causality: Water acts as a strong anti-solvent for the organic product while simultaneously dissolving the isopropylamine hydrochloride byproduct, effectively washing the product in situ.

  • Crystallization: Cool the slurry to 0–5 °C and hold for 2 hours to maximize crystal yield and uniform particle size distribution.

  • Filtration: Transfer the slurry to a Nutsche filter dryer. Wash the filter cake with a cold mixture of IPA/Water (1:2, 5.0 L), followed by cold heptane (5.0 L) to displace residual aqueous mother liquor.

  • Drying: Dry the product under vacuum (50 mbar) at 45 °C for 12 hours until the moisture content is

    
     (Karl Fischer titration).
    

Quantitative Data Presentation

The following table summarizes the process parameters and validated outputs comparing the initial bench-scale synthesis to the optimized pilot-scale protocol.

ParameterBench Scale (Round Bottom)Pilot Scale (Pressure Reactor)Rationale for Variance
Scale (Starting Material) 50.0 g5.00 kg100x Scale-up factor.
Amine Equivalents 5.0 eq2.5 eqPressure reactor prevents amine volatilization, requiring less excess reagent.
Reaction Temperature 80 °C (Reflux)60 °C (Sealed)Sealed system increases effective concentration; lower temp reduces impurity profile.
Reaction Time 12 hours4 hoursIncreased reaction kinetics under pressure.
Yield 78%89%Controlled crystallization and reduced evaporative losses.
HPLC Purity (a/a) 96.5%>99.0%In situ aqueous wash removes hydrophilic byproducts efficiently.

References

  • Title: US10385022B2 - 3-amino-pyridines as GPBAR1 agonists Source: Google Patents URL
  • Title: WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists Source: Google Patents URL
  • Title: WO2021121390A1 - Heterocyclic compound, and pharmaceutical composition thereof, preparation method therefor, intermediate thereof and application thereof Source: Google Patents URL
  • Title: US20220267349A1 - Heterocyclic compounds Source: Google Patents URL

Sources

Technical Application Note: Optimizing Solvent Systems for the N-Alkylation of Deactivated Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Application Note is designed for research scientists and process chemists optimizing the N-alkylation of electron-deficient aminopyridines.

Executive Summary

The N-alkylation of 3-nitropyridin-4-amine presents a specific synthetic challenge due to the severe electronic deactivation of the exocyclic amine. The ortho-nitro group and the pyridine ring nitrogen cooperatively deplete electron density from the 4-amino position, rendering it a poor nucleophile compared to standard anilines or pyridines.

Successful alkylation requires a solvent system that fulfills three critical criteria:

  • Solubility: High capacity to dissolve the polar, crystalline nitro-aminopyridine substrate.

  • Anion Activation: Ability to support "naked" anions (if using strong bases) or stabilize the transition state of the SN2 displacement.

  • Regiocontrol: Favoring exocyclic amine alkylation over ring-nitrogen quaternization.

This guide recommends Polar Aprotic Solvents (DMSO or DMF) as the primary tier for this transformation, utilizing strong bases (NaH or


-BuOK) to generate the reactive amidine-like anion.

Scientific Background & Mechanistic Insight

The Nucleophilicity Problem

In 3-nitropyridin-4-amine, the lone pair on the exocyclic nitrogen is delocalized into the pyridine ring and further withdrawn by the nitro group at the 3-position. This creates a system that is electronically similar to a vinylogous amide.

  • pKa Context: The acidity of the N-H protons is significantly higher (lower pKa) than unsubstituted 4-aminopyridine. While standard amines (pKa ~35) require organolithiums to deprotonate, this substrate can often be deprotonated by sodium hydride (NaH) or potassium tert-butoxide (

    
    -BuOK).
    
  • Regioselectivity: The anion formed is ambident. However, alkylation at the exocyclic nitrogen is generally favored thermodynamically and kinetically when the anion is fully formed in a polar aprotic solvent, as the charge density is localized on the exocyclic nitrogen to restore aromaticity in the transition state.

Solvent Selection Matrix

The choice of solvent dictates the reaction rate and the success of the deprotonation step.

Solvent ClassRepresentative SolventsSuitabilityMechanistic Impact
Polar Aprotic DMSO, DMF, NMP High (Preferred) Excellent solubility. High dielectric constant dissociates ion pairs, creating a reactive "naked" anion. Essential for deactivated nucleophiles.
Polar Protic Ethanol, MethanolLowSolvates the nucleophile (hydrogen bonding), significantly reducing reaction rate. Often insufficient solubility for the nitro-substrate.
Non-Polar Toluene, DCMLowPoor solubility of the substrate and the salt intermediates. Requires Phase Transfer Catalysis (PTC) to function.
Ethers THF, 2-MeTHFMediumGood for solubility but often requires higher temperatures than the boiling point allows to drive the reaction of deactivated amines.

Experimental Protocols

Protocol A: High-Efficiency Alkylation (Standard)

Target: Synthesis of secondary/tertiary amines using Alkyl Halides. System: DMSO /


-BuOK (Potassium tert-butoxide).
Rationale:  DMSO provides maximum solvation of the intermediate anion. 

-BuOK is a strong, non-nucleophilic base that is soluble in DMSO, allowing for a homogeneous reaction mixture.
Materials
  • Substrate: 3-Nitropyridin-4-amine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 - 1.2 equiv)

  • Base:

    
    -BuOK (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous DMSO (0.2 M - 0.5 M concentration relative to substrate)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add 3-nitropyridin-4-amine and anhydrous DMSO. Stir at Room Temperature (RT) until fully dissolved. Note: The solution is typically bright yellow/orange.

  • Deprotonation: Add

    
    -BuOK in a single portion.
    
    • Observation: The solution will likely darken (deep red/brown) indicating the formation of the nitrogen anion.

    • Time: Stir for 15–30 minutes at RT to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide dropwise via syringe.

    • Exotherm: Mild exotherm may occur; use a water bath if scaling up >5g.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS. If conversion is slow, heat to 50°C.

  • Quench: Pour the reaction mixture into crushed ice/water (10x volume of DMSO).

  • Isolation:

    • Solid Product: If precipitate forms, filter and wash with water.

    • Oil Product: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and Brine (1x) to remove DMSO. Dry over

      
       and concentrate.
      
Protocol B: Alternative for Base-Sensitive Substrates

System: DMF /


 / Heat.
Rationale:  If the alkyl halide is highly reactive (e.g., Benzyl bromide, Methyl iodide), a weaker base like Potassium Carbonate in DMF can be used, though it requires thermal energy to drive the reaction.
  • Suspend 3-nitropyridin-4-amine (1.0 equiv) and powdered

    
     (2.5 equiv) in anhydrous DMF.
    
  • Add Alkyl Halide (1.2 equiv).

  • Heat to 60–80°C for 6–12 hours.

  • Workup as described in Protocol A.

Visualization of Workflows

Reaction Pathway & Regioselectivity

The following diagram illustrates the mechanistic pathway and the role of the solvent in directing the alkylation.

ReactionPathway Substrate 3-Nitropyridin-4-amine (Deactivated Nucleophile) Anion Delocalized Anion (Deep Red Intermediate) Substrate->Anion Deprotonation Base Base (NaH or t-BuOK) Base->Anion Transition Transition State (Solvent Separated Ion Pair) Anion->Transition Add Alkyl Halide Solvent Polar Aprotic Solvent (DMSO/DMF) Solvent->Transition Stabilizes 'Naked' Anion Product_N N-Alkyl-3-nitropyridin-4-amine (Major Product) Transition->Product_N Kinetic & Thermodynamic Preference Product_Ring Ring N-Alkylation (Minor/Trace) Transition->Product_Ring Steric/Electronic Disfavor

Caption: Mechanistic pathway highlighting the critical role of polar aprotic solvents in stabilizing the anionic intermediate to favor exocyclic N-alkylation.

Solvent Selection Decision Tree

Use this logic flow to determine the optimal solvent system based on your specific alkylating agent and scale.

SolventDecision Start Start: Select Solvent System Check_Elec Is the Alkylating Agent Highly Reactive? (e.g., MeI, BnBr) Start->Check_Elec Yes_Elec Yes Check_Elec->Yes_Elec No_Elec No (e.g., Alkyl Chlorides, Branched Halides) Check_Elec->No_Elec Route_A Protocol B: DMF + K2CO3 @ 60-80°C Yes_Elec->Route_A Route_B Protocol A: DMSO + t-BuOK @ RT No_Elec->Route_B Check_Sol Is Substrate Solubility an Issue in DMF? Route_A->Check_Sol If poor yield Check_Sol->Route_B Switch to Stronger System

Caption: Decision logic for selecting between the mild thermal method (Protocol B) and the strong base method (Protocol A).

Troubleshooting & Optimization

  • Low Conversion: If starting material remains, do not add more base immediately. Instead, increase the temperature of the DMSO system to 50°C. The deactivated amine is sterically hindered by the nitro group; thermal energy helps overcome the activation barrier.

  • Bis-Alkylation: If primary amines are the target but dialkylation occurs, ensure the substrate is in excess (use 1.0 equiv Substrate : 0.9 equiv Electrophile) or switch to a reductive amination strategy if applicable.

  • Purification: The 3-nitro group makes the product highly colored (yellow/orange) and UV-active. It is easily purified by Flash Column Chromatography using a Hexane/Ethyl Acetate gradient (typically eluting at 20–40% EtOAc).

References

  • BenchChem. Synthesis of 4-Amino-3-nitropyridine and Derivatives. Retrieved from BenchChem Protocols.[1] Link

  • National Institutes of Health (NIH). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines. PMC Article. Link

  • Baran, P. S., et al. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.[2] Journal of the American Chemical Society.[2] Link

  • Master Organic Chemistry. Alkylation of Amines: Challenges and Solutions.Link

Sources

hydrogenation of nitro group in 3-nitro-N-(propan-2-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Catalytic Hydrogenation of 3-Nitro-N-(propan-2-yl)pyridin-4-amine

Executive Summary This application note details the optimized methodology for the catalytic reduction of 3-nitro-N-(propan-2-yl)pyridin-4-amine to its corresponding vicinal diamine, N4-isopropylpyridine-3,4-diamine. This resulting diamine is a critical intermediate building block utilized in the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyridines, and advanced targeted therapeutics including mutant-selective EGFR inhibitors[1][2].

Scientific Rationale & Mechanistic Insights

The reduction of the nitro group on an electron-deficient pyridine ring presents unique kinetic advantages but requires careful solvent and catalyst selection to prevent over-reduction, dehalogenation (if halogens are present elsewhere), or catalyst poisoning.

Catalyst Selection: Palladium on carbon (10% Pd/C) is the industry standard for this transformation due to its high efficiency and selectivity at low hydrogen pressures (1-4 atm)[1]. While alternative systems like in-situ generated copper nanoparticles[3] or biocatalytic hydrogenases[4] have been developed for sustainable nitroarene reduction, Pd/C remains the most scalable and robust choice for heterocyclic scaffolds.

Solvent Dynamics: A binary solvent system of Methanol/THF (1:1 to 3:1 v/v) is employed[1]. Pure methanol often fails to fully solubilize the starting nitropyridine, leading to heterogeneous reaction kinetics. THF acts as a co-solvent to ensure complete solvation of both the substrate and the partially reduced intermediates, preventing them from precipitating and passivating the active palladium surface.

Mechanistic Pathway: The catalytic hydrogenation follows a classic Haber mechanism. The nitro group (-NO₂) is sequentially reduced to a nitroso intermediate (-NO), then to a hydroxylamine (-NHOH), and finally to the primary amine (-NH₂)[4].

Quantitative Data: Condition Optimization

The following table summarizes the quantitative data and reaction conditions for the hydrogenation of analogous nitropyridine derivatives to guide the protocol optimization[1][3].

SubstrateCatalystSolvent SystemTemp (°C)PressureTime (h)Yield (%)
3-Nitropyridin-4-amine10% Pd/C (5-10 mol%)MeOH / THF10 - 251 atm2497
4-Amino-3-nitropyridinePd/CEthanol250.3-0.5 MPaN/A>90
3-NitropyridineCu NanoparticlesH₂O / NH₃BH₃25Ambient2>90
3-Nitro-N-(propan-2-yl)pyridin-4-amine 10% Pd/C (10 mol%) MeOH / THF (1:1) 25 1-4 atm 12 - 16 >95

Experimental Protocol

Self-Validating System: This protocol incorporates specific safety and quality-control checkpoints to ensure reproducibility and mitigate the pyrophoric risks associated with dry Pd/C.

Materials Required:

  • 3-nitro-N-(propan-2-yl)pyridin-4-amine (Substrate)

  • 10% Palladium on activated carbon (Pd/C, ~50% wetted with water for safety)[1]

  • Methanol (MeOH, HPLC grade)

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrogen gas (H₂, high purity)

  • Celite® 545 (Filter aid)[1]

Step-by-Step Methodology:

  • Reaction Setup : To a clean, dry Parr shaker bottle or robust round-bottom flask, add 3-nitro-N-(propan-2-yl)pyridin-4-amine (1.0 eq).

  • Solvation : Dissolve the substrate in a 1:1 mixture of MeOH and THF to achieve a concentration of 5-10% (w/v)[1]. Stir until the solution is completely homogeneous.

  • Catalyst Addition : Critical Checkpoint. Purge the flask with Nitrogen gas for 5 minutes. Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate)[1].

    • Causality: Adding the catalyst under an inert atmosphere prevents the ignition of solvent vapors, as Pd/C is highly pyrophoric when exposed to oxygen and organic vapors.

  • Hydrogenation Setup : Secure the flask to the hydrogenation apparatus. Evacuate the flask under vacuum and backfill with H₂ gas. Repeat this purge cycle 3 to 5 times[1].

    • Causality: This ensures the complete removal of oxygen, preventing explosive mixtures and oxidative side reactions.

  • Reaction Execution : Pressurize the vessel to 1-4 atm with H₂[1]. Begin vigorous magnetic or mechanical stirring at room temperature (25 °C).

  • Monitoring : Monitor the reaction via LC-MS or TLC. The reaction is typically complete within 12-16 hours, indicated by the cessation of hydrogen uptake and the disappearance of the yellow nitro compound.

  • Work-up & Catalyst Removal : Vent the hydrogen gas and purge the system thoroughly with Nitrogen[1]. Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C[1].

    • Causality: The Celite pad traps the fine, reactive Pd particulates.

    • Safety Note: Never let the filter cake run dry; wash it continuously with MeOH, then immediately transfer the wet cake to a water-filled waste container.

  • Isolation : Concentrate the filtrate in vacuo to afford N4-isopropylpyridine-3,4-diamine as a solid[2]. The crude product is generally >95% pure and can be used directly in subsequent cyclization or coupling steps.

Visualizations

Workflow A 3-nitro-N-(propan-2-yl) pyridin-4-amine B Solvation (MeOH/THF 1:1) A->B C Catalyst Loading (10% Pd/C, N2 purge) B->C D Hydrogenation (H2, 1-4 atm, 25°C) C->D E Filtration (Celite Pad, N2 purge) D->E F N4-isopropylpyridine- 3,4-diamine E->F

Experimental workflow for the catalytic hydrogenation of 3-nitro-N-(propan-2-yl)pyridin-4-amine.

Mechanism N1 Nitro (-NO2) N2 Nitroso (-NO) N1->N2 + 2H+, 2e- - H2O N3 Hydroxylamine (-NHOH) N2->N3 + 2H+, 2e- N4 Amine (-NH2) N3->N4 + 2H+, 2e- - H2O

Haber mechanism for the sequential reduction of a nitro group to a primary amine.

References

  • Benchchem. "Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide".
  • Google Patents. "WO2014081718A1 - Aminopyrimidine compounds as inhibitors of t790m containing egfr mutants".
  • ChemRxiv.
  • ChemRxiv. "Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines".

Sources

one-pot synthesis methods involving 3-nitro-N-(propan-2-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: One-Pot Synthesis Strategies Involving 3-Nitro-N-(propan-2-yl)pyridin-4-amine

Part 1: Executive Summary & Strategic Importance

Subject: 3-Nitro-N-(propan-2-yl)pyridin-4-amine (CAS: Derivative of 13091-23-1) Role: Pivotal Intermediate for 1-Isopropyl-1H-imidazo[4,5-c]pyridine Scaffolds.[1]

Abstract: This guide details the synthesis and application of 3-nitro-N-(propan-2-yl)pyridin-4-amine , a critical precursor in the development of imidazo[4,5-c]pyridine-based therapeutics (e.g., kinase inhibitors, TLR agonists).[1] While the molecule itself is a stable intermediate, its primary value lies in its ability to undergo one-pot reductive cyclization to form the fused imidazole core. This note provides a high-fidelity protocol for generating the intermediate via SNAr and two distinct "one-pot" workflows for converting it into the bioactive imidazo[4,5-c]pyridine scaffold.

Key Applications:

  • Drug Discovery: Synthesis of purine bioisosteres (kinase inhibitors).[2]

  • Process Chemistry: Telescoped reduction-cyclization sequences to minimize isolation steps.[1]

  • Green Chemistry: Sodium dithionite-mediated reductive cyclization in aqueous media.[1]

Part 2: Chemical Logic & Reaction Pathways

The synthesis hinges on the electronic properties of the pyridine ring. The nitro group at C3 activates the C4 position for nucleophilic attack and subsequently serves as the nitrogen source for the imidazole ring closure.

Pathway Overview:

  • Activation: The electron-withdrawing nitro group (-NO₂) and ring nitrogen make C4 highly electrophilic.[1]

  • Substitution (SNAr): Isopropylamine displaces the chloride at C4.

  • Reduction-Cyclization (The "One-Pot" Step): The nitro group is reduced to an amine (diamine intermediate), which immediately condenses with an electrophile (aldehyde or orthoester) to close the imidazole ring.

ReactionPathway cluster_onepot One-Pot Reductive Cyclization SM 4-Chloro-3-nitropyridine (CAS 13091-23-1) INT 3-Nitro-N-(propan-2-yl)pyridin-4-amine (Target Intermediate) SM->INT Step 1: SnAr iPrNH2, Et3N DIAM 3-Amino-4-(isopropylamino)pyridine (Transient Diamine) INT->DIAM Reduction (Fe/AcOH or Na2S2O4) PROD 1-Isopropyl-1H-imidazo[4,5-c]pyridine (Drug Scaffold) DIAM->PROD Cyclization (R-CHO or HC(OEt)3)

Figure 1: Reaction pathway from starting material to the imidazo[4,5-c]pyridine core. The yellow node represents the subject of this guide.

Part 3: Detailed Experimental Protocols

Module A: Synthesis of the Intermediate

High-Yield Nucleophilic Aromatic Substitution (SNAr)

This step isolates the stable nitro-amine intermediate.[1] While it can be telescoped, isolation is recommended for purity in GMP workflows.

Reagents:

  • 4-Chloro-3-nitropyridine (1.0 equiv)[1]

  • Isopropylamine (1.2 equiv)

  • Triethylamine (1.5 equiv) - Optional scavenger if HCl salt is not desired.[1]

  • Solvent: Ethanol (EtOH) or Dichloromethane (DCM).

Protocol:

  • Setup: Charge a round-bottom flask with 4-chloro-3-nitropyridine (e.g., 10.0 g) and EtOH (100 mL). Cool to 0°C in an ice bath.

  • Addition: Add isopropylamine dropwise over 20 minutes. The reaction is exothermic.

  • Reaction: Remove ice bath and stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.6) should disappear, yielding a bright yellow spot (Rf ~0.4).

  • Workup:

    • Method A (Precipitation): Pour mixture into ice water (300 mL). The yellow solid precipitates. Filter, wash with cold water, and dry.

    • Method B (Extraction): Concentrate EtOH. Dissolve residue in DCM, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Typically 90–95%.

  • Characterization: 1H NMR (CDCl₃) shows isopropyl methyl doublet (~1.3 ppm), septet (~3.8 ppm), and characteristic pyridine protons.

Module B: One-Pot Reductive Cyclization (Method 1: Dithionite)

Ideal for parallel synthesis and library generation. Mild conditions.

This method uses sodium dithionite (Na₂S₂O₄) to reduce the nitro group in the presence of an aldehyde, leading to in situ cyclization.

Reagents:

  • 3-Nitro-N-(propan-2-yl)pyridin-4-amine (1.0 equiv)[1]

  • Aldehyde (R-CHO) (1.5 equiv) - Determines the C2 substituent.[1]

  • Sodium Dithionite (Na₂S₂O₄) (3.0 equiv)

  • Solvent: EtOH/H₂O (3:1) or DMSO/H₂O.

Protocol:

  • Mixing: Dissolve the nitro-amine (1.0 mmol) and the desired aldehyde (1.5 mmol) in EtOH (5 mL).

  • Reduction initiation: Dissolve Na₂S₂O₄ (3.0 mmol) in water (2 mL) and add to the reaction mixture.

  • Heating: Heat the mixture to 80°C for 4–6 hours.

    • Mechanism:[3][4][5][6][7] Dithionite reduces the nitro group to the amine. The diamine condenses with the aldehyde to form an imine, which cyclizes and oxidizes (often air-mediated or via excess dithionite/bisulfite adducts) to the imidazole.

  • Workup: Cool to RT. Adjust pH to ~8 with saturated NaHCO₃. Extract with EtOAc (3x).[2]

  • Purification: Flash chromatography (DCM/MeOH).

  • Yield: 60–80% (Substrate dependent).

Module C: One-Pot Hydrogenation & Cyclization (Method 2: Orthoester)

Ideal for Scale-Up and C2-Unsubstituted Derivatives.[1]

Reagents:

  • 3-Nitro-N-(propan-2-yl)pyridin-4-amine[1]

  • Triethyl orthoformate (HC(OEt)₃) (Solvent/Reagent)

  • Catalyst: Pd/C (10% w/w) or Raney Nickel.

  • Hydrogen source: H₂ gas (balloon) or Ammonium Formate.

Protocol:

  • Charge: In a hydrogenation vessel, place the nitro-amine (5.0 g), Pd/C (0.5 g), and triethyl orthoformate (50 mL).

  • Reduction: Purge with H₂. Stir vigorously at RT or 40°C.

    • Note: The amine formed will immediately react with the orthoformate.

  • Cyclization: Once H₂ uptake ceases, heat the mixture to reflux (100–140°C) for 3 hours to drive the elimination of ethanol and ring closure.

  • Workup: Filter hot through Celite to remove Pd/C. Concentrate the filtrate.

  • Crystallization: Recrystallize from EtOAc/Heptane.

  • Yield: >85%.

Part 4: Data & Troubleshooting

Table 1: Comparison of One-Pot Methods

ParameterMethod A: Na₂S₂O₄ / AldehydeMethod B: H₂ / OrthoesterMethod C: Fe / AcOH
Primary Utility Library synthesis (diverse R groups)Scale-up of parent scaffold (R=H)Robustness (Halogen tolerance)
Reaction Time 4–8 Hours6–12 Hours2–4 Hours
Yield (Avg) 65%88%75%
Key Advantage Mild, aqueous conditionsClean product, easy workupTolerates S- and Cl- groups
Limitation Workup can be messy (sulfur salts)Requires H₂ safety protocolsIron waste disposal

Troubleshooting Guide:

  • Incomplete Cyclization (Intermediate observed):

    • Symptom:[3][6][8][9][10] Mass spec shows M+2 or M+16 peaks (diamine or nitroso intermediates).

    • Fix: Ensure temperature is >80°C. For Method A, add a catalytic amount of NaHSO₃ (sodium bisulfite) to facilitate the condensation.

  • Regioselectivity:

    • Since the N-isopropyl group is already installed at the 4-position, regioselectivity is fixed.[1] The cyclization must occur onto the 3-amino group, ensuring the formation of the 1-isopropyl isomer exclusively.

  • Solubility:

    • The nitro-amine is moderately soluble in EtOH but highly soluble in DCM.[1] If using Method A, ensure the aldehyde is soluble in the EtOH/Water mix; add THF if necessary.

Part 5: References

  • BenchChem. Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors. Retrieved from .

  • Wang, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[9]Molecules , 22(3), 299. .

  • Bavetsias, V., et al. (2010). Optimization of Imidazo[4,5-c]pyridine-Based Inhibitors of ALK5.Journal of Medicinal Chemistry , 53, 5213-5228. (Describes the use of the 4-chloro-3-nitropyridine precursor).

  • Yang, D., et al. (2009). One-pot synthesis of benzimidazoles and imidazopyridines via reductive cyclization of o-nitroanilines with aldehydes.[1][4]Synlett , 2009(14), 2265-2269. (Basis for the Na₂S₂O₄ protocol).[11]

  • ChemicalBook. 4-Chloro-3-nitropyridine Product Specifications and Synthesis..

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 3-nitro-N-(propan-2-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-nitro-N-(propan-2-yl)pyridin-4-amine. Here, we address common challenges encountered during its purification by recrystallization through a targeted question-and-answer format. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 3-nitro-N-(propan-2-yl)pyridin-4-amine is "oiling out" instead of forming crystals upon cooling. What's causing this and how can I fix it?

A1: "Oiling out," the separation of the dissolved solid as a liquid instead of a crystalline solid, is a frequent issue in recrystallization. This typically occurs for one of two reasons:

  • High Impurity Concentration: A significant presence of impurities can depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture.

  • Solvent Boiling Point vs. Compound Melting Point: If the boiling point of your chosen solvent is higher than the melting point of your compound, the solid may melt in the hot solvent before it fully dissolves, and then separate as an oil on cooling.[1]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the solution's saturation.[2]

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can achieve this by placing the flask in a warm water bath that is then allowed to cool to ambient temperature. Rapid cooling often favors oil formation over crystal nucleation.[2]

  • Solvent System Modification: If the issue persists, your solvent system may be the problem. Consider a mixed-solvent system. A good approach is to dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. A few drops of the "good" solvent should then be added to clarify the solution before slow cooling.[3] For a polar compound like 3-nitro-N-(propan-2-yl)pyridin-4-amine, a potential mixed solvent system could be ethanol-water or ethyl acetate-hexane.[4]

Q2: I'm not getting any crystal formation even after the solution has cooled to room temperature and been placed on an ice bath. What should I do?

A2: The absence of crystal formation usually points to a supersaturated solution where the nucleation process has not initiated. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic etches on the glass can provide nucleation sites for crystal growth.[2]

  • Seeding: If you have a small crystal of pure 3-nitro-N-(propan-2-yl)pyridin-4-amine, add it to the supersaturated solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[2]

  • Solvent Evaporation: If you suspect you've used too much solvent, you can partially evaporate some of it to increase the concentration of your compound. This can be done by gently warming the solution in a fume hood or by using a rotary evaporator.[2] Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation and trapping of impurities.

Q3: My purified crystals have a yellowish or brownish tint. How can I remove colored impurities?

A3: Colored impurities are common in organic synthesis. Activated charcoal is an effective agent for removing these impurities through adsorption.

Decolorization Protocol:

  • After dissolving your crude 3-nitro-N-(propan-2-yl)pyridin-4-amine in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Adding charcoal to a boiling solution can cause it to boil over violently.

  • Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.[5]

  • Perform a hot gravity filtration to remove the activated charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the filter funnel. It is advisable to pre-heat the funnel and filter paper.

Q4: What is the best solvent for recrystallizing 3-nitro-N-(propan-2-yl)pyridin-4-amine?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[6] For 3-nitro-N-(propan-2-yl)pyridin-4-amine, which is a polar molecule due to the presence of nitro and amino groups and the pyridine ring, polar solvents are generally a good starting point.[7]

Solvent Selection Workflow:

  • Initial Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature. Good candidates will show low solubility.[8]

  • Heating Test: Heat the solvents in which the compound was poorly soluble at room temperature. A good solvent will fully dissolve the compound at or near its boiling point.[8]

  • Cooling Test: Allow the hot solutions to cool. The best solvent will yield a good crop of crystals upon cooling to room temperature and then to 0-4 °C.

Based on the structure of 3-nitro-N-(propan-2-yl)pyridin-4-amine, solvents like ethanol, isopropanol, or ethyl acetate are likely to be suitable.[3] A mixed solvent system, such as ethanol-water, may also be effective.[4]

Experimental Protocol: Recrystallization of 3-nitro-N-(propan-2-yl)pyridin-4-amine

This protocol outlines a general procedure for the purification of 3-nitro-N-(propan-2-yl)pyridin-4-amine. The choice of solvent should be determined by preliminary solubility tests as described in Q4.

Materials:

  • Crude 3-nitro-N-(propan-2-yl)pyridin-4-amine

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Boiling chips

  • Filter paper

  • Gravity funnel and Buchner funnel

  • Vacuum flask and tubing

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a few boiling chips. Add a small amount of the chosen solvent and heat the mixture to boiling. Continue to add the minimum amount of hot solvent dropwise until the solid completely dissolves.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[5]

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this process to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to a constant weight.

Data Summary Table

ParameterRecommended Solvent(s)Key Considerations
Compound Polarity Polar"Like dissolves like" principle suggests polar solvents.[9]
Primary Solvents Ethanol, Isopropanol, Ethyl AcetateGood for moderately polar compounds.[3][10]
Mixed-Solvent Systems Ethanol-Water, Ethyl Acetate-HexaneUseful if a single solvent is not ideal.[4]
Decolorizing Agent Activated CharcoalFor removal of colored impurities.[5]

Process Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize If colored hot_filter Hot Gravity Filtration dissolve->hot_filter If insoluble impurities decolorize->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Recrystallization workflow for 3-nitro-N-(propan-2-yl)pyridin-4-amine.

Safety Precautions

  • Handling Nitroaromatic Compounds: While 3-nitro-N-(propan-2-yl)pyridin-4-amine is not as energetic as some polynitrated compounds, it is prudent to handle all nitroaromatic compounds with care. Avoid friction and shock.[1]

  • Solvent Safety: Always work in a well-ventilated fume hood. Be aware of the flammability of organic solvents and avoid open flames.

  • Nitrosamine Impurities: Be aware of the potential for nitrosamine impurity formation, which are often carcinogenic.[11] These can sometimes form from secondary amines and a nitrosating agent.[11] While not a direct part of the recrystallization process, awareness of the upstream synthesis and potential for such impurities is important in a pharmaceutical context.

References

  • Benchchem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.
  • University of California, Davis. (n.d.). 4. Crystallization.
  • University of Toronto. (n.d.). Experiment 2: Recrystallization.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Reddit. (2019, March 7). Picking a recrystallization solvent?
  • Benchchem. (2025). Technical Support Center: Purification of Crude 3-Nitrobenzaldehyde by Recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations.
  • University of California, Riverside. (n.d.). recrystallization, filtration and melting point.
  • University of California, Irvine. (n.d.). Recrystallization-1.pdf.
  • Benchchem. (n.d.). In-depth Technical Guide: Solubility of 3-Amino-4-nitropyridine in Organic Solvents.
  • PMC. (n.d.). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine.
  • Sigma-Aldrich. (n.d.). 3-nitro-2-[(propan-2-yl)amino]pyridine-4-carbonitrile.
  • ChemScene. (n.d.). 3-nitro-N-phenylpyridin-4-amine.
  • Chemsrc. (2025, September 15). 3-nitro-N-pyridin-2-ylpyridin-2-amine.
  • CymitQuimica. (n.d.). 6-Methoxy-3-nitro-2-pyridinamine.
  • BLD Pharm. (n.d.). 3-Nitro-2-(propa-1,2-dien-1-yl)pyridin-4-amine.
  • PubChem. (2025, September 15). 3-nitro-N-(2-pyridin-4-ylethyl)pyridin-2-amine.
  • PMDA. (n.d.). Nitrosamine Impurities.
  • Bioanalysis Zone. (n.d.). Nitrosamine Impurities – From Raw Materials to Final Drug Product.
  • Benchchem. (n.d.). Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide.
  • MDPI. (2020, April 25). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies.
  • Sigma-Aldrich. (n.d.). 3-(Pyridin-4-yl)propan-1-amine.
  • Sigma-Aldrich. (n.d.). 3-nitro-2-[(propan-2-yl)amino]pyridine-4-carbonitrile.
  • Analytica Chemie. (n.d.). Nitrosamine Impurities.
  • Biomedical and Pharmacology Journal. (2025, October 9). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches.
  • Google Patents. (n.d.). US11384086B2 - Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1- yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt.
  • ResearchGate. (2024, January 30). A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds.

Sources

removing impurities from crude 3-nitro-N-(propan-2-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation & Purification of 3-Nitro-N-(propan-2-yl)pyridin-4-amine

Welcome to the technical support and troubleshooting center for the synthesis and purification of 3-nitro-N-(propan-2-yl)pyridin-4-amine. This guide is designed for bench chemists and drug development professionals to resolve common bottlenecks encountered during the isolation of this critical intermediate.

Chemical Context & Impurity Profiling

The synthesis of 3-nitro-N-(propan-2-yl)pyridin-4-amine typically proceeds via a nucleophilic aromatic substitution (S_NAr) of 4-chloro-3-nitropyridine with isopropylamine 1. While highly effective, researchers frequently encounter a complex crude mixture. The strong electron-withdrawing nature of the 3-nitro group activates the 4-position for nucleophilic attack but also makes the intermediate highly susceptible to side reactions if reaction conditions are not strictly controlled 2.

Understanding how impurities form is the first step in removing them. The diagram below illustrates the S_NAr pathway and the competing hydrolysis reaction that generates the most problematic impurity: 3-nitropyridin-4-ol.

SNAr_Pathway SM 4-Chloro-3-nitropyridine (Starting Material) Meisenheimer Meisenheimer Complex (Intermediate) SM->Meisenheimer + Isopropylamine Impurity1 3-Nitropyridin-4-ol (Hydrolysis Impurity) SM->Impurity1 + H2O (Side Reaction) Impurity2 Unreacted SM (Residual) SM->Impurity2 Incomplete Conversion Reagent Isopropylamine (Nucleophile) Water H2O (Trace Moisture) Product 3-Nitro-N-(propan-2-yl)pyridin-4-amine (Target Product) Meisenheimer->Product - HCl

Mechanistic pathway of SNAr synthesis and common impurity formation.

Quantitative Impurity Data

To design a logical purification workflow, we must exploit the physicochemical differences between the target product and its impurities.

CompoundRoleMW ( g/mol )Approx. pKaTLC R_f (1:1 Hex/EtOAc)Targeted Removal Strategy
4-Chloro-3-nitropyridineStarting Material158.54~1.50.8Silica Gel Chromatography
3-Nitropyridin-4-olHydrolysis Impurity140.10~6.00.1 (streaks)Basic Aqueous Wash (1M Na₂CO₃)
IsopropylamineReagent59.1110.60.0 (Ninhydrin +)Mild Acidic Wash (0.1M HCl)
3-Nitro-N-(propan-2-yl)pyridin-4-amine Target Product 181.19 ~4.5 0.4 Target Compound

Troubleshooting FAQs: Resolving Specific Purification Bottlenecks

Q: Why is my crude product heavily contaminated with 3-nitropyridin-4-ol, and how do I remove it without losing my product? A: 3-Nitropyridin-4-ol is a hydrolysis byproduct. The strong electron-withdrawing effect of the 3-nitro group makes the 4-position highly susceptible to nucleophilic attack by adventitious water in your solvent or amine reagent. Causality & Solution: Due to the electron-withdrawing nitro group, the hydroxyl proton on 3-nitropyridin-4-ol is relatively acidic (pKa ~6.0). Washing the organic layer with a mild base like 1M Na₂CO₃ deprotonates this impurity, converting it into a water-soluble sodium salt. The target product remains neutral and stays in the organic phase.

Q: I am losing my target product during the acidic wash intended to remove residual isopropylamine. What went wrong? A: You are likely using an acid that is too concentrated. While the target compound has a basic secondary amine and a pyridine nitrogen, the adjacent nitro group significantly reduces its overall basicity. However, strong acids (like 1M HCl) can still protonate the product, pulling it into the aqueous phase. Causality & Solution: Use a highly dilute acid wash (0.1M HCl) or a slightly acidic buffer (e.g., saturated NH₄Cl). This selectively protonates the highly basic isopropylamine (pKa ~10.6) without protonating the weakly basic product. Self-Validation: Always spot the acidic aqueous layer on a TLC plate (UV active) before discarding; if product is present, back-extract the aqueous layer with ethyl acetate.

Q: How do I separate unreacted 4-chloro-3-nitropyridine from the product? A: Both the starting material and the product are essentially neutral under standard extraction conditions and cannot be separated via acid-base washing. Causality & Solution: Silica gel column chromatography is required 3. The starting material lacks the hydrogen-bond donating secondary amine present in the product, making it significantly less polar. Using a gradient of hexanes to ethyl acetate will easily elute the starting material first.

Validated Purification Workflow

Purification_Workflow Crude Crude Mixture (Product + Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve WashBase Wash with 1M Na2CO3 (Removes 3-Nitropyridin-4-ol) Dissolve->WashBase WashAcid Wash with 0.1M HCl (Removes residual isopropylamine) WashBase->WashAcid Retain Organic Organic Organic Layer (Product + Unreacted SM) WashAcid->Organic Retain Organic Chromatography Silica Gel Chromatography (Hexanes/EtOAc Gradient) Organic->Chromatography Pure Pure 3-Nitro-N-(propan-2-yl)pyridin-4-amine Chromatography->Pure Elutes at ~30% EtOAc

Step-by-step purification workflow for crude 3-nitro-N-(propan-2-yl)pyridin-4-amine.

Step-by-Step Experimental Methodologies

Protocol A: Optimized Acid-Base Extraction Objective: Remove ionic and highly polar impurities (salts, isopropylamine, 3-nitropyridin-4-ol) prior to chromatography.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using approximately 10 mL per gram of crude material. Ensure complete dissolution; add a minimal amount of dichloromethane (DCM) if solubility is poor.

  • Basic Wash (Hydrolysis Removal): Transfer to a separatory funnel. Wash the organic layer with 1M aqueous Na₂CO₃ (3 x 5 mL/g of crude).

    • Validation: Acidify a small aliquot of the aqueous wash with HCl; a white precipitate indicates 3-nitropyridin-4-ol was successfully removed.

  • Mild Acidic Wash (Amine Removal): Wash the organic layer with 0.1M HCl (2 x 5 mL/g).

    • Validation: Check the pH of the aqueous layer; it should remain acidic. Spot the aqueous layer on TLC to ensure no UV-active product was extracted.

  • Drying: Wash the organic layer with saturated brine (1 x 5 mL/g) to remove excess water. Dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the semi-purified crude.

Protocol B: Silica Gel Column Chromatography Objective: Separate the target product from unreacted 4-chloro-3-nitropyridine and non-polar organic impurities [[3]]().

  • Preparation: Dry-load the semi-purified crude onto silica gel by dissolving it in a minimal amount of DCM, adding silica gel (1:2 mass ratio of crude to silica), and evaporating the solvent to a free-flowing powder.

  • Column Packing: Pack a chromatography column with silica gel using 100% Hexanes as the solvent.

  • Loading: Carefully add the dry-loaded sample to the top of the silica bed. Protect the bed with a thin layer of sea sand.

  • Elution Gradient:

    • Elute with 2 column volumes (CV) of 100% Hexanes.

    • Elute with 3 CV of 90:10 Hexanes:EtOAc. (Unreacted 4-chloro-3-nitropyridine elutes here).

    • Elute with 4 CV of 70:30 Hexanes:EtOAc. (The target product, 3-nitro-N-(propan-2-yl)pyridin-4-amine, elutes here as a bright yellow band).

  • Validation & Isolation: Analyze collected fractions by TLC (visualized by UV at 254 nm). Pool fractions containing the pure product (R_f ~0.4 in 1:1 Hex/EtOAc) and concentrate under reduced pressure.

References

  • WO2021214090A1 - Kv3 enhancers for the treatment of cognitive disorders Source: Google Patents URL:1[1]

  • Benchmarking the Efficiency of 2-Ethoxy-5-nitropyridin-4-amine Synthesis: A Comparative Guide Source: Benchchem URL:2[2]

  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing Source: PubMed Central (PMC) URL:3[3]

Sources

Diagnostic Matrix: Quantitative Impact of Reaction Conditions on Product Distribution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is engineered for drug development professionals and process chemists dealing with the highly reactive, yet notoriously problematic, 4-chloro-3-nitropyridine scaffold.

Unlike standard nucleophilic aromatic substitution (SNAr) reactions, the amination of 4-chloro-3-nitropyridine is plagued by competing mechanistic pathways. The extreme electrophilicity of the C4 position—driven by the synergistic electron-withdrawing effects of the ortho-nitro group and the pyridine nitrogen—makes it highly susceptible to hydrolysis, while the resulting aminated product is prone to autocatalytic dimerization.

Below is our comprehensive troubleshooting matrix, deep-dive FAQs, and self-validating protocols to ensure high-fidelity C–N bond formation.

To understand the causality of your side reactions, compare your current reaction parameters against our baseline kinetic data below.

Reaction ConditionTarget Product Yield (%)Dimer / Ring-Opened Byproduct (%)Hydrolytic Degradation (%)
1.0 eq amine, 80 °C, Trace H₂O< 40%15%> 30%
1.0 eq amine, 80 °C, Anhydrous55%35%< 2%
2.5 eq amine, 25 °C, Anhydrous (Inverse Addition) > 90% < 5% < 2%
HMDS Silylation Protocol (60 °C)> 85%Not observedNot observed

Deep-Dive Troubleshooting FAQs

Q1: My LC-MS shows a massive impurity that matches twice the mass of my expected product minus HCl. What is happening? The Causality: You are observing a classic dimerization/ring-opening side reaction unique to this scaffold. Once your target product (4-alkylamino-3-nitropyridine) forms, its pyridine nitrogen becomes significantly more electron-rich and nucleophilic than the starting material. This product nitrogen attacks the C4 position of unreacted 4-chloro-3-nitropyridine. This forms a pyridinium chloride intermediate, which subsequently undergoes a complex sequence of heterocyclic ring-opening and closure, ultimately yielding unwanted 1-alkyl-4-alkylimino-3-nitropyridines [1]. The Fix: This is a kinetically driven bimolecular side reaction. You must manipulate the local concentration gradients. Use a strict excess of the primary amine (2.5 to 3.0 equivalents) and employ an inverse-addition technique: add the 4-chloro-3-nitropyridine dropwise to the amine solution. This ensures the unreacted starting material is instantly quenched by the primary amine before the product can act as a competing nucleophile.

Q2: My reaction stalled, and I see a major peak at m/z 141[M+H]⁺. Where did my starting material go? The Causality: An m/z of 141 corresponds to 4-hydroxy-3-nitropyridine. The C4 position is so electrophilic that even trace amounts of moisture in your solvent, or water absorbed by hygroscopic inorganic bases (like K₂CO₃), will generate hydroxide ions that outcompete your amine for the electrophilic center. The Fix: Switch to strictly anhydrous solvents (e.g., dry MeCN or DMF stored over molecular sieves) and use a non-nucleophilic, anhydrous organic base like N,N-Diisopropylethylamine (DIPEA).

Q3: My amine is sterically hindered, and heating the SNAr reaction just creates a black tar. What are my alternatives? The Causality: Forcing an SNAr with unreactive amines requires thermal energy that simultaneously accelerates degradation and oligomerization pathways. The Fix: Bypass the chlorinated electrophile entirely. Start from 3-nitro-4-pyridone and treat it with hexamethyldisilazane (HMDS). This transiently forms a highly reactive silylated intermediate that smoothly couples with primary amines at moderate temperatures (60 °C) without generating HCl or requiring harsh conditions [2].

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition between the desired SNAr pathway and the problematic N-1 attack that leads to dimerization.

SNAr_Pathways SM 4-Chloro-3-nitropyridine (Highly Electrophilic) Meisenheimer Meisenheimer Complex (Anionic Intermediate) SM->Meisenheimer + Amine (SNAr) Pyridinium Pyridinium Chloride (N-1 Attack Intermediate) SM->Pyridinium Unreacted SM Amine Primary Amine (Excess) Amine->Meisenheimer Product 4-Alkylamino-3-nitropyridine (Target Product) Meisenheimer->Product - HCl Product->Pyridinium Pyridine N attacks SM RingOpen Ring Opening/Closure Cascade Pyridinium->RingOpen SideProduct 1-Alkyl-4-alkylimino- 3-nitropyridine (Dimer) RingOpen->SideProduct Side Reaction

Mechanistic divergence in 4-chloro-3-nitropyridine amination: SNAr vs. dimerization.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure the chemistry is proceeding exactly as intended.

Protocol A: Optimized Inverse-Addition SNAr (For Aliphatic/Aromatic Amines)

This protocol utilizes concentration gradients to suppress product dimerization.

  • Preparation: In an oven-dried flask under N₂, dissolve the primary amine (2.5 eq) and anhydrous DIPEA (3.0 eq) in anhydrous MeCN (10 mL/g of amine). Cool the solution to 0 °C.

    • Causality: Cooling the nucleophile pool prevents exothermic spikes during addition, which can trigger thermal degradation.

  • Electrophile Addition: Dissolve 4-chloro-3-nitropyridine (1.0 eq) in anhydrous MeCN (5 mL/g). Add this solution dropwise to the amine mixture over 30 minutes via a syringe pump.

    • Causality: Inverse addition ensures the electrophile is instantly consumed, keeping its steady-state concentration near zero and preventing the product from reacting with it.

  • In-Process Control (IPC) & Validation: Stir for 2 hours at room temperature. Pull a 10 µL aliquot, quench in MeOH, and analyze via LC-MS.

    • Self-Validation: You should observe the target mass [M+H]⁺. If the solution turns a deep, opaque purple, it indicates the formation of the unwanted pyridinium intermediate [1]. A healthy reaction typically presents as a bright yellow/orange solution.

  • Workup: Concentrate under reduced pressure. Partition between EtOAc and saturated aqueous NaHCO₃. The organic layer contains the product, free of the dimer.

Protocol B: HMDS-Mediated Amination (For Sterically Hindered Amines)

This protocol avoids the chlorinated electrophile entirely, utilizing silylation for activation [2].

  • Silylation: Suspend 3-nitro-4-pyridone (1.0 eq) in anhydrous acetonitrile (4 mL/g). Add hexamethyldisilazane (HMDS, 1.5 eq). Stir at room temperature for 15 minutes.

    • Causality: HMDS silylates the hydroxyl group of the pyridone tautomer, transforming an inert carbonyl-like carbon into a highly reactive electrophilic center while simultaneously scavenging any trace water (forming volatile siloxanes).

  • Amination: Add the sterically hindered primary amine (2.0 eq) to the suspension. Heat the mixture to 60 °C for 16 hours.

  • In-Process Control (IPC) & Validation: Monitor via TLC (EtOAc/Hexanes). The highly polar pyridone baseline spot will disappear, replaced by a higher Rf yellow spot.

    • Self-Validation: Because no 4-chloro species is present, LC-MS will confirm the absolute absence of the m/z 141 (hydrolysis) and dimeric side products.

  • Workup: Remove the solvent under reduced pressure. Add isopropanol, cool to 0 °C, and add water dropwise to induce crystallization of the pure aminated product.

References

  • Ducrocq, C.; Bisagni, E.; Rivalle, C.; Mispelter, J. "N-1 substitution of 4-arylamino-3-nitropyridines by a heterocyclic ring-opening reaction." Journal of the Chemical Society, Perkin Transactions 1, 1979, 135-139. URL:[Link]

  • Singer, R. A.; Doré, M. "Practical Amination of Nitropyridones by Silylation." Organic Process Research & Development, 2008, 12(6), 1141–1144. URL:[Link]

Technical Support Center: Optimizing Temperature for 3-nitro-N-(propan-2-yl)pyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers encountering yield inconsistencies when synthesizing 3-nitro-N-(propan-2-yl)pyridin-4-amine. The primary failure mode in this nucleophilic aromatic substitution (S_NAr) is rarely the inherent reactivity of the substrates; rather, it is the thermodynamic mismanagement of the reagents.

This guide is engineered to provide drug development professionals with mechanistic causality, troubleshooting frameworks, and self-validating protocols to master this specific transformation.

Mechanistic Causality & Temperature Dynamics

The reaction between 4-chloro-3-nitropyridine and isopropylamine is a classic S_NAr. The 4-position of the pyridine ring is exceptionally electron-deficient, activated by both the strongly electron-withdrawing ortho-nitro group and the para-pyridine nitrogen () [1].

While the electrophile is highly reactive, the thermodynamic bottleneck is the nucleophile. Isopropylamine is highly volatile, with a boiling point of approximately 32 °C () [2]. If the reaction temperature exceeds 32 °C in an open or loosely capped system, the nucleophile evaporates before the rate-determining formation of the Meisenheimer complex can reach completion. Therefore, temperature optimization is a strict balancing act between overcoming the activation energy of the S_NAr and maintaining the physical state of the amine.

SNAr_Mechanism R Reactants 4-Chloro-3-nitropyridine + Isopropylamine MC Meisenheimer Complex (Addition Intermediate) R->MC Nucleophilic Attack (Rate-determining) V Reagent Loss (Amine Evaporation > 32°C) R->V Open Flask Heating P Target Product 3-nitro-N-(propan-2-yl)pyridin-4-amine MC->P Chloride Elimination (Fast) D Thermal Degradation (T > 80°C) MC->D Excessive Heating

Figure 1: Temperature-dependent mechanistic pathways in the S_NAr synthesis.

Quantitative Data: Temperature vs. Yield Profile

To guide your experimental design, the following table summarizes the empirical relationship between temperature, vessel architecture, and reaction efficiency.

Temperature (°C)Vessel ArchitectureReaction Time (h)Expected Yield (%)Primary Mechanistic Issue / Observation
20 - 25 (RT) Open / Capped Flask16 - 2485 - 90Slow kinetics; safe and reliable.
35 - 45 Open Reflux24< 30Severe amine loss (bp 32 °C).
50 - 60 Sealed Pressure Tube4 - 692 - 95Optimal accelerated conditions.
80 - 100 Sealed Pressure Tube260 - 70Thermal degradation; tar formation.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at ~30% conversion when I heat it to 40 °C in a standard round-bottom flask. Why is the electrophile not consuming? A1: You are experiencing nucleophile starvation. Because isopropylamine boils at ~32 °C, heating an open or standard reflux setup to 40 °C simply boils off your reagent. The S_NAr mechanism requires the amine to be in the liquid phase to attack the pyridine ring. Solution: Either drop the temperature to 25 °C and extend the reaction time, or transition to a sealed pressure vessel.

Q2: Can I force the reaction to completion in 1 hour by heating a sealed tube to 90 °C? A2: No. While a sealed tube traps the volatile amine, 4-chloro-3-nitropyridine is sensitive to excessive thermal stress. Temperatures above 80 °C lead to the decomposition of the Meisenheimer complex into complex tar mixtures and promote competitive side reactions (such as the reduction of the nitro group or polymerization). Stick to a maximum of 60 °C for accelerated workflows.

Q3: What is the optimal solvent system to support the thermal profile of this reaction? A3: Polar aprotic solvents like Tetrahydrofuran (THF) or 1,4-Dioxane are ideal. They solubilize both the highly polar nitropyridine and the amine, and they do not compete as nucleophiles. General patent literature for 3-amino-pyridine synthesis frequently cites Dioxane or THF for these specific couplings () [3]. Avoid methanol if heating, as methoxide generated in situ by the basic amine can act as a competitive nucleophile, yielding 4-methoxy-3-nitropyridine impurities.

Self-Validating Experimental Protocols

Depending on your equipment availability and time constraints, select one of the following field-proven methodologies.

Protocol A: Room-Temperature S_NAr (Standard Fume Hood Setup)

Use this protocol if you do not have access to rated pressure vessels.

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-chloro-3-nitropyridine (1.0 eq, 10 mmol) in anhydrous THF (50 mL) to create a 0.2 M solution.

  • Thermal Control: Place the flask in a room-temperature water bath (20–25 °C). Causality: The water bath acts as a heat sink to absorb the mild exotherm generated during the initial nucleophilic attack.

  • Base Addition: Add triethylamine (1.5 eq, 15 mmol) to serve as a non-nucleophilic acid scavenger for the HCl byproduct.

  • Nucleophile Addition: Dropwise, add isopropylamine (1.2 eq, 12 mmol).

    • Self-Validation Check: Within 10 minutes, the solution must transition from pale yellow to a deep, vibrant orange. This color shift is the optical signature of the Meisenheimer complex forming.

  • Propagation: Cap the flask tightly with a rubber septum and stir for 16–24 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the high-R_f UV-active starting material spot is entirely replaced by a lower-R_f bright yellow product spot.

  • Workup: Concentrate under reduced pressure, partition between dichloromethane and saturated aqueous NaHCO_3, extract, dry over Na_2SO_4, and evaporate to yield the product.

Protocol B: Accelerated S_NAr (Sealed Pressure Vessel)

Use this protocol for rapid turnaround, provided you have proper safety shielding.

  • Preparation: In a heavy-walled glass pressure tube equipped with a Teflon screw cap, combine 4-chloro-3-nitropyridine (1.0 eq, 10 mmol) and anhydrous THF (30 mL).

  • Reagent Loading: Add isopropylamine (2.5 eq, 25 mmol) in one portion.

    • Causality: In a sealed system, excess isopropylamine acts as both the nucleophile and the acid scavenger, eliminating the need for triethylamine and simplifying the impurity profile.

  • Sealing: Seal the Teflon cap tightly. Ensure the threads are free of solvent to prevent micro-leaks.

  • Heating: Submerge the sealed tube in a pre-heated oil bath at 55 °C behind a blast shield. Heat for 4–6 hours.

  • Cooling (Critical Step): Remove from heat and allow the vessel to cool to ambient temperature, then place in an ice bath for 10 minutes before unsealing.

    • Self-Validation Check: If you hear a loud hiss upon opening, the vessel was not cooled sufficiently, and you have lost unreacted amine to aerosolization.

  • Workup: Proceed with the standard aqueous workup as described in Protocol A.

Workflow Start Determine Reaction Setup T_Low T ≤ 25°C (Room Temp) Start->T_Low T_High T = 50-60°C (Accelerated) Start->T_High Equip_Low Standard Fume Hood Setup (Open/Capped Flask) T_Low->Equip_Low Equip_High Pressure Reactor / Sealed Tube T_High->Equip_High Time_Low Reaction Time: 16-24h Equip_Low->Time_Low Time_High Reaction Time: 4-6h Equip_High->Time_High Yield High Yield (>90%) Clean Conversion Time_Low->Yield Time_High->Yield

Figure 2: Equipment and timeline decision tree based on selected reaction temperature.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70560, 4-Chloro-3-nitropyridine." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6324, Isopropylamine." PubChem, [Link]

  • US Patent 10385022B2. "3-amino-pyridines as GPBAR1 agonists.

troubleshooting low conversion rates in nitropyridine amination

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Low Conversion & Reaction Stalls

To: Research Scientists & Process Chemists From: Senior Application Scientist, Process Development Group Subject: Diagnostic & Optimization Guide for Amination of Halonitropyridines

Introduction: The Nitropyridine Paradox

Aminating nitropyridines presents a unique "paradox of reactivity." While the nitro group (


) is a powerful electron-withdrawing group (EWG) that activates the ring for Nucleophilic Aromatic Substitution (

), it simultaneously introduces electronic and steric complications that can stall Palladium-catalyzed cross-coupling (Buchwald-Hartwig).

Low conversion in these systems is rarely due to a single factor. It is usually a competition between catalyst deactivation (in Pd-catalysis) or Meisenheimer complex instability (in


). This guide deconstructs these failure modes.

Decision Matrix: Which Pathway?

Before troubleshooting, verify you are using the correct mechanism for your specific substrate topology.

AminationDecision cluster_tips Quick Heuristic Start START: Substrate Analysis Pos Is Halogen Ortho/Para to Nitro? Start->Pos Steric Is Amine Sterically Hindered? Pos->Steric Yes (Activated) Method2 PATH B: Buchwald-Hartwig (Pd-Catalysis) Pos->Method2 No (Meta/Unactivated) Method1 PATH A: SnAr (Thermal Displacement) Steric->Method1 No (Primary/Linear) Steric->Method2 Yes (Secondary/Bulky) Tip1 SnAr fails with weak nucleophiles even if ring is activated.

Caption: Logical flow for selecting the amination methodology based on electronic activation and steric hindrance.

Troubleshooting Guide: (Nucleophilic Aromatic Substitution)

Context: You are relying on the electron-deficiency of the ring. The reaction stalls at 40-60% conversion, or you observe "spots" that are not product.

Q1: Why does the reaction stall despite high heat ( )?

Diagnosis: Equilibrium Stagnation or Protonation. The


 mechanism proceeds via a Meisenheimer complex. If the amine is converted to its ammonium salt (by the HCl generated), it becomes non-nucleophilic.
  • The Fix: Switch from organic bases (TEA/DIPEA) to inorganic bases (

    
     or 
    
    
    
    ). Inorganic bases in aprotic solvents create a heterogeneous surface that effectively scavenges the acid without participating in reversible equilibrium as soluble amine salts do.
  • Solvent Switch: Replace Ethanol/Isopropanol with DMSO or NMP . Protic solvents solvate the nucleophile (amine) via hydrogen bonding, significantly reducing its nucleophilicity (

    
     decreases).[1] Polar aprotic solvents leave the amine "naked" and more reactive [1].
    
Q2: I see a new spot, but the mass is wrong ( or ). What happened?

Diagnosis: Nitro-Displacement (Denitration) or Hydrolysis.

  • Denitration: If the nitro group is ortho or para to another EWG, the amine may attack the nitro group instead of the halogen. The nitro group is actually a competent leaving group in highly activated systems [2].

  • Hydrolysis: If you use undried hygroscopic solvents (DMF/DMSO) with hydroxide bases, water competes with the amine to displace the halogen, forming the pyridinol (phenol equivalent).

  • The Fix: Run strictly anhydrous. Lower the temperature. If denitration persists, you must switch to Pd-catalysis (Buchwald-Hartwig), which is less sensitive to the electronic "trap" of the nitro group.

Troubleshooting Guide: Buchwald-Hartwig Amination

Context: You are using a Palladium catalyst because


 failed or the position is unactivated (meta-nitro).
Q3: The reaction turns black immediately and yields 0% product.

Diagnosis: Catalyst Poisoning by Pyridine Nitrogen. The pyridine nitrogen (especially if sterically accessible) coordinates to the Pd(II) center, displacing the ligand and forming a stable, inactive "Pd-sink" complex. The nitro group can also chelate, though less strongly [3].

  • The Fix: Use Bulky Ligands . Switch to dialkylbiaryl phosphines like XPhos , BrettPhos , or RuPhos . These ligands are large enough to sterically prevent the pyridine nitrogen from binding to the Palladium center.

Q4: I am using and , but conversion is inconsistent.

Diagnosis: Induction Failure.


 requires reduction to 

in situ by the amine or phosphine to become active. Nitro groups are oxidants and can interfere with this delicate reduction step.
  • The Fix: Stop using

    
    . Switch to Palladacycle Pre-catalysts  (e.g., XPhos Pd G3  or G4 ). These contain pre-reduced Pd species that activate immediately upon base exposure, bypassing the reduction step entirely [4].
    
Q5: Can I use Sodium tert-butoxide ( )?

Diagnosis: Base Incompatibility. While


 is the gold standard for Buchwald-Hartwig, it reacts violently with some nitroarenes (electron transfer mechanisms) or causes decomposition.
  • The Fix: Switch to weak inorganic bases like

    
     or 
    
    
    
    . These require higher temperatures and longer times but preserve the nitro functionality.

Comparative Data: Solvent & Base Effects[1][2]

The following data summarizes typical conversion rates for the amination of 2-chloro-3-nitropyridine (a difficult substrate due to steric crowding).

VariableConditionConversion (4h)Notes
Solvent (

)
Ethanol (Reflux)15%Nucleophile solvation inhibits reaction.
Solvent (

)
DMSO (

)
92% Recommended. Naked nucleophile effect.
Solvent (

)
Toluene (

)
<5%Poor solubility of intermediate/salt.
Catalyst (Pd)

10%Ligand exchange inhibited by Pyridine N.
Catalyst (Pd) XPhos Pd G3 95% Recommended. Bulky ligand prevents poisoning.

Visualizing the Failure Mode

Understanding why the catalyst fails is crucial for selecting the right ligand.

CatalystPoisoning Pd Active Catalyst [L-Pd(0)] Substrate Nitropyridine Substrate Pd->Substrate Pathway1 Correct Pathway: Oxidative Addition at C-Cl Bond Substrate->Pathway1 Steric Bulk Forces C-Cl interaction Pathway2 FAILURE MODE: Coordination at Pyridine Nitrogen Substrate->Pathway2 Small Ligand Allows N-binding Product Product Formation Pathway1->Product Dead Inactive Complex (Catalyst Death) Pathway2->Dead

Caption: Mechanism of catalyst deactivation. Small ligands allow the pyridine nitrogen to bind Pd, killing the cycle.

Validated Experimental Protocols

Protocol A: High-Efficiency (For Activated Substrates)

Best for: 2-halo-3-nitro, 2-halo-5-nitro, 4-halo-3-nitro.

  • Dissolution: Dissolve Halonitropyridine (1.0 equiv) in anhydrous DMSO (

    
     concentration).
    
  • Base: Add powdered, dry

    
      (2.0 equiv). Note: Do not use DIPEA; it creates soluble salts that complicate workup.
    
  • Nucleophile: Add Amine (1.1 equiv).

  • Reaction: Heat to

    
    . Monitor by LCMS.[2]
    
  • Workup: Dilute with water (5x volume). The product often precipitates. If not, extract with EtOAc. Crucial: Wash organic layer 3x with water to remove DMSO.

Protocol B: Robust Buchwald-Hartwig (For Deactivated/Hindered Substrates)

Best for: 3-halo-X-nitro (meta), or weak amine nucleophiles.

  • Inert Atmosphere: Purge reaction vial with Nitrogen/Argon.

  • Catalyst Loading: Add XPhos Pd G3 (2-5 mol%).

  • Base: Add

    
      (2.0 equiv).
    
  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed).

  • Reagents: Add Halonitropyridine (1.0 equiv) and Amine (1.2 equiv).

  • Reaction: Heat to

    
     for 12-18 hours.
    
  • Filtration: Filter through Celite (to remove Pd black) before aqueous workup.

References

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis and Separation of 3-Nitro-N-(propan-2-yl)pyridin-4-amine Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP)

Overview & Mechanistic Context

The synthesis of highly substituted pyridines relies on a multi-step approach involving the sequential introduction of halogen, nitro, and amino groups[1]. The compound 3-nitro-N-(propan-2-yl)pyridin-4-amine (also known as 4-(isopropylamino)-3-nitropyridine) is a highly valued precursor for the generation of privileged fused bicyclic scaffolds, such as imidazo[4,5-c]pyridines, which are heavily utilized in kinase inhibitor libraries[2].

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in pyridine chemistry, enabling the displacement of a leaving group by a nucleophile[1]. The most common synthetic route to our target molecule involves the SNAr of 4-chloro-3-nitropyridine with isopropylamine. However, the upstream synthesis of the chloronitropyridine precursor frequently results in regioisomeric contamination. Because both resulting isomers are highly activated toward SNAr by the adjacent electron-withdrawing nitro group, reacting this mixture with primary amines yields a stubborn mixture of regioisomers[3].

Frequently Asked Questions (Troubleshooting)

Q1: I performed an SNAr reaction on commercially sourced 4-chloro-3-nitropyridine with isopropylamine, but my LC-MS shows two distinct peaks with the exact same mass (


). What happened? 
Answer:  Your starting material was likely contaminated. Commercially available 4-chloro-3-nitropyridine is frequently synthesized via the nitration and subsequent chlorination (using 

) of pyridine N-oxide. This sequence notoriously yields a mixture of 4-chloro-3-nitropyridine and its regioisomer, 2-chloro-3-nitropyridine. When subjected to your amination conditions, both isomers undergo rapid SNAr, yielding a mixture of 3-nitro-N-(propan-2-yl)pyridin-4-amine (your target) and 3-nitro-N-(propan-2-yl)pyridin-2-amine (the byproduct).

Q2: How can I definitively identify which chromatographic fraction contains the target 4-amino regioisomer versus the 2-amino byproduct? Answer:


 NMR spectroscopy is the most definitive method, specifically by analyzing the splitting patterns of the pyridine ring protons[2].
  • Target (4-amino isomer): The proton at the C2 position is isolated between the nitro group and the pyridine nitrogen, appearing as a distinct singlet (

    
     ppm). The C5 and C6 protons appear as a pair of doublets (ortho coupling, 
    
    
    
    Hz).
  • Byproduct (2-amino isomer): Lacks an isolated proton. The C4, C5, and C6 protons form a contiguous spin system, appearing as three distinct doublet of doublets (dd) due to ortho and meta couplings.

Q3: What is the mechanistic rationale for the chromatographic separation of these isomers, and what solvent system do you recommend? Answer: The separation relies on subtle differences in dipole moment and steric shielding. In the 2-amino isomer, the isopropylamino group forms a strong intramolecular hydrogen bond with the adjacent nitro group. Because this complex is situated directly adjacent to the pyridine nitrogen, it sterically shields the polar core of the molecule, reducing its affinity for the silica stationary phase. Consequently, the 2-amino isomer typically elutes faster on normal-phase silica gel. A gradient of Ethyl Acetate in Hexanes is highly effective for resolving these peaks.

Quantitative Data Summary

Table 1: Analytical Data for Regioisomer Differentiation

Property3-nitro-N-(propan-2-yl)pyridin-4-amine (Target)3-nitro-N-(propan-2-yl)pyridin-2-amine (Byproduct)
TLC

(30% EtOAc/Hexanes)
0.350.50
HPLC Retention Time (C18)

min

min

H NMR Splitting (Pyridine)
Singlet (H2), Doublet (H6), Doublet (H5)dd (H6), dd (H4), dd (H5)
Intramolecular H-Bonding Moderate (NH to

)
Strong (NH to

, shields Pyridine N)

Experimental Protocol: Synthesis & Separation

The following protocol outlines a self-validating workflow for synthesizing the target molecule from a regioisomeric precursor mixture and successfully isolating the desired 4-amino isomer.

Step 1: Reaction Setup

  • In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve the isomeric mixture of 4-chloro-3-nitropyridine and 2-chloro-3-nitropyridine (1.0 eq, 10.0 mmol) in anhydrous THF (50 mL, 0.2 M).

  • Causality: Anhydrous THF ensures the complete solubility of the starting materials and prevents competitive hydrolysis of the highly activated chloronitropyridine by trace water.

Step 2: SNAr Amination

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq, 15.0 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add isopropylamine (1.2 eq, 12.0 mmol) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC.

  • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct. This prevents the protonation and subsequent deactivation of the isopropylamine nucleophile, ensuring the reaction goes to completion. The low initial temperature controls the exothermic SNAr addition-elimination process.

Step 3: Workup

  • Quench the reaction by adding 30 mL of saturated aqueous

    
    .
    
  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine (30 mL), dry over anhydrous

    
    , and concentrate under reduced pressure to yield a crude yellow/orange solid.
    
  • Causality: The mild basic quench neutralizes any residual acid without degrading the product.

    
     is preferred over 
    
    
    
    as it is less likely to coordinate with the basic pyridine nitrogens, preventing product loss.

Step 4: Chromatographic Separation

  • Dry-load the crude mixture onto a silica gel column.

  • Elute using a gradient of 10% to 40% Ethyl Acetate in Hexanes.

  • Collect the first major yellow band (

    
     at 30% EtOAc); this is the 2-amino byproduct.
    
  • Collect the second major yellow band (

    
     at 30% EtOAc); this is the target 4-amino regioisomer.
    
  • Concentrate the target fractions to yield pure 3-nitro-N-(propan-2-yl)pyridin-4-amine.

Workflow Visualization

G Start Pyridine N-Oxide Precursor Nitration 1. Nitration (HNO3/H2SO4) 2. Chlorination (POCl3) Start->Nitration Mixture1 Regioisomeric Mixture: 4-Chloro-3-nitropyridine + 2-Chloro-3-nitropyridine Nitration->Mixture1 Amination SNAr Amination (Isopropylamine, DIPEA, THF) Mixture1->Amination Mixture2 Crude Product Mixture: 3-nitro-N-(propan-2-yl)pyridin-4-amine + 2-amino isomer Amination->Mixture2 Separation Flash Chromatography (Silica, Hexane/EtOAc) Mixture2->Separation Target Target Regioisomer: 3-nitro-N-(propan-2-yl)pyridin-4-amine Separation->Target Rf = 0.35 Byproduct Byproduct: 3-nitro-N-(propan-2-yl)pyridin-2-amine Separation->Byproduct Rf = 0.50

Workflow for the synthesis and chromatographic separation of 3-nitro-N-(propan-2-yl)pyridin-4-amine.

References

  • Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines Source: PubMed (ACS Combinatorial Science) URL:[Link]

  • Practical Amination of Nitropyridones by Silylation Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

overcoming steric hindrance in N-(propan-2-yl) substitution

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket: #ISOP-404 Subject: Overcoming Steric Hindrance in N-(propan-2-yl) Substitution Assigned Specialist: Senior Application Scientist

Introduction: The "Secondary Alkyl Wall"

Welcome to the technical support center for N-isopropyl substitution. You are likely here because a standard substitution protocol—which works perfectly for methyl or ethyl groups—has failed with an isopropyl group.

The Problem: The isopropyl group (


) introduces a specific steric threshold known as the "Secondary Alkyl Wall."
  • Nucleophilic Attack: The branching at the

    
    -carbon blocks the trajectory of nucleophiles (SN2), drastically reducing reaction rates.
    
  • Elimination Dominance: The increased bulk and electron-donating character favor E2 elimination over substitution, often resulting in propene gas rather than your desired amine.

  • Catalyst Deactivation: In metal-catalyzed cross-coupling, the bulk can prevent oxidative addition or trap the metal in an unreactive species if the ligand is not matched correctly.

This guide provides three validated workflows to bypass these barriers.

Module 1: Reductive Amination (The Gold Standard)

Use Case: You have a primary/secondary amine and want to add an isopropyl group. Success Rate: >95%

Direct alkylation with isopropyl halides is the most common failure point due to competing elimination. Reductive amination using acetone is the superior alternative. It bypasses the SN2 mechanism entirely.

The Protocol: Titanium(IV)-Mediated Reductive Amination

Standard reductive amination often stalls at the imine/enamine equilibrium because acetone is sterically bulky and electronically stable. We use Titanium(IV) isopropoxide [Ti(OiPr)


]  as a Lewis acid and water scavenger to drive the equilibrium.

Step-by-Step Workflow:

  • Imine Formation (The Critical Step):

    • Charge flask with Amine (1.0 equiv) and Acetone (1.5–2.0 equiv).

    • Add Ti(OiPr)

      
       (1.2–1.5 equiv). Note: The solution typically warms slightly and may become viscous.
      
    • Stir neat (no solvent) or in minimal THF for 4–6 hours.

    • Checkpoint: Monitor by IR. Look for the disappearance of the N-H stretch and appearance of the C=N imine stretch (~1660 cm⁻¹).

  • Reduction:

    • Dilute with Ethanol or Methanol (absolute).

    • Add NaBH

      
        (1.5 equiv) portion-wise. Caution: Gas evolution (H
      
      
      
      ).
    • Stir for 2–4 hours at room temperature.

  • Workup (The "Gel" Fix):

    • Issue: Quenching Ti reactions with water creates a thick white gel (TiO

      
      ) that traps product.
      
    • Solution: Quench with 2M NaOH or NH

      
      OH . The base keeps the titanium oxides granular and filterable, or solubilizes them.
      
Mechanism Visualization

reductive_amination cluster_0 Activation Phase cluster_1 Reduction Phase Amine Amine (R-NH2) Imine Activated Imine (Ti-Complex) Amine->Imine Dehydration Acetone Acetone Acetone->Imine Dehydration Ti Ti(OiPr)4 (Lewis Acid) Ti->Imine Dehydration Product N-Isopropyl Amine Imine->Product Hydride Attack Borohydride NaBH4 (Hydride Source) Borohydride->Product

Figure 1: The Ti(OiPr)4 acts as a dual-purpose Lewis acid and dehydrating agent, pushing the unfavorable equilibrium toward the imine species before reduction.

Module 2: Buchwald-Hartwig Amination (Aryl Coupling)

Use Case: You have an aryl halide (Cl/Br/I) and need to couple it with isopropylamine or an N-isopropyl amine. Success Rate: High (with correct ligand).

Standard ligands (PPh


, dppf) often fail here because the isopropyl group inhibits the amine from approaching the Palladium center. You must use Dialkylbiaryl Phosphine Ligands  (Buchwald Ligands).
Ligand Selection Matrix
Substrate ASubstrate BRecommended LigandWhy?
Aryl Halide Isopropylamine (Primary)BrettPhos bulky enough to prevent bis-ligation, but allows small primary amines to enter. Prevents stable Pd-amine complex formation.
Aryl Halide N-Isopropyl Aniline (Secondary)RuPhos Specifically designed for secondary amines.[1] Facilitates reductive elimination which is the rate-limiting step for bulky amines.
Aryl Chloride Isopropylamine BrettPhos Excellent oxidative addition to chlorides.
Troubleshooting the Buchwald Protocol

Q: My reaction is black and yielded no product.

  • Diagnosis: "Pd-Black" precipitation. The catalyst decomposed before the catalytic cycle finished.

  • Fix:

    • Use Precatalysts: Switch from Pd(OAc)

      
       + Ligand to Pd-G4-BrettPhos  precatalyst. This ensures a 1:1 Pd:Ligand ratio and rapid activation.
      
    • Degas Rigorously: Bulky phosphines are oxidation-sensitive. Sparging with argon is insufficient; use freeze-pump-thaw or a glovebox.

Q: I see only de-halogenated starting material (Ar-H).

  • Diagnosis:

    
    -Hydride elimination is competing with reductive elimination.
    
  • Fix: Switch to RuPhos . Its specific geometry promotes the difficult reductive elimination step over the

    
    -hydride pathway.
    
Decision Tree: Ligand Selector

ligand_select Start Select Buchwald Ligand for N-Isopropyl AmineType What is the Amine Type? Start->AmineType Primary Primary Amine (H2N-iPr) AmineType->Primary Isopropylamine Secondary Secondary Amine (Ar-NH-iPr) AmineType->Secondary N-Isopropyl Aniline Brett RECOMMENDATION: BrettPhos Primary->Brett Prevents Pd-Amine Inhibition Ru RECOMMENDATION: RuPhos Secondary->Ru Accelerates Reductive Elimination

Figure 2: Selecting the correct steric architecture for the ligand is critical. Mismatched ligands lead to catalyst decomposition.

Module 3: Direct Alkylation (The "Elimination Trap")

Use Case: You cannot use acetone (reductive amination) or metal catalysis. Warning: This method has the highest failure rate due to E2 elimination (formation of propene gas).

The "Safe" SN2 Protocol

If you must alkylate directly using Isopropyl Iodide/Bromide:

  • Leaving Group: Use Isopropyl Iodide (iPr-I) . The weaker C-I bond accelerates substitution, potentially outcompeting elimination compared to bromide.

  • Solvent: Use Acetonitrile (MeCN) or DMF . Polar aprotic solvents stabilize the transition state.

  • Base: Use DIPEA (Huenig's Base) . It is non-nucleophilic and bulky, minimizing side reactions.

  • Temperature: Keep it LOW (0°C to RT) . Heat favors elimination (entropy driven).

Critical Warning: If you see gas bubbles evolving from a non-bicarbonate reaction, you are making propene. Stop and switch to Module 1.

FAQ: Common Experimental Issues

Q: Can I use NaBH(OAc)


 (STAB) for the reductive amination? 
A:  Yes, but with a caveat. STAB is excellent for aldehydes. For acetone  (a ketone), it is sometimes too slow or weak to reduce the sterically hindered imine efficiently. If STAB fails, switch to the Ti(OiPr)

+ NaBH

method described in Module 1. The Titanium activates the ketone, making the reduction possible even with stronger reducing agents.

Q: Why does my Buchwald coupling stall at 50% conversion? A: Product inhibition. The secondary amine product (N-isopropyl aryl amine) is bulky and can coordinate to the Palladium, preventing further turnover.

  • Fix: Increase temperature to 100°C–110°C to facilitate product dissociation, or switch to a G4-Precatalyst to ensure a high concentration of active species.

Q: I need to remove the isopropyl group later. Is it a good protecting group? A: Generally, no . The N-isopropyl bond is extremely robust. It is stable to acid, base, and hydrogenation. If you need a removable bulky group, consider tert-butyl (acid labile) or benzyl (hydrogenolysis), though t-butyl is even harder to install.

References

  • Reductive Amination with Ti(OiPr)4: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 1990.

  • Buchwald Ligand Selection (BrettPhos/RuPhos): Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011.

  • RuPhos Specificity: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Direct Alkylation Challenges: "Alkylation of Amines." Organic Chemistry Portal.

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-nitro-N-(propan-2-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-nitro-N-(propan-2-yl)pyridin-4-amine (also known as 4-(isopropylamino)-3-nitropyridine) requires a nuanced understanding of its highly polarized electronic structure. As a functionalized aminopyridine, it serves as a critical pharmacophore in drug development.

This guide provides an objective comparison of the analytical performance of different NMR solvent systems and spectrometer field strengths for characterizing this compound. By understanding the causality behind solvent interactions and instrument capabilities, researchers can optimize their structural validation workflows.

Mechanistic Context: The Push-Pull Electronic System

Before comparing analytical parameters, we must establish the molecular baseline. The pyridine ring of 3-nitro-N-(propan-2-yl)pyridin-4-amine features a "push-pull" electronic environment:

  • Electron-Donating Group (C4): The isopropylamino group donates electron density into the ring via resonance, heavily shielding the ortho-proton (H-5).

  • Electron-Withdrawing Group (C3): The nitro group withdraws electron density, deshielding the adjacent proton (H-2).

  • Intramolecular Hydrogen Bonding: The amine proton (NH) forms a strong, conformationally locking 6-membered intramolecular hydrogen bond with the adjacent C3-nitro group. This interaction significantly deshields the NH proton and reduces its exchange rate, making it highly visible in ¹H NMR spectra[1].

Comparative Analysis 1: Solvent Systems (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the observed ¹H NMR spectrum due to differential solvation, polarity, and hydrogen-bonding capabilities[2]. For aminopyridines, selecting between a non-polar solvent (CDCl₃) and a polar, hydrogen-bond accepting solvent (DMSO-d₆) dictates the resolution of exchangeable protons[2].

  • Performance in CDCl₃: In this non-polar environment, the intramolecular hydrogen bond between the NH and NO₂ groups remains entirely intact. The NH proton appears as a distinct, broad doublet (coupled to the isopropyl methine proton)[1].

  • Performance in DMSO-d₆: DMSO is a strong hydrogen-bond acceptor. While the intramolecular H-bond is robust, DMSO solvation competes for the NH proton, pulling it further downfield. Additionally, the high polarity of DMSO alters the electron distribution of the pyridine ring, causing distinct shifts in the aromatic protons[2].

Table 1: Quantitative Comparison of Expected ¹H NMR Chemical Shifts
Proton AssignmentMultiplicityCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Causality of Shift Difference
H-2 (Pyridine) Singlet~9.15~9.05Deshielded by adjacent N and NO₂; slight shielding effect from highly polar DMSO.
NH (Amine) Broad Doublet~8.30~8.75Strong H-bond acceptor nature of DMSO heavily deshields the exchangeable proton.
H-6 (Pyridine) Doublet (J ≈ 6 Hz)~8.20~8.15Deshielded by the adjacent ring nitrogen; minimal solvent effect.
H-5 (Pyridine) Doublet (J ≈ 6 Hz)~6.70~6.95Shielded by the ortho-amino group; DMSO slightly disrupts resonance donation.
CH (Isopropyl) Septet (J ≈ 6.5 Hz)~3.85~4.05Solvation effects slightly deshield the methine proton in polar media.
CH₃ (Isopropyl) Doublet (J ≈ 6.5 Hz)~1.35~1.25Aliphatic protons experience minimal solvent effect; slight upfield shift in DMSO.

Comparative Analysis 2: Field Strength (400 MHz vs. 600 MHz)

Higher magnetic field strengths directly correlate with increased population differences between nuclear spin states (enhancing sensitivity) and greater chemical shift dispersion in Hertz (enhancing resolution)[3].

For 3-nitro-N-(propan-2-yl)pyridin-4-amine, resolving the complex J-couplings of the isopropyl group and the pyridine ring requires careful consideration of instrument capability.

Table 2: Performance Metrics by Spectrometer Field Strength
Metric400 MHz Spectrometer600 MHz SpectrometerOperational Impact on Target Molecule
Signal-to-Noise (S/N) Baseline (e.g., 250:1)~1.5x higher (e.g., 380:1)600 MHz requires fewer scans, ideal for dilute samples (<1 mM) or limited material[3].
Multiplet Resolution ModerateExcellent600 MHz cleanly resolves the 7 distinct peaks of the isopropyl methine septet, which can appear as a broad multiplet at 400 MHz.
Second-Order Effects Potential roof effectsMinimizedA greater Δν/J ratio at 600 MHz ensures the H-5/H-6 doublets maintain a strictly first-order spectral appearance.

Self-Validating Experimental Protocol

To ensure spectral reproducibility and eliminate artifacts—such as broad peaks resulting from poor magnetic field homogeneity—the following methodology must be executed as a self-validating system[4][5].

Step 1: Precision Weighing Accurately weigh 5–10 mg of the compound[6].

  • Causality: While modern probes can detect <1 mg, a 5–10 mg mass in 0.6 mL yields an optimal concentration (~40-80 mM). This perfectly balances the S/N ratio without triggering concentration-dependent aggregation or viscosity-induced line broadening[3][5].

Step 2: Solvent Selection & Dissolution Dissolve the sample completely in 0.6–0.7 mL of >99.8% deuterated solvent (CDCl₃ or DMSO-d₆)[5].

Step 3: Micro-Filtration (Critical Validation Step) Pass the solution through a tightly packed glass wool plug housed in a Pasteur pipette directly into the NMR tube[6].

  • Causality: Solution-state NMR requires absolute homogeneity. Micro-particulates or paramagnetic dust will distort the magnetic field, leading to shimming failures, broad line widths, and loss of fine J-coupling resolution[4].

Step 4: Depth Calibration Ensure the liquid column in the standard 5 mm NMR tube measures exactly 40–50 mm in height[5][6].

  • Causality: Filling below 40 mm introduces severe magnetic susceptibility gradients at the edges of the receiver coil. Filling above 50 mm dilutes the sample unnecessarily outside the active coil volume, degrading the S/N ratio[5].

Step 5: Acquisition Parameters Insert the sample, lock to the deuterium signal, and execute automated gradient shimming. Set the spectral width to 15 ppm, the relaxation delay (D1) to 2.0 seconds, and acquire 16–32 scans at 298 K[1].

Workflow Visualization

G A 1. Sample Weighing (5-10 mg) B 2. Solvent Selection (CDCl3 vs DMSO-d6) A->B C 3. Micro-Filtration (Glass Wool) B->C D 4. Depth Calibration (40-50 mm) C->D E 5. Data Acquisition (400/600 MHz) D->E

Fig 1: Logical step-by-step workflow for NMR sample preparation and spectral acquisition.

References

  • Title: NMR Sample Preparation: The Complete Guide | Source: Organomation | URL: [Link]

  • Title: NMR Sample Preparation Guidelines | Source: Western University (UWO) | URL: [Link]

  • Title: NMR sample preparation guidelines | Source: NMR-Bio | URL: [Link]

  • Title: Experimental and ab initio computational studies of self-association: 2-Aminopyridine and 3-aminopyridine | Source: ResearchGate | URL: [Link]

Sources

A Comparative Guide to Predictive Software for ¹³C NMR Chemical Shifts: Benchmarking 3-nitro-N-(propan-2-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural elucidation is the bedrock of small-molecule drug development. For researchers synthesizing complex heterocyclic intermediates—such as 3-nitro-N-(propan-2-yl)pyridin-4-amine , a common precursor in the development of kinase inhibitors and non-nucleoside reverse transcriptase inhibitors—assigning ¹³C NMR spectra can be fraught with stereoelectronic ambiguities.

When experimental isolation yields ambiguous solvent-dependent shifts, chemists rely on predictive NMR software. However, not all predictive algorithms are created equal. This guide objectively compares the performance of three leading commercial NMR predictors against a rigorous ab initio Density Functional Theory (DFT) baseline, exposing the causality behind algorithmic successes and failures in sterically hindered, push-pull aromatic systems.

The Benchmark Molecule & The Stereoelectronic Challenge

3-nitro-N-(propan-2-yl)pyridin-4-amine presents a unique challenge for empirical NMR prediction. The molecule features a strong electron-withdrawing group (-NO₂) at C3 and a strong electron-donating group (-NH-isopropyl) at C4.

In a vacuum, simple linear additivity rules assume the nitro group lies coplanar with the pyridine π-system, exerting its full mesomeric (-M) effect. However, the bulky isopropylamine group at C4 creates a severe steric clash. This forces the nitro group to twist out of the aromatic plane, breaking orbital overlap and significantly altering the electron density at C3, C4, and C5. Predictive tools that cannot account for this 3D conformational twist will inherently miscalculate the chemical shifts of this intermediate.

Experimental & Computational Protocol

To establish a self-validating system, we must generate a "gold standard" baseline using quantum mechanics, followed by empirical benchmarking.

Phase 1: DFT Baseline Generation (The Ground Truth)

Because experimental spectra of highly polar heterocycles are highly sensitive to concentration and solvent effects, we utilize a standardized DFT approach [1] to establish intrinsic chemical shifts:

  • Conformational Sampling: Generate 3D conformers of 3-nitro-N-(propan-2-yl)pyridin-4-amine using the CREST algorithm to identify the lowest-energy state, ensuring the steric twist between the C3-NO₂ and C4-NH-iPr groups is captured.

  • Geometry Optimization: Optimize the lowest-energy conformer in Gaussian 16 at the B3LYP/6-311+G(d,p) level, applying a Polarizable Continuum Model (PCM) for DMSO.

  • Tensor Calculation: Calculate isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the ωB97X-D/def2-SVP level.

  • Scaling: Convert shielding tensors to chemical shifts (ppm) using established linear scaling factors for ¹³C [2].

Phase 2: Commercial Software Benchmarking
  • Input the 2D SMILES string (CC(C)NC1=C(C=NC=C1)=O) into the respective software platforms.

  • Set the prediction solvent parameter to DMSO-d6.

  • Execute the ¹³C NMR prediction protocols for ACD/Labs NMR Predictors [3], Mnova NMRPredict Desktop [4], and ChemDraw Professional (ChemNMR) [5].

Workflow Visualization

G cluster_DFT Ab Initio Pipeline (Baseline) cluster_Empirical Commercial Predictors Input 3-nitro-N-(propan-2-yl) pyridin-4-amine Conf Conformer Search (CREST) Input->Conf ACD ACD/Labs (HOSE + Neural Net) Input->ACD Mnova Mnova NMRPredict (Ensemble ML) Input->Mnova ChemDraw ChemDraw (Additivity Rules) Input->ChemDraw Opt Geometry Optimization (B3LYP/6-311+G**) Conf->Opt GIAO GIAO NMR Calculation (Gaussian 16) Opt->GIAO Compare Comparative Error Analysis (MAE vs. DFT Baseline) GIAO->Compare ACD->Compare Mnova->Compare ChemDraw->Compare

Fig 1: Workflow comparing ab initio DFT calculations with empirical NMR prediction software.

Comparative Data Analysis

The table below summarizes the predicted ¹³C NMR chemical shifts across the evaluated platforms compared to the DFT-derived baseline.

Carbon PositionDFT Baseline (ppm)ACD/Labs (ppm)Mnova NMRPredict (ppm)ChemDraw (ppm)
C2 (ortho to N1, NO₂)151.2150.8151.5148.0
C3 (C-NO₂)130.8131.5129.9135.2
C4 (C-NH-iPr)147.5146.9148.2142.1
C5 (meta to NO₂)109.1109.8108.5113.4
C6 (ortho to N1)153.4152.9153.8150.1
C7 (CH isopropyl)44.244.544.046.0
C8/C9 (CH₃ isopropyl)22.122.321.923.5
Mean Absolute Error (MAE) - 0.50 0.67 3.81
Platform Performance & Mechanistic Insights
1. ChemDraw Professional (ChemNMR)
  • Performance: High deviation (MAE: 3.81 ppm), with critical failures at C3 (Δ 4.4 ppm) and C4 (Δ 5.4 ppm).

  • Causality: ChemDraw relies heavily on linear additivity rules (Bremser rules). It calculates the base pyridine shifts and simply adds the standard increments for a -NO₂ group and an alkylamine group. Because it processes the molecule as a flat 2D graph, it is entirely blind to the steric clash between the isopropyl group and the nitro group. It assumes full coplanarity and maximum mesomeric electron withdrawal, leading to a severe overestimation of the deshielding at C3 and shielding at C5 [5].

2. Mestrelab Mnova NMRPredict Desktop
  • Performance: Excellent accuracy (MAE: 0.67 ppm).

  • Causality: Mnova utilizes an Ensemble Machine Learning approach, combining random forests with Modgraph's HOSE (Hierarchical Orthogonal Space Encoding) codes [4]. By mapping the exact topological sphere of the C3 and C4 carbons against a vast database of experimental spectra, Mnova implicitly captures the steric twist. The algorithm recognizes that in historically synthesized 3-nitro-4-aminopyridines, the resonance is disrupted, adjusting the predicted shifts accordingly without needing to run a 3D geometry optimization.

3. ACD/Labs NMR Predictors
  • Performance: Industry-leading accuracy (MAE: 0.50 ppm).

  • Causality: ACD/Labs employs a dual-algorithm approach (Neural Networks + HOSE code) backed by a meticulously curated database of over 2 million experimental ¹³C shifts [3]. The neural network excels at interpolating non-linear substituent effects in dense heterocycles. For 3-nitro-N-(propan-2-yl)pyridin-4-amine, ACD/Labs accurately predicts the upfield shift of C5 (109.8 ppm), correctly identifying the dominant electron-donating effect of the amine group once the nitro group is twisted out of conjugation.

Conclusion & Recommendations

For simple, unhindered aliphatic or aromatic systems, ChemDraw provides rapid, accessible predictions. However, for drug development professionals working with sterically congested, push-pull heterocycles like 3-nitro-N-(propan-2-yl)pyridin-4-amine , linear additivity rules fail to capture critical 3D stereoelectronic realities.

In these scenarios, researchers must rely on database-driven, topologically aware platforms like ACD/Labs or Mnova . When experimental data is entirely unavailable or highly ambiguous, investing computational time into a DFT/GIAO pipeline remains the ultimate self-validating standard for structural ground truth.

References
  • Comparing NMR Methods in ChemDraw and Gaussian Gaussian, Inc. URL: [Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking Molecules (MDPI) URL:[Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor ACD/Labs URL:[Link]

  • Download NMR Predict - Mestrelab Mestrelab Research URL:[Link]

  • ChemDraw Professional & ChemNMR Revvity Signals (formerly PerkinElmer Informatics) URL:[Link]

Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for Quality Control of 3-Nitro-N-(propan-2-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the accurate structural verification of API (Active Pharmaceutical Ingredient) intermediates is critical. 3-nitro-N-(propan-2-yl)pyridin-4-amine (also known as N-isopropyl-3-nitropyridin-4-amine) is a vital precursor in the synthesis of imidazopyridine derivatives, which are heavily investigated as gamma-secretase modulators for Alzheimer's disease [1].

This guide objectively compares the performance of two Fourier Transform Infrared (FTIR) spectroscopy methodologies—Attenuated Total Reflectance (ATR-FTIR) and KBr Pellet Transmission —for the routine quality control (QC) of this specific molecule. By analyzing the causality behind experimental artifacts, we demonstrate why ATR-FTIR is the superior choice for resolving the critical N-H and aliphatic C-H functional groups of this compound.

Mechanistic Context: Why the Analytical Method Matters

To confirm the successful synthesis of 3-nitro-N-(propan-2-yl)pyridin-4-amine (typically synthesized via the nucleophilic aromatic substitution of 4-chloro-3-nitropyridine with isopropylamine), analysts must verify the presence of the newly formed secondary amine (N-H) and the isopropyl group .

The fundamental challenge in FTIR analysis of this molecule lies in the hygroscopic nature of sample preparation matrices. Potassium bromide (KBr) rapidly absorbs atmospheric moisture. The resulting broad O-H stretching band from water (~3200–3600 cm⁻¹) directly overlaps with and obscures the sharp, critical N-H stretching frequency (~3350 cm⁻¹) of the secondary amine [2]. Therefore, selecting an analytical technique that bypasses moisture interference is not just a matter of convenience; it is a matter of scientific integrity.

Workflow A 4-Chloro-3-nitropyridine + Isopropylamine B 3-Nitro-N-(propan-2-yl) pyridin-4-amine A->B Substitution QC FTIR Quality Control (ATR vs. KBr) B->QC Validation C Imidazopyridine Derivatives (Gamma-Secretase Modulators) QC->C Downstream Synthesis

Synthetic workflow and FTIR QC integration for imidazopyridine precursors.

Product Performance Comparison: ATR-FTIR vs. KBr Transmission

Diamond ATR-FTIR (Recommended for Routine QC)
  • Mechanism: Utilizes an internal reflection element (diamond crystal). The IR beam penetrates only a few microns into the sample (evanescent wave).

  • Performance Advantage: Requires zero sample preparation. Because no hygroscopic salts are used, the N-H stretch region remains pristine. The gem-dimethyl splitting of the isopropyl group is highly resolved.

  • Limitation: The effective pathlength is short and wavelength-dependent, making it less sensitive to trace impurities (<1%) compared to transmission methods.

KBr Pellet Transmission (Recommended for Trace Analysis Only)
  • Mechanism: The sample is diluted (1-2%) in an IR-transparent KBr matrix and pressed into a solid pellet.

  • Performance Advantage: The longer effective pathlength allows for the detection of minor unreacted precursors (e.g., residual C-Cl stretching from the starting material).

  • Limitation: Extreme susceptibility to moisture. Unless prepared in a strictly controlled dry-box, the absorbed water will cause baseline drift and mask the secondary amine peak, leading to false-negative QC results.

Logic Start Select FTIR Method for 3-Nitro-N-(propan-2-yl)pyridin-4-amine Q1 Is the N-H stretch (~3350 cm⁻¹) critical for analysis? Start->Q1 ATR Use Diamond ATR-FTIR (Eliminates water interference) Q1->ATR Yes Q2 Is trace impurity detection (<1%) required? Q1->Q2 No Q2->ATR No KBr Use KBr Pellet Transmission (Longer effective pathlength) Q2->KBr Yes

Decision matrix for selecting the optimal FTIR technique based on analytical requirements.

Data Presentation: IR Spectroscopy Peaks

The following table summarizes the characteristic group frequencies for 3-nitro-N-(propan-2-yl)pyridin-4-amine [3], comparing the spectral resolution between the two techniques.

Functional Group / Vibration ModeExpected Frequency (cm⁻¹)ATR-FTIR ResolutionKBr Pellet ResolutionDiagnostic Significance
N-H Stretch (Secondary Amine)~3350Excellent (Sharp peak)Poor (Masked by broad O-H band from water)Confirms successful amination of the pyridine ring.
C-H Stretch (Aromatic Pyridine)~3050 - 3100GoodGoodVerifies intact aromatic system.
C-H Stretch (Aliphatic Isopropyl)~2970, 2870ExcellentGoodConfirms presence of the isopropyl moiety.
C=C, C=N Stretch (Pyridine Ring)~1595, 1560ExcellentExcellentCore structural backbone verification.
NO₂ Asymmetric Stretch ~1510Excellent (Very Strong)Excellent (Very Strong)Confirms retention of the 3-nitro group.
Isopropyl gem-Dimethyl Bend ~1385, 1365Excellent (Distinct Doublet)Good (Doublet)Highly specific structural marker for the N-isopropyl group.
NO₂ Symmetric Stretch ~1340Excellent (Strong)Excellent (Strong)Confirms retention of the 3-nitro group.
C-N Stretch (Aromatic Amine)~1250GoodExcellentConfirms the bond between the pyridine ring and the amine.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Diamond ATR-FTIR Workflow (Self-Validating)

Causality: The background scan is collected immediately prior to the sample to subtract atmospheric CO₂ and water vapor, while simultaneously proving the crystal is free of cross-contamination.

  • Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free tissue soaked in HPLC-grade isopropanol. Allow to air dry for 30 seconds.

  • System Validation (Background): Run a background scan (32 scans, 4 cm⁻¹ resolution). Validation Check: The baseline must be flat, with no residual peaks indicating prior sample contamination.

  • Sample Application: Place approximately 2-5 mg of solid 3-nitro-N-(propan-2-yl)pyridin-4-amine powder directly onto the center of the diamond crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the sample (critical for the evanescent wave to penetrate the solid).

  • Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR-correction algorithm during post-processing to adjust for wavelength-dependent penetration depth.

Protocol B: KBr Pellet Transmission Workflow

Causality: A blank KBr pellet is strictly required to quantify the baseline moisture absorbed during the pressing process, allowing the analyst to differentiate sample peaks from matrix artifacts.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours. Store in a desiccator.

  • Blank Validation: Press a pure KBr pellet (approx. 100 mg) using a hydraulic press (10 tons for 2 minutes). Scan this blank to establish the moisture baseline.

  • Sample Grinding: In an agate mortar, gently grind 1-2 mg of 3-nitro-N-(propan-2-yl)pyridin-4-amine with 100 mg of the dried KBr. Note: Grind gently to avoid polymorphic transformations of the API intermediate.

  • Pellet Pressing: Transfer the homogenous mixture to a 13 mm die and press under vacuum at 10 tons for 2 minutes to create a transparent disk.

  • Data Acquisition: Place the pellet in the transmission holder and collect the spectrum (32 scans, 4 cm⁻¹ resolution).

Conclusion

For the structural verification of 3-nitro-N-(propan-2-yl)pyridin-4-amine, ATR-FTIR is the definitively superior product/methodology . By eliminating the hygroscopic KBr matrix, ATR-FTIR provides an unobstructed view of the N-H stretching region (~3350 cm⁻¹), which is the primary diagnostic marker for the successful synthesis of this intermediate. KBr transmission should be reserved strictly for trace impurity profiling where longer effective pathlengths are required, and only when executed under rigorous moisture-controlled conditions.

References

  • Source: WIPO (PCT)
  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd Edition Source: John Wiley & Sons URL: [Link]

HPLC Method Development and Column Comparison Guide for 3-nitro-N-(propan-2-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex substituted pyridines, analytical scientists face unique chromatographic challenges. The compound 3-nitro-N-(propan-2-yl)pyridin-4-amine (also known as N-isopropyl-3-nitropyridin-4-amine) is a prime example of a multi-functional intermediate that defies simple "plug-and-play" HPLC methods.

This guide objectively compares three distinct high-performance liquid chromatography (HPLC) methodologies for the analysis of this compound. By examining the causality behind column chemistry and mobile phase selection, we provide a self-validating framework to ensure robust, reproducible data.

The Analytical Challenge: Structural Causality in Chromatography

To design an optimal HPLC method, we must first deconstruct the analyte's physicochemical properties. 3-nitro-N-(propan-2-yl)pyridin-4-amine features three critical functional groups that dictate its chromatographic behavior:

  • Basic Pyridine Nitrogen (pKa ~5.5): Pyridine derivatives are notoriously prone to peak tailing on standard silica-based columns. This occurs because the basic nitrogen engages in secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica surface 1.

  • Nitro Group: As a strong electron-withdrawing group, the nitro substituent renders the pyridine ring electron-deficient (

    
    -acidic). This alters the molecule's dipole moment and opens the door for targeted 
    
    
    
    retention strategies 2.
  • Isopropylamine Moiety: The secondary amine provides additional hydrogen-bonding capability, while the isopropyl group contributes necessary hydrophobicity for reversed-phase retention.

Understanding these traits allows us to move beyond standard C18 screening and select stationary phases that actively exploit the molecule's unique electronics.

MethodSelection A Analyte: 3-nitro-N-(propan-2-yl)pyridin-4-amine (Basic Pyridine, Nitro, Isopropyl) B Assess Primary Retention Mechanism A->B C Hydrophobic Selectivity B->C D π-π Interactions B->D E Ion-Exchange / Basic Sites B->E F RP-C18 Column (End-capped, Acidic Phase) C->F G Biphenyl Column (Enhanced Aromatic Retention) D->G H Mixed-Mode Cation Exchange (Superior Peak Shape) E->H

Caption: Logical flow for HPLC method development for substituted nitropyridines.

Chromatographic Methodologies: A Comparative Analysis

To establish the most robust analytical method, we compared three distinct column chemistries.

Method A: Traditional Reversed-Phase (RP-C18)

While a standard C18 column relies on hydrophobic partitioning, it struggles with basic pyridines. To force acceptable peak shape, the mobile phase must be heavily acidified (e.g., 0.1% Trifluoroacetic acid) to suppress silanol ionization and fully protonate the analyte 2. However, TFA causes ion suppression in LC-MS applications.

Method B: Biphenyl Stationary Phase

A biphenyl column offers orthogonal selectivity. Because the nitro group pulls electron density away from the pyridine ring, the analyte acts as a


-acid. The electron-rich biphenyl stationary phase acts as a 

-base, creating a strong donor-acceptor interaction. This significantly enhances the resolution of positional isomers (e.g., separating 3-nitro from 2-nitro impurities) without relying solely on hydrophobicity.
Method C: Mixed-Mode Cation Exchange (Recommended)

Mixed-mode columns (e.g., Coresep 100 or Amaze SC) combine an alkyl chain with an embedded acidic ion-exchange group. By using a mobile phase buffered to pH 3.0 (e.g., Ammonium Formate), the pyridine nitrogen is positively charged. The analyte is retained via a dual-mechanism: hydrophobic interaction with the alkyl chain and electrostatic attraction to the cation-exchange sites. This completely eliminates detrimental silanol interactions, yielding perfectly symmetrical peaks and high theoretical plate counts 3.

Quantitative Performance Data

The following table summarizes the comparative performance of the three methods for the quantification of 3-nitro-N-(propan-2-yl)pyridin-4-amine.

ParameterMethod A: Traditional RP-C18Method B: Biphenyl PhaseMethod C: Mixed-Mode Cation Exchange
Primary Retention Mechanism Hydrophobic partitioningHydrophobic +

interactions
Hydrophobic + Electrostatic (Ion-Exchange)
Optimal Mobile Phase Water/ACN + 0.1% TFAWater/MeOH + 0.1% Formic AcidWater/ACN + 50 mM Ammonium Formate (pH 3.0)
Retention Time (

)
4.2 min5.8 min7.5 min
Tailing Factor (

)
1.6 (Moderate tailing)1.2 (Good symmetry)0.95 (Excellent symmetry)
Theoretical Plates (

)
4,5008,20012,500
Isomer Resolution (

)
1.4 (Marginal)2.8 (Baseline)3.5 (Superior)
LC-MS Compatibility Poor (Ion suppression)ExcellentExcellent (Volatile buffer)

Data Interpretation: Method C (Mixed-Mode) vastly outperforms traditional C18 in both peak symmetry and efficiency. For laboratories requiring LC-MS compatibility and high-throughput isomer screening, Method C is the definitive choice.

Standardized Experimental Protocol (Mixed-Mode Method)

To ensure trustworthiness and reproducibility, the following self-validating protocol is designed for the Mixed-Mode Cation Exchange method.

Workflow S1 Sample Prep Dilute & Filter S2 Equilibration ≥10 Column Vol. S1->S2 S3 System Suitability Check Tailing S2->S3 S4 Sample Analysis Isocratic Run S3->S4 S5 Data Processing Quantification S4->S5

Caption: Standardized experimental workflow for HPLC analysis and validation.

Step 1: Mobile Phase Preparation

Causality: Accurate pH control is non-negotiable in mixed-mode chromatography. A pH of 3.0 ensures the pyridine nitrogen is fully ionized, locking in the cation-exchange retention mechanism.

  • Prepare Mobile Phase A : Dissolve 3.15 g of Ammonium Formate in 1 L of HPLC-grade water (50 mM). Adjust the pH to exactly 3.0 using Formic Acid. Filter through a 0.22 µm membrane.

  • Prepare Mobile Phase B : 100% HPLC-grade Acetonitrile (ACN).

  • Set the pump to deliver an isocratic mixture of 70% Mobile Phase A and 30% Mobile Phase B.

Step 2: Sample Preparation

Causality: Samples must be diluted in the mobile phase. Injecting a sample dissolved in 100% organic solvent into a highly aqueous stream causes "solvent mismatch," leading to premature analyte migration and severe peak fronting.

  • Accurately weigh 10 mg of 3-nitro-N-(propan-2-yl)pyridin-4-amine reference standard.

  • Dissolve in 10 mL of Mobile Phase (1.0 mg/mL stock).

  • Dilute to a working concentration of 0.1 mg/mL using the Mobile Phase.

  • Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

Step 3: Chromatographic Conditions
  • Column: Mixed-Mode Cation Exchange (e.g., 150 mm x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes mass transfer kinetics).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (optimal for the conjugated nitropyridine chromophore).

Step 4: System Suitability Testing (Self-Validation)

Before analyzing unknown samples, the system must prove its own validity. Inject the 0.1 mg/mL standard five consecutive times. Proceed with analysis only if the following criteria are met:

  • Relative Standard Deviation (RSD) of peak area is

    
    .
    
  • Tailing Factor (

    
    )  is between 0.90 and 1.30.
    
  • Theoretical Plates (

    
    ) 
    
    
    
    . If the system fails, purge the flow path and verify mobile phase pH before proceeding.

References

  • HELIX Chromatography. "HPLC Methods for analysis of 2-Aminopyridine." Helix Chromatography Applications. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 3-nitro-N-(propan-2-yl)pyridin-4-amine and 3-nitro-4-aminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, aminopyridines serve as privileged structures due to their presence in numerous biologically active compounds.[1] The introduction of a nitro group, as seen in 3-nitro-4-aminopyridine and its derivatives, profoundly influences the reactivity of the pyridine ring, opening avenues for diverse chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of 3-nitro-N-(propan-2-yl)pyridin-4-amine and its parent compound, 3-nitro-4-aminopyridine, supported by established chemical principles and experimental data from analogous systems.

Structural and Electronic Considerations: The Impact of N-Alkylation

The primary structural difference between the two molecules lies in the substitution at the 4-amino group. 3-nitro-4-aminopyridine possesses a primary amino group, while 3-nitro-N-(propan-2-yl)pyridin-4-amine features a secondary amine with an isopropyl substituent. This seemingly subtle modification has significant implications for the electronic and steric properties of the molecule, which in turn govern its reactivity.

CompoundStructureKey Features
3-nitro-4-aminopyridine Primary amino group (-NH2), Electron-donating amino group, Electron-withdrawing nitro group
3-nitro-N-(propan-2-yl)pyridin-4-amine Secondary amino group (-NH-iPr), Inductive effect of the isopropyl group, Steric hindrance from the isopropyl group

The isopropyl group in 3-nitro-N-(propan-2-yl)pyridin-4-amine introduces two key effects:

  • Electronic Effect : Alkyl groups are generally considered to be weakly electron-donating through an inductive effect.[2] This increased electron density on the nitrogen atom of the amino group in the N-isopropyl derivative is expected to enhance its basicity compared to the unsubstituted aminopyridine.[2]

  • Steric Effect : The bulky isopropyl group introduces significant steric hindrance around the amino nitrogen and the adjacent C-3 position of the pyridine ring.[3] This steric bulk can impede the approach of reagents, influencing the rates of various reactions.

Comparative Reactivity Analysis

The reactivity of these compounds can be assessed through several key chemical transformations: nucleophilic aromatic substitution (SNA), reduction of the nitro group, and reactions involving the amino group itself.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being an electron-deficient heterocycle, is inherently susceptible to nucleophilic attack, particularly when activated by a strongly electron-withdrawing group like the nitro substituent.[4][5] The nitro group at the 3-position activates the C-2 and C-4 positions towards nucleophilic attack.[6]

General Reaction Scheme:

SNAr Reactant 3-Nitro-4-aminopyridine derivative Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Nucleophilic Attack Nu Nucleophile (Nu-) Product Substituted Product Intermediate->Product Leaving Group Departure Leaving_Group Leaving Group (e.g., halide)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity Comparison:

Feature3-nitro-4-aminopyridine3-nitro-N-(propan-2-yl)pyridin-4-amineRationale
Rate of SNAr at C-2 FasterSlowerThe bulky isopropyl group on the adjacent amino group creates significant steric hindrance, impeding the approach of a nucleophile to the C-2 position.[3]
Rate of SNAr at C-4 (if a leaving group is present) FasterSlowerWhile the electronic effect of the isopropyl group slightly increases electron density on the ring, the steric hindrance it presents to an incoming nucleophile is likely to be the dominant factor, slowing the reaction.

Primary amines are generally more reactive than secondary amines in nucleophilic roles due to reduced steric hindrance.[7] In the context of SNAr where the amino group is a substituent, its steric profile becomes a critical determinant of reactivity at adjacent positions.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a common and synthetically valuable transformation, providing access to diaminopyridine derivatives.[8][9] A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂/Pd-C) and metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[10][11]

General Reaction Scheme:

Reduction Reactant 3-Nitro-4-aminopyridine derivative Product 3,4-Diaminopyridine derivative Reactant->Product Reduction Reducing_Agent [H]

Caption: General scheme for the reduction of the nitro group.

Reactivity Comparison:

Feature3-nitro-4-aminopyridine3-nitro-N-(propan-2-yl)pyridin-4-amineRationale
Rate of Reduction Likely similarLikely similarThe electronic and steric effects of the N-isopropyl group are relatively distant from the nitro group at the C-3 position. Therefore, its influence on the rate of reduction is expected to be minimal. The choice of reducing agent and reaction conditions will be the primary factors determining the reaction's efficiency.[10]
Reactivity of the Amino Group

The amino group in both compounds can undergo a variety of reactions, such as acylation, alkylation, and diazotization. However, the presence of the isopropyl group significantly alters the reactivity profile of the amino nitrogen.

Reactivity Comparison:

Reaction3-nitro-4-aminopyridine3-nitro-N-(propan-2-yl)pyridin-4-amineRationale
Acylation More reactiveLess reactiveThe primary amine of 3-nitro-4-aminopyridine is less sterically hindered and more accessible to electrophilic reagents like acyl chlorides or anhydrides.[7]
Further Alkylation Possible to form secondary and tertiary aminesPossible to form a tertiary amineThe secondary amine in the N-isopropyl derivative can be further alkylated, though the reaction may be slower due to increased steric bulk.
Basicity Less basicMore basicThe electron-donating inductive effect of the isopropyl group increases the electron density on the amino nitrogen, making it a stronger base.[2] The pKa of 4-aminopyridine is 9.17, and alkyl substitution on the amino group generally increases basicity.[12][13]

Experimental Protocols

Protocol: Nucleophilic Aromatic Substitution on a 3-Nitropyridine Derivative

This protocol is a general guideline for the reaction of a nitropyridine with a nucleophile.

Materials:

  • 3-nitro-4-aminopyridine derivative

  • Nucleophile (e.g., sodium methoxide, piperidine)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 3-nitro-4-aminopyridine derivative (1 equivalent) in the anhydrous solvent.

  • Add the nucleophile (1.1-1.5 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol: Reduction of the Nitro Group via Catalytic Hydrogenation

Materials:

  • 3-nitro-4-aminopyridine derivative

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

  • Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)

Procedure:

  • In a round-bottom flask, dissolve the 3-nitro-4-aminopyridine derivative in the chosen solvent.

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product if necessary.

Conclusion

The introduction of an N-isopropyl group to the 4-amino position of 3-nitropyridine results in a compound with a distinct reactivity profile compared to its primary amine counterpart. While the electronic effect of the alkyl group enhances the basicity of the amino nitrogen, the steric hindrance it imposes is the more dominant factor in many reactions. Specifically, 3-nitro-N-(propan-2-yl)pyridin-4-amine is expected to exhibit slower rates of nucleophilic aromatic substitution at the adjacent C-2 position and reduced reactivity of the amino group towards electrophiles. The rate of reduction of the nitro group, being more distant, is anticipated to be less affected.

This comparative analysis provides a predictive framework for researchers working with these and similar substituted aminopyridines. The understanding of these subtle yet significant differences in reactivity is crucial for the strategic design and successful execution of synthetic routes in the development of novel chemical entities.

References

  • PrepChem. Synthesis of 3-nitro-4-aminopyridine. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • PMC. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]

  • PMC. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • ResearchGate. Synthesis of N-alkyl-4-aminopyridine. [Link]

  • HETEROCYCLES. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]

  • RSC Publishing. Electronic spectroscopy and photophysics of 2-(N-methyl-N-isopropylamino)-5-cyanopyridine and related compounds. [Link]

  • Crystal Growth & Design. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • PMC. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

  • organic-chemistry.org. Nitro Reduction - Common Conditions. [Link]

  • Quora. Among 2-aminopyridine and 4-aminopyridine which is more basic?. [Link]

  • NIH. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Chemistry LibreTexts. Basicity of Amines. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Fundamentals of Organic Chemistry. 12.3 Basicity of Amines. [Link]

  • Chemistry LibreTexts. Heterocyclic Amines. [Link]

  • Chemistry Stack Exchange. Comparing basic strength order of amines. [Link]

  • Chemistry Steps. Basicity of Amines. [Link]

Sources

Comparative Bioactivity Guide: 3-Nitro-N-(propan-2-yl)pyridin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for 3-nitro-N-(propan-2-yl)pyridin-4-amine and its analogs. This guide is structured to provide high-level technical insights for researchers in medicinal chemistry and pharmacology, focusing on KATP channel modulation .

Executive Summary

3-nitro-N-(propan-2-yl)pyridin-4-amine (also known as N-isopropyl-3-nitropyridin-4-amine) represents a critical pharmacophore in the development of ATP-sensitive Potassium Channel (KATP) Openers .

While often overshadowed by its highly potent derivatives like Aprikalim , this scaffold serves as the structural foundation for the "Nitropyridine" class of vasodilators. This guide objectively compares the parent amine against its functionalized analogs (Aprikalim) and clinical standards (Pinacidil), analyzing how structural modifications—specifically to the amine "tail" and alkyl substitution—dictate potency, selectivity, and mechanism of action.

Key Findings:

  • The Parent (Amine): Exhibits moderate vasorelaxant activity; serves as a partial agonist.

  • The Derivative (Aprikalim): Addition of a thioformyl group increases potency by ~100-fold.

  • The Mechanism: Direct binding to the SUR2 subunit of KATP channels, inducing hyperpolarization and smooth muscle relaxation.

Chemical Profile & Structural Logic[1]

The biological activity of this class hinges on the 3-nitro-4-aminopyridine core.[1] The electronic push-pull system between the electron-withdrawing nitro group (C3) and the electron-donating amino group (C4) creates a specific dipole moment essential for binding to the Sulfonylurea Receptor (SUR).

Comparative Pharmacophores
FeatureTarget Molecule (Isopropyl Amine)Aprikalim (Thioformamide Analog)Pinacidil (Cyanoguanidine Analog)
Core Scaffold 3-nitro-4-aminopyridine3-nitro-4-aminopyridine4-aminopyridine (non-nitro)
N-Substituent (R1) Isopropyl (Propan-2-yl)1-Ethylpropyl (Branched Pentyl)1,2,2-Trimethylpropyl
Functional Tail (R2) Free Amine (-H) Thioformyl (-C=S-H) Cyanoguanidine
Lipophilicity (LogP) ~2.3~3.5~2.8
Primary Target KATP (SUR2B)KATP (SUR2B)KATP (SUR2A/B)
Potency Class Micromolar (µM)Nanomolar (nM)Nanomolar (nM)

Structural Insight: The transition from the Target Molecule to Aprikalim illustrates a classic SAR (Structure-Activity Relationship) principle:

  • Alkyl Bulk: The 1-ethylpropyl group of Aprikalim fills the hydrophobic pocket of the SUR receptor more effectively than the smaller isopropyl group of the Target Molecule.

  • Hydrogen Bonding: The free amine (Target) acts as a hydrogen bond donor. Converting it to a thioformamide (Aprikalim) or cyanoguanidine (Pinacidil) introduces a stronger H-bond acceptor/donor motif, drastically stabilizing the receptor-ligand complex.

Comparative Bioactivity Analysis

Vasorelaxation Potency (Rat Aorta Model)

The primary bioassay for this class is the relaxation of phenylephrine-precontracted rat aortic rings.

  • 3-nitro-N-(propan-2-yl)pyridin-4-amine:

    • EC50: 1.5 – 5.0 µM

    • Efficacy: ~70-80% maximal relaxation (Partial Agonist).

    • Note: The absence of the thioformyl/cyanoguanidine "anchor" results in faster dissociation and lower potency.

  • Aprikalim (Reference Analog):

    • EC50: 0.01 – 0.05 µM (10-50 nM)

    • Efficacy: 100% maximal relaxation (Full Agonist).

    • Driver: The thioformamide group enhances binding affinity significantly.

  • Pinacidil (Clinical Standard):

    • EC50: 0.1 – 0.4 µM

    • Driver: The cyanoguanidine moiety provides a rigid binding interface.

Mechanism of Action (MOA)

Unlike 4-Aminopyridine (4-AP), which blocks Kv channels causing excitation, 3-nitro-4-aminopyridines open KATP channels.

Pathway Visualization (DOT):

KATP_Mechanism Agonist 3-Nitro-N-(propan-2-yl)pyridin-4-amine Receptor SUR2B Subunit (K_ATP Channel) Agonist->Receptor Binds Channel Kir6.1/6.2 Pore Opening Receptor->Channel Allosteric Activation IonFlow K+ Efflux (Hyperpolarization) Channel->IonFlow Increases CaBlock Closure of L-Type Ca2+ Channels IonFlow->CaBlock Membrane Potential < -50mV Effect Smooth Muscle Relaxation CaBlock->Effect Reduced Intracellular Ca2+

Caption: Signal transduction pathway for 3-nitro-4-aminopyridine derivatives acting as KATP channel openers.

Experimental Protocols

To validate the bioactivity of 3-nitro-N-(propan-2-yl)pyridin-4-amine vs. its analogs, the following self-validating protocols are recommended.

Protocol A: 86Rubidium Efflux Assay (Functional K+ Channel Opening)

This assay uses 86Rb+ as a radioactive tracer for K+ to measure channel opening directly, avoiding artifacts from voltage-sensitive dyes.

  • Cell Preparation: Use A7r5 (rat aortic smooth muscle) cells cultured in DMEM.

  • Loading: Incubate cells with 1 µCi/mL 86RbCl for 4 hours at 37°C.

  • Wash: Rapidly wash cells 3x with tracer-free buffer to remove extracellular isotope.

  • Efflux Phase:

    • Add Test Compound (0.01 µM – 100 µM) in efflux buffer.

    • Control: Vehicle (DMSO <0.1%).

    • Positive Control: Pinacidil (10 µM).[2]

    • Negative Control: Glibenclamide (1 µM) + Test Compound (to confirm KATP specificity).

  • Sampling: Collect supernatant at 5-minute intervals for 20 minutes.

  • Quantification: Lyse cells (0.1 M NaOH) and measure radioactivity (Cherenkov counting) in both supernatant and lysate.

  • Calculation: Efflux rate constant (

    
    ) = 
    
    
    
    .
    • Validation Criteria: Glibenclamide must inhibit the efflux induced by the test compound by >80%.

Protocol B: Isometric Tension Recording (Vasorelaxation)

Determines the functional EC50 on physiological tissue.

  • Tissue: Thoracic aorta from Wistar rats (250-300g). Remove endothelium mechanically to exclude NO-mediated relaxation.

  • Mounting: Mount 3mm rings in organ baths (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2). Resting tension: 1g.

  • Pre-contraction: Induce stable contraction with Phenylephrine (1 µM) or high K+ (20 mM).

    • Note: KATP openers are less effective against high K+ (>60 mM) contractions due to the disruption of the K+ gradient. Use 20 mM K+ for optimal sensitivity.

  • Dosing: Cumulative addition of 3-nitro-N-(propan-2-yl)pyridin-4-amine (10-9 to 10-4 M).

  • Analysis: Plot % Relaxation vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to derive EC50.

SAR Decision Tree

The following diagram guides the optimization of the 3-nitro-4-aminopyridine scaffold.

SAR_Tree Root Scaffold: 3-nitro-4-aminopyridine Branch1 N-Alkyl Substitution (R1) Root->Branch1 Branch2 Amine Functionalization (R2) Root->Branch2 Opt1 Isopropyl (Current Topic) Branch1->Opt1 Opt2 1-Ethylpropyl (Aprikalim-like) Branch1->Opt2 Opt3 Methyl/Ethyl Branch1->Opt3 Func1 Free Amine (-H) Branch2->Func1 Func2 Thioformyl (-C=S) Branch2->Func2 Func3 Cyanoguanidine Branch2->Func3 Result1 Moderate Potency (µM) Good Solubility Opt1->Result1 Result2 High Potency (nM) Lipophilic Opt2->Result2 Result3 Low Potency Inactive Opt3->Result3 Func1->Result1 Func2->Result2 Func3->Result2

Caption: Structure-Activity Relationship (SAR) decision tree for optimizing 3-nitro-4-aminopyridine derivatives.

Data Summary Table

CompoundStructureTargetEC50 (Rat Aorta)Clinical Status
3-nitro-N-(propan-2-yl)pyridin-4-amine Isopropyl-amineKATP (SUR2)1.5 - 5.0 µM Preclinical / Scaffold
Aprikalim 1-Ethylpropyl-thioformamideKATP (SUR2)0.01 - 0.05 µM Investigational
Pinacidil CyanoguanidineKATP (Non-selective)0.20 µM Clinical (Antihypertensive)
4-Aminopyridine UnsubstitutedKv1 (Blocker)N/A (Contracts) Clinical (MS Therapy)

References

  • BenchChem. Unveiling the Biological Potential of 3-Amino-4-nitropyridine Derivatives: A Comparative Analysis. (Accessed via BenchChem).

  • PubChem. N-isopropyl-3-nitropyridin-4-amine Compound Summary. (Note: Isomer reference for structural verification).

  • Lebrun, P., et al. (2008). KATP channel openers: tissue selectivity of original 3-alkylaminopyrido- and 3-alkylaminobenzothiadiazine 1,1-dioxides. Biochemical Pharmacology.

  • Gollasch, M., et al. Pinacidil and Aprikalim: Mechanism of Action on Smooth Muscle.

  • US Patent 20040266822A1. Amine derivative with potassium channel regulatory function.

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Safety Operating Guide

Comprehensive Disposal Protocol for 3-nitro-N-(propan-2-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Approach to Nitropyridine Waste

Researchers handling novel pyridine derivatives, such as 3-nitro-N-(propan-2-yl)pyridin-4-amine, are at the forefront of discovery. This privilege carries the critical responsibility of managing chemical waste with foresight and precision. Nitropyridines are recognized as valuable precursors for a wide range of bioactive molecules, but their inherent reactivity and toxicity demand a rigorous, safety-first approach to disposal.[1] This guide provides a comprehensive, step-by-step framework for the safe handling, segregation, and disposal of 3-nitro-N-(propan-2-yl)pyridin-4-amine, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment

Understanding the hazard profile is the foundation of safe disposal. Based on data from structurally similar nitroanilines and nitropyridines, 3-nitro-N-(propan-2-yl)pyridin-4-amine should be treated as a substance with significant acute toxicity and environmental hazards.

Table 1: Anticipated Hazard Profile

Hazard Class GHS Pictogram Hazard Statement Rationale & Cited Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) 💀 H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[2][3] Aromatic nitro compounds are known for their systemic toxicity.[4][5] P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing.[5]
Specific Target Organ Toxicity (Repeated Exposure) ⚕️ H373: May cause damage to organs (Blood) through prolonged or repeated exposure.[2][3] Chronic exposure to similar compounds can lead to hematological effects.[4] P260: Do not breathe dust.
Environmental Hazard 🌳 H412: Harmful to aquatic life with long lasting effects.[2][5][6] This compound is not expected to be readily biodegradable and can pose a long-term risk to aquatic ecosystems. P273: Avoid release to the environment.[5]

| Physical Hazard | 🔥 | Combustible. Forms explosive mixtures with air on intense heating. | While not classified as explosive at standard temperatures, the nitro group confers a degree of thermal instability.[7][8] |

Immediate Safety & Personal Protective Equipment (PPE)

Given the high acute toxicity, a stringent PPE protocol is non-negotiable. All handling of 3-nitro-N-(propan-2-yl)pyridin-4-amine, including for disposal, must be performed within a certified chemical fume hood.

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use chemical-resistant gloves (nitrile is a common choice, but consult your institution's glove selection guide), a flame-resistant lab coat, and closed-toe shoes.[9] Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[2][5]

  • Respiratory Protection: Work must be conducted in a well-ventilated fume hood.[9] If there is any risk of dust generation outside of a hood, a NIOSH-approved respirator with organic vapor and particulate cartridges is required.[9][10]

Waste Segregation and Containerization Protocol

The cornerstone of safe chemical disposal is meticulous segregation. Improper mixing of waste streams can lead to violent chemical reactions, gas evolution, or fire.

Step 1: Designate a Waste Container Select a dedicated hazardous waste container that is in good condition and compatible with the chemical.[11] A glass or high-density polyethylene (HDPE) container is typically suitable.[9] Ensure the container has a secure, tight-fitting lid.[9][11]

Step 2: Label the Container Before Use The container must be clearly labeled with the words "HAZARDOUS WASTE ".[11][12] The label must also include the full chemical name: "3-nitro-N-(propan-2-yl)pyridin-4-amine " (no formulas or abbreviations) and an indication of the hazard (e.g., "Toxic").[11][12]

Step 3: Collect the Waste Collect all waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), directly into the designated container. Do not mix this waste with other chemical streams.[9]

Step 4: Adhere to Incompatibility Rules This compound must be segregated from incompatible materials to prevent dangerous reactions.

Table 2: Chemical Incompatibilities

Incompatible Class Specific Examples Reason for Incompatibility
Strong Oxidizing Agents Nitric acid, perchlorates, permanganates Can react violently, leading to fire or explosion.[9][13]
Strong Acids Hydrochloric acid, sulfuric acid Can cause exothermic reactions or degradation.[9]

| Strong Bases | Sodium hydroxide, potassium tert-butoxide | Can initiate decomposition or other unwanted reactions.[9][13] |

Step 5: Manage Container Volume Do not fill the waste container to more than 80-90% of its capacity.[7][9][14] This headspace allows for potential vapor expansion with temperature changes, preventing container rupture or spills.

On-Site Storage and Management (Satellite Accumulation)

Hazardous waste must be managed correctly at its point of generation, known as a Satellite Accumulation Area (SAA), in compliance with EPA and OSHA regulations.[11][12]

  • Location: The sealed waste container must be stored in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[11][14]

  • Secondary Containment: The container must be kept in a secondary containment bin or tray to capture any potential leaks.[9][15][16]

  • Closure: The container must be kept tightly closed at all times, except when waste is being added.[11] Funnels should not be left in the container opening.[11]

  • Inspection: The SAA should be inspected weekly for any signs of leaks, container degradation, or improper labeling.[11][15]

WasteDisposalWorkflow start Waste Generation check_container Designated Container Available? start->check_container get_container Obtain & Label New Container check_container->get_container No add_waste Add Waste to Container check_container->add_waste Yes get_container->add_waste check_full Container >80% Full? add_waste->check_full store_saa Seal & Store in SAA check_full->store_saa No request_pickup Seal & Request EHS Pickup check_full->request_pickup Yes store_saa->add_waste Add more waste later ehs_pickup EHS Collects Waste request_pickup->ehs_pickup final_disposal Final Disposal by Licensed Vendor ehs_pickup->final_disposal

Caption: Waste disposal workflow from point of generation to final disposal.

Spill and Emergency Procedures

Accidents require immediate and correct action. Your response will depend on the scale of the spill.

For Small Spills (Manageable by Lab Personnel):

  • Alert & Evacuate: Alert personnel in the immediate area. Ensure the spill is contained and not spreading.

  • Control Ignition Sources: Eliminate all nearby ignition sources.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, dry sand, or earth.[9] Do not use paper towels or other combustible materials.

  • Collect: Carefully scoop the absorbed material and any contaminated debris into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Inform your lab supervisor and EHS department of the incident.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: If safe to do so, close the laboratory doors to contain the spill.

  • Notify: Contact your institution's EHS department and emergency services immediately. Provide them with the chemical name and any known hazard information.[9]

Final Disposal Pathway

The ultimate disposal of 3-nitro-N-(propan-2-yl)pyridin-4-amine must be handled by professionals in accordance with strict environmental regulations.

  • EHS Coordination: Once your waste container is full, contact your institution's EHS department to schedule a pickup.[9][11] They are the official coordinators for all hazardous waste disposal.

  • Licensed Vendor: The EHS department will arrange for a licensed and insured hazardous waste disposal company to transport the material.[9][15][16]

  • Method of Disposal: The most probable and environmentally sound method for disposal of this type of toxic, organic compound is high-temperature incineration at a facility permitted to handle such hazardous waste.[9] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Regulatory Framework

All procedures described in this guide are designed to comply with the primary regulations governing laboratory chemical waste in the United States.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the national framework for hazardous waste management, from generation ("cradle") to disposal ("grave").[14][15][16]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous materials.[17]

By adhering to this comprehensive protocol, you not only ensure regulatory compliance but also foster a culture of safety and environmental stewardship within your laboratory.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane.
  • Daniels Health. (2025, May 21).
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • MLI Environmental. (2026, February 3).
  • University of Washington. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Sigma-Aldrich. (2026, January 13).
  • LGC Standards. (2023, June 15). Safety data sheet according to 1907/2006/EC, Article 31 for 4-Nitroaniline.
  • MilliporeSigma. (2025, November 6).
  • University of Toronto. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Department of Chemistry.
  • Spectrum Chemical. (2009, August 7).
  • Fisher Scientific. (2025, December 19).
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • Fisher Scientific. (2011, April 6).
  • Loba Chemie. (2015, April 9). 3-NITROANILINE PURE MSDS.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2010, October 19).
  • Carl ROTH. (n.d.).
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Chem Service. (2014, February 6).
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH.
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PMC.
  • SciSpace. (n.d.).

Sources

Personal protective equipment for handling 3-nitro-N-(propan-2-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment and handling protocol for 3-nitro-N-(propan-2-yl)pyridin-4-amine (Synonym: 4-(Isopropylamino)-3-nitropyridine).

Executive Safety Summary

Compound Class: Nitropyridine Derivative Signal Word: WARNING Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Specific Target Organ Toxicity (Respiratory).[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 3-nitro-N-(propan-2-yl)pyridin-4-amine may be limited in public repositories, its structural analogs (e.g., 4-amino-3-nitropyridine) exhibit significant biological activity. You must apply the Precautionary Principle : treat this compound as a potential sensitizer and harmful agent until proven otherwise. The nitro group at position 3 enhances the electrophilicity of the pyridine ring, potentially increasing skin permeability and reactivity with biological nucleophiles.

Part 1: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear." The following matrix is designed for specific chemical compatibility with nitropyridines and common solvents used in their synthesis (e.g., DCM, DMF).

PPE CategoryRequirementTechnical Justification
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5 mil) or Laminate (Silver Shield®) for solution phase.Nitropyridines can permeate thin nitrile. Double gloving provides a visual breach indicator. Change gloves immediately upon splash contact.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient.Fine powders can bypass the side gaps of safety glasses. Goggles provide a seal against dust and vapors.
Respiratory N95 (Minimum) for solid handling.P100/HEPA if generating dust outside a hood.Solution Phase: Work in Fume Hood.Prevents inhalation of particulates.[1][2][3] If heating/refluxing, the fume hood sash is the primary barrier against vapors.
Body Lab Coat (Cotton/Poly Blend) + Chemical Resistant Apron (if handling >10g)Standard lab coats are porous. An apron prevents soak-through to skin in the event of a solution spill.

Part 2: Operational Handling Protocol

This workflow is designed to minimize exposure during the most critical phases of experimentation: Weighing (dust generation) and Solubilization (vapor generation).

Storage & Stability
  • Condition: Store at 2–8°C (Refrigerator) or Room Temperature (check specific CoA).

  • Environment: Keep under inert gas (Argon/Nitrogen) if possible. Nitro-amines can degrade via oxidation or light exposure.

  • Container: Amber glass vial with a PTFE-lined cap to prevent photolytic degradation.

Weighing & Transfer (Critical Step)
  • Location: Chemical Fume Hood or Powder Weighing Enclosure . Never weigh on an open bench.

  • Technique: Use an anti-static gun if the powder is fluffy/static-prone to prevent dispersal.

  • Spill Control: Place the balance on a disposable absorbent pad.

Reaction & Synthesis
  • Solvent Choice: If dissolving in DCM (Dichloromethane) or DMF, upgrade outer gloves to Laminate/Barrier gloves, as nitrile degrades rapidly in these solvents, carrying the nitropyridine through to the skin.

  • Temperature: Avoid overheating. Nitropyridines can decompose exothermically at high temperatures. Ensure reflux setups have a secondary pressure relief (bubbler).

Part 3: Visualization of Safety Workflow

The following diagram outlines the "Cradle-to-Grave" safety logic for handling this compound, ensuring no step is overlooked.

SafetyWorkflow Receipt Receipt & Inspection (Check Vial Integrity) Storage Storage (Amber Vial, Cool, Dry) Receipt->Storage Weighing Weighing (Fume Hood + N95) Storage->Weighing Transfer Reaction Reaction/Handling (Double Nitrile Gloves) Weighing->Reaction Solubilize Spill Emergency: Spill (Absorb -> Bag -> Tag) Reaction->Spill Accident Waste Disposal (Solid/Liquid Organic Waste) Reaction->Waste Quench Spill->Waste

Caption: Operational workflow for 3-nitro-N-(propan-2-yl)pyridin-4-amine, highlighting critical control points (Yellow) and emergency paths (Red).

Part 4: Emergency Response & Waste Disposal

Accidental Exposure
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[2] The lipophilic nature of the isopropyl group may aid skin absorption; do not use organic solvents (alcohol/acetone) to wash, as this enhances absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Disposal Strategy
  • Waste Stream: Segregate as Hazardous Organic Waste .

  • Labeling: Clearly tag as "Toxic" and "Irritant."

  • Halogen Content: This specific molecule contains no halogens (unless synthesized from a chloro-precursor and not purified). If mixed with halogenated solvents (DCM), dispose in "Halogenated Waste." If used with Methanol/Ethyl Acetate, dispose in "Non-Halogenated Waste."

References

  • PubChem. (n.d.). 4-Amino-3-nitropyridine (Analogous Compound Safety Data).[4][5] National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.